molecular formula C9H10F3N B6255335 5-ethyl-2-(trifluoromethyl)aniline CAS No. 1369821-06-6

5-ethyl-2-(trifluoromethyl)aniline

Cat. No.: B6255335
CAS No.: 1369821-06-6
M. Wt: 189.18 g/mol
InChI Key: QANDOQQSSVEGJY-UHFFFAOYSA-N
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Description

5-ethyl-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1369821-06-6

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

5-ethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

QANDOQQSSVEGJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)(F)F)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive experimental data for 5-ethyl-2-(trifluoromethyl)aniline is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented properties and reactions of structurally similar trifluoromethylaniline derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a strong predictive foundation for the behavior and utility of this compound.

Introduction

Aniline derivatives containing a trifluoromethyl (-CF3) group are pivotal building blocks in modern medicinal chemistry. The strategic incorporation of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make trifluoromethylanilines, including the subject of this guide, this compound, highly valuable intermediates in the synthesis of novel therapeutic agents.[3] This document provides a detailed examination of the known and predicted characteristics of this compound, drawing on data from closely related analogs to offer insights into its physicochemical properties, synthesis, and potential applications in drug discovery. The introduction of the trifluoromethyl group is known to improve oral bioavailability and potency of drug candidates.[2][4]

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structural analogs. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic and steric characteristics of the molecule.[5] This substitution is expected to increase lipophilicity and modulate the basicity of the aniline nitrogen.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Inferred Value for this compoundData from Analog(s)
Molecular Formula C9H10F3NC8H8F3N (for 2-Methyl-5-(trifluoromethyl)aniline)
Molecular Weight 189.18 g/mol 175.15 g/mol (for 2-Methyl-5-(trifluoromethyl)aniline)
Appearance Colorless to light yellow liquid or low-melting solidLight yellow to brown powder/lump (for 2-Methyl-5-(trifluoromethyl)aniline)
Boiling Point Not available74 °C @ 8 mmHg (for 2-Methyl-5-(trifluoromethyl)aniline)
Melting Point Not available38 - 42 °C (for 2-Methyl-5-(trifluoromethyl)aniline)
Solubility Soluble in common organic solventsSoluble in various organic solvents (for 2-Methyl-5-(trifluoromethyl)aniline)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic precursor. Given the lack of a direct protocol, a plausible synthetic pathway is outlined below, based on methodologies for similar compounds.[5][6]

General Synthetic Pathway

A likely synthetic route to this compound would involve the nitration of 4-ethylbenzotrifluoride, followed by the reduction of the resulting nitro compound.

G cluster_0 Synthetic Pathway 4-ethylbenzotrifluoride 4-ethylbenzotrifluoride Intermediate_Nitro 4-ethyl-1-nitro-2-(trifluoromethyl)benzene Target_Molecule This compound

Experimental Protocol: Reduction of a Nitroaromatic Precursor (Analog-Based)

This protocol is adapted from the synthesis of 2-methoxy-5-(trifluoromethyl)aniline and can be modified for the reduction of 4-ethyl-1-nitro-2-(trifluoromethyl)benzene.[6]

Materials:

  • 4-ethyl-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (as solvent)

  • Hydrogen gas (H2)

  • Celite or diatomaceous earth

Procedure:

  • A solution of 4-ethyl-1-nitro-2-(trifluoromethyl)benzene in methanol is charged into a reaction vessel.

  • 10% Pd/C catalyst is added to the mixture.

  • The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature overnight.

  • Upon reaction completion (monitored by TLC or GC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.[6]

  • The filtrate is concentrated under reduced pressure and dried under vacuum to yield the crude this compound.[6]

  • Further purification can be achieved by column chromatography or distillation.

Role in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.[2][4] Trifluoromethylanilines are versatile intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents.[2][3]

Potential Applications
  • Kinase Inhibitors: The aniline moiety can serve as a crucial hydrogen bond donor/acceptor for interaction with the hinge region of protein kinases.

  • Agrochemicals: Similar to other trifluoromethylanilines, this compound could be a precursor for pesticides and herbicides.[3]

  • Materials Science: The unique electronic properties of the trifluoromethyl group make these compounds interesting for the development of advanced polymers and materials.[3]

Logical Workflow in Drug Discovery

The integration of this compound into a drug discovery pipeline would typically follow a structured workflow.

G cluster_1 Drug Discovery Workflow A Synthesis of this compound B Library Synthesis via Parallel Chemistry (e.g., Amide Coupling, Suzuki Coupling) C High-Throughput Screening (HTS) against Biological Targets D Hit Identification & Validation E Lead Optimization (Structure-Activity Relationship Studies) F Preclinical Development

Spectroscopic Data (Analog-Based)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals for this compoundAnalog Data Reference
¹H NMR Aromatic protons (multiplets, ~6.5-7.5 ppm), -NH2 (broad singlet, ~3.5-4.5 ppm), -CH2- (quartet, ~2.6 ppm), -CH3 (triplet, ~1.2 ppm)General ranges for substituted anilines
¹³C NMR Aromatic carbons, C-CF3 (quartet), aliphatic carbons[7]
¹⁹F NMR Singlet for the -CF3 group[7]
IR N-H stretching (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹)[7]
Mass Spec (MS) Molecular ion peak corresponding to C9H10F3N[8]

Conclusion

While direct experimental data for this compound is sparse, a comprehensive understanding of its properties and potential applications can be effectively extrapolated from its structural analogs. The presence of the ethyl and trifluoromethyl groups on the aniline scaffold makes it a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The provided synthesis protocols and predictive data serve as a solid foundation for researchers to incorporate this valuable intermediate into their research and development programs. Further experimental validation of these predicted properties is a necessary next step for its practical application.

References

An In-depth Technical Guide to Trifluoromethyl Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored by Gemini

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl anilines are a critical class of chemical building blocks in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl (–CF₃) group onto the aniline scaffold profoundly alters the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of trifluoromethyl anilines, including their synthesis, key properties, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction: The Role of Trifluoromethyl Anilines in Medicinal Chemistry

The introduction of a trifluoromethyl (–CF₃) group into a drug candidate is a widely employed strategy in pharmaceutical development.[1] This is due to the unique electronic properties of the –CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The C-F bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation and thereby increasing the drug's half-life.[1]

Trifluoromethyl anilines serve as versatile intermediates, allowing for the precise introduction of this crucial functional group into complex molecular architectures.[1] The electron-withdrawing nature of the –CF₃ group also influences the acidity and reactivity of the aniline's amino group, providing a handle for diverse synthetic transformations.[4] These compounds are foundational in the synthesis of a wide range of therapeutics, including kinase inhibitors for cancer, nonsteroidal anti-inflammatory drugs (NSAIDs), and potent antimicrobial agents.[1][5][6]

Physicochemical and Biological Properties

The position of the trifluoromethyl group on the aniline ring significantly impacts its properties. The following tables summarize key quantitative data for common trifluoromethyl aniline isomers and derivatives.

Table 1: Physicochemical Properties of Trifluoromethyl Aniline Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)pKalogP
2-(Trifluoromethyl)aniline88-17-5C₇H₆F₃N161.12170-17334-351.2821.10 (Predicted)2.32-2.4
3-(Trifluoromethyl)aniline98-16-8C₇H₆F₃N161.121875-61.293.292.3
4-(Trifluoromethyl)aniline455-14-1C₇H₆F₃N161.1283 (at 12 mmHg)3-81.2833.172.4

Data compiled from references[7][8][9][10][11].

Table 2: Biological Activity of Drugs and Compounds Containing a Trifluoromethyl Aniline Moiety
Compound/DrugTarget(s)Key Biological ActivityIC₅₀ / MIC Value(s)
Nilotinib BCR-ABL, c-KIT, PDGFRTyrosine Kinase Inhibitor (Anti-cancer)BCR-ABL: 20-60 nMc-KIT: 210 nMPDGFR: 69 nM[1]
Celecoxib COX-2Selective COX-2 Inhibitor (Anti-inflammatory)COX-2: 40 nMCOX-1: >15 µM (Selectivity Index: >375)[12][13]
Flufenamic Acid COX-1, COX-2Non-selective COX Inhibitor (Anti-inflammatory)Not specified, but acts on both isoforms.[3][14]
Compound 25 (Pyrazole Derivative) Bacterial GrowthAntibacterial against MRSAS. aureus: 0.78 µg/mLE. faecium: 0.78 µg/mL[2]
Compound 18 (Pyrazole Derivative) Bacterial GrowthAntibacterial against MRSAS. aureus: 0.78–1.56 µg/mL[2]
Compound 22 (Salicylanilide Derivative) Bacterial GrowthAntibacterial against MRSA & VRSAMRSA/VRSA: 0.031–0.062 µg/mL[6]

Data compiled from references[1][2][3][6][12][13][14].

Key Synthetic Methodologies

The synthesis of trifluoromethyl anilines and their derivatives relies on a range of modern organic chemistry reactions. Key among these are palladium- and copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] It is exceptionally versatile, allowing for the coupling of a wide variety of aryl halides and sulfonates with primary and secondary amines under relatively mild conditions.[15][16] This reaction has largely replaced harsher, classical methods for the synthesis of aryl amines.[15]

cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide/Triflate (Ar-X) Product Aryl Amine (Ar-NR₂) ArylHalide->Product Buchwald-Hartwig Coupling Amine Amine (R₂NH) Amine->Product Buchwald-Hartwig Coupling Pd_Precatalyst Pd(0) Precatalyst + Ligand Pd_Precatalyst->Product Buchwald-Hartwig Coupling Base Base (e.g., NaOtBu, K₂CO₃) Base->Product Buchwald-Hartwig Coupling

General Workflow for Buchwald-Hartwig Amination.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines.[17] The amination variant, sometimes called the Goldberg reaction, typically requires higher temperatures than the Buchwald-Hartwig reaction but serves as a valuable alternative, particularly in industrial settings.[17] Modern protocols have introduced soluble copper catalysts and ligands to improve reaction conditions and yields.[17]

Other Synthetic Routes

Direct functionalization of trifluoromethyl aniline precursors is also common. The amino group can readily undergo diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups through reactions like the Sandmeyer reaction.[18] Additionally, acylation to form amides is a straightforward and common transformation.[18]

Detailed Experimental Protocols

Synthesis of 2-Methyl-3-(trifluoromethyl)aniline from 2-Chloro-3-(trifluoromethyl)aniline

This multi-step protocol describes the synthesis of a key intermediate used in the production of the analgesic drug Flunixin.[18][19]

Step 1: Synthesis of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I)

  • Add 2-chloro-3-trifluoromethylaniline to a suitable solvent (e.g., dichloroethane) in a reaction vessel and stir until uniform.[19]

  • Cool the reaction system to a lower temperature (e.g., 0-5 °C).

  • Add dimethyl sulfide and N-chlorosuccinimide to the system while maintaining the low temperature.[19]

  • Allow the mixture to stir at room temperature for a specified period.

  • Add triethylamine to the system, then heat to reflux.[19]

  • After the reaction is complete, cool the mixture, add water, and perform a liquid-liquid extraction to separate the organic layer.

  • Remove the solvent from the organic layer under reduced pressure and distill the residue to obtain Intermediate I.[19]

Step 2: Synthesis of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (Intermediate II) This step typically involves the reaction of Intermediate I with a chlorinating agent like sulfuryl chloride.

Step 3: Synthesis of 2-methyl-3-trifluoromethylaniline (Final Product)

  • Place Intermediate II into a pressure reaction vessel.

  • Add ethanol, a palladium on carbon catalyst (Pd/C), and a suitable base.[19]

  • Replace the air in the system with hydrogen gas and pressurize the vessel.

  • Conduct the hydrogenation reaction for a set period (e.g., 48 hours) under hydrogen pressure.[11]

  • After the reaction, cool the vessel, filter to remove the catalyst, and remove the solvent under reduced pressure.

  • Distill the residue to obtain the final product as a crystalline solid. A yield of 75% with >99% purity has been reported for this step.[11]

Start 2-Chloro-3-(trifluoromethyl)aniline Int1 Intermediate I (6-chloro-2-(methylthio)methyl- 3-trifluoromethylaniline) Start->Int1 1. (CH₃)₂S, NCS 2. Et₃N, Reflux Int2 Intermediate II (6-chloro-2-chloromethyl- 3-trifluoromethylaniline HCl) Int1->Int2 Chlorination (e.g., SO₂Cl₂) Product Final Product (2-Methyl-3-(trifluoromethyl)aniline) Int2->Product Hydrogenation (H₂, Pd/C, Base)

Synthetic Workflow for 2-Methyl-3-(trifluoromethyl)aniline.

Signaling Pathways and Mechanism of Action

Trifluoromethyl aniline moieties are present in numerous FDA-approved drugs that modulate key signaling pathways involved in diseases like cancer and inflammation.

Nilotinib: Targeting the BCR-ABL Kinase in CML

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[8] The hallmark of CML is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[19] Nilotinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways such as JAK-STAT, which are crucial for cell proliferation and survival.[12][19]

cluster_pathway Nilotinib Mechanism of Action Nilotinib Nilotinib BCR_ABL BCR-ABL Kinase Nilotinib->BCR_ABL Inhibits Apoptosis Apoptosis Nilotinib->Apoptosis Induces JAK2 JAK2 BCR_ABL->JAK2 Activates Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Promotes STAT5 STAT5 JAK2->STAT5 Activates STAT5->Proliferation Promotes

Nilotinib Inhibition of the BCR-ABL Signaling Pathway.
Celecoxib: Selective Inhibition of COX-2

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The trifluoromethylphenyl group is a key part of its structure. The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE₂), which are key mediators of pain and inflammation.[13] By selectively inhibiting COX-2 over the related COX-1 isoform, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13]

cluster_pathway Celecoxib Mechanism of Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandins (PGE₂) COX2->PGE2 Synthesis Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Pain & Inflammation PGE2->Inflammation Mediates

Celecoxib's Selective Inhibition of the COX-2 Pathway.

Conclusion

Trifluoromethyl anilines are indispensable tools in the arsenal of the modern medicinal chemist. Their unique ability to confer enhanced metabolic stability, lipophilicity, and target affinity makes them a cornerstone of rational drug design. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is crucial for leveraging their full potential in the development of next-generation therapeutics. As research continues, the demand for novel and efficiently synthesized trifluoromethyl aniline derivatives is expected to grow, further solidifying their importance in the pharmaceutical industry.

References

In-Depth Technical Guide: 5-Ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 5-ethyl-2-(trifluoromethyl)aniline is limited in publicly available literature. Therefore, this guide provides a comprehensive overview based on the known properties of structurally similar trifluoromethylated anilines. All data presented for analogous compounds are clearly indicated.

Core Structure and Properties

This compound is an aromatic amine with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position of the aniline ring. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule.

Structure:

Caption: Chemical structure of this compound.

Physical Properties
Property2-(Trifluoromethyl)aniline[1]2-Fluoro-5-(trifluoromethyl)aniline[2]2-Methoxy-5-(trifluoromethyl)aniline
Molecular Formula C₇H₆F₃NC₇H₅F₄NC₈H₈F₃NO
Molecular Weight 161.12 g/mol 179.11 g/mol 191.15 g/mol
Appearance Colorless liquid with a fishlike odor--
Boiling Point 170-173 °C155 °C-
Melting Point --58-60 °C
Density 1.296 g/mL1.378 g/mL at 25 °C-
Refractive Index -n20/D 1.461-
Solubility Insoluble in water--
Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the strong electron-withdrawing trifluoromethyl group.

  • Basicity: The trifluoromethyl group significantly reduces the basicity of the aniline nitrogen due to its inductive electron-withdrawing effect.

  • Electrophilic Aromatic Substitution: The amino group is an ortho-, para-director. However, the bulky and deactivating trifluoromethyl group at the ortho position will sterically hinder and electronically disfavor substitution at the adjacent positions. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions.

  • N-Functionalization: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be proposed based on established methods for preparing substituted anilines. A common strategy involves the reduction of a corresponding nitro compound.

synthesis_workflow Start Starting Material: 4-Ethyl-1-nitro-2-(trifluoromethyl)benzene Reduction Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) Start->Reduction Workup Aqueous Workup (Base extraction) Reduction->Workup Purification Purification (Distillation or Column Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar aniline derivatives.[3]

Materials:

  • 4-Ethyl-1-nitro-2-(trifluoromethyl)benzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reduction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyl-1-nitro-2-(trifluoromethyl)benzene and ethanol. Heat the mixture to reflux.

  • To the refluxing solution, add iron powder in portions. Following the addition of iron, slowly add concentrated hydrochloric acid dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[4]

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted characteristics based on analogous compounds.

SpectroscopyPredicted Characteristics
¹H NMR Aromatic protons (3H) would appear as multiplets in the range of δ 6.8-7.5 ppm. The ethyl group would show a quartet for the CH₂ protons around δ 2.6 ppm and a triplet for the CH₃ protons around δ 1.2 ppm. The NH₂ protons would appear as a broad singlet.
¹³C NMR Aromatic carbons would be observed between δ 110-150 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The ethyl group carbons would be visible in the upfield region.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine would be present around 3300-3500 cm⁻¹. Strong C-F stretching bands would be observed in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[5]
Mass Spectrometry The molecular ion peak (M⁺) would be observed. Common fragmentation patterns for trifluoromethyl anilines involve the loss of the trifluoromethyl radical (•CF₃) and fragmentation of the ethyl group.

Safety and Handling

Trifluoromethylated anilines are generally considered hazardous chemicals.[6][7] The following safety precautions are based on the safety data sheets of similar compounds.[1][2][8][9][10][11]

Hazard CategoryPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[11]
Skin Corrosion/Irritation Causes skin irritation.[9]
Eye Damage/Irritation Causes serious eye irritation or damage.[11]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Carcinogenicity Suspected of causing cancer.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.[9]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.[9]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Keep containers tightly closed when not in use.[9]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10]

Applications in Research and Development

Aniline derivatives containing trifluoromethyl groups are valuable building blocks in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific applications for this compound are not documented, its structural motifs suggest potential utility in the synthesis of:

  • Pharmaceuticals: As a scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.

  • Agrochemicals: As an intermediate in the synthesis of herbicides, pesticides, and fungicides.

  • Polymers and Materials: As a monomer for the creation of specialty polymers with unique thermal and chemical resistance properties.

Logical Relationship of Information

logical_relationship Compound This compound Structure Chemical Structure Compound->Structure Safety Safety & Handling Compound->Safety Properties Physical & Chemical Properties Structure->Properties Synthesis Synthesis & Purification Properties->Synthesis Applications Potential Applications Properties->Applications Spectroscopy Spectroscopic Data Synthesis->Spectroscopy Synthesis->Applications

References

The Trifluoromethyl Group in Aniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The strategic incorporation of the trifluoromethyl (CF3) group into aniline derivatives is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety profoundly alters the physicochemical and biological properties of the parent molecule, offering a versatile tool for optimizing drug candidates. This guide provides an in-depth analysis of the CF3 group's role, covering its impact on electronic properties, lipophilicity, and metabolic stability. It further details experimental protocols for synthesis and analysis, presents key quantitative data, and visualizes complex relationships to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical functional group.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a widely adopted strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1][2] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent due to its unique combination of properties. It is significantly more electronegative than a single fluorine atom and possesses a larger steric profile than a methyl group.[3] When appended to an aniline scaffold, a common building block in pharmaceuticals, the CF3 group's influence is manifold, affecting everything from molecular interactions to metabolic fate.[4][5][6] These modifications can lead to improved potency, selectivity, bioavailability, and an increased half-life for drug candidates.[1][3]

Impact on Physicochemical Properties

The CF3 group's strong electron-withdrawing nature is the primary driver of its effects on the physicochemical properties of aniline derivatives.[7][8][9] This influence is critical for modulating a molecule's behavior in a biological system.

Electronic Effects and Basicity (pKa)

The CF3 group exerts a powerful negative inductive effect (-I effect) across the benzene ring, pulling electron density away from the aromatic system and the amino group.[8][9][10] This electron withdrawal significantly reduces the electron density on the nitrogen atom of the aniline, making its lone pair of electrons less available to accept a proton. Consequently, the basicity of the aniline is substantially decreased, which is reflected in a lower pKa value compared to the unsubstituted aniline. This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.

Table 1: Comparison of pKa Values for Aniline and Trifluoromethyl-Substituted Anilines

CompoundpKa
Aniline4.60
2-(Trifluoromethyl)aniline~2.5
3-(Trifluoromethyl)aniline3.11
4-(Trifluoromethyl)aniline2.74

Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The CF3 group is highly lipophilic, and its incorporation into an aniline derivative almost always increases the molecule's overall LogP.[1][3][11] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[11] However, excessive lipophilicity can also lead to poor solubility and increased metabolic turnover, requiring a careful balance during the drug design process.

Table 2: Comparison of LogP Values for Aniline and Trifluoromethyl-Substituted Anilines

CompoundCalculated LogP
Aniline0.90
2-(Trifluoromethyl)aniline2.27
3-(Trifluoromethyl)aniline2.45
4-(Trifluoromethyl)aniline2.45

Note: LogP values are calculated estimates and serve for comparative purposes.

The following diagram illustrates the cause-and-effect relationship of incorporating a CF3 group.

G cluster_properties CF3 Group Properties cluster_effects Physicochemical Effects on Aniline cluster_outcomes Biological Outcomes prop1 High Electronegativity effect1 Strong Inductive Electron Withdrawal prop1->effect1 prop2 Increased Steric Bulk effect3 Altered Molecular Conformation prop2->effect3 prop3 High Lipophilicity effect2 Increased LogP prop3->effect2 outcome1 Decreased pKa (Reduced Basicity) effect1->outcome1 outcome2 Enhanced Metabolic Stability effect1->outcome2 Blocks Metabolism outcome3 Improved Membrane Permeability effect2->outcome3 outcome4 Modified Receptor Binding Affinity effect3->outcome4

Caption: Logical flow from CF3 properties to biological outcomes.

Impact on Pharmacokinetics and Biological Activity

The physicochemical changes induced by the CF3 group translate directly into significant alterations in a molecule's pharmacokinetic profile and its interaction with biological targets.

Metabolic Stability

One of the most valuable attributes of the CF3 group is its ability to enhance metabolic stability.[4][11] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][11] Strategically placing a CF3 group on an aromatic ring can block potential sites of hydroxylation, a common metabolic pathway for anilines. This "metabolic blocking" strategy can increase the drug's half-life, reduce patient dosage, and minimize the formation of potentially toxic metabolites.[1][3][11] Studies on 2-trifluoromethylaniline in rats have shown that the major routes of metabolism are N-conjugation and ring-hydroxylation at positions away from the stable CF3 group, followed by sulphation or glucuronidation.[12]

Receptor Binding and Non-Covalent Interactions

The CF3 group can significantly influence a drug's binding affinity for its target protein.[1][4] Its steric bulk can promote a specific conformation that is optimal for fitting into a binding pocket.[6] Furthermore, while traditionally viewed as a lipophilic and inert group, the CF3 moiety can participate in various non-covalent interactions. It can act as a hydrogen bond acceptor and, due to polarization effects, the carbon atom of the CF3 group can also engage in electrophilic interactions.[13] The strong dipole moment of the CF3 group can also lead to favorable dipole-dipole or multipolar interactions within the active site of a protein.

Case Study: Leflunomide and Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is an immunosuppressive drug used to treat rheumatoid arthritis. Its active metabolite, teriflunomide, contains a 4-trifluoromethylaniline moiety. Teriflunomide exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition deprives rapidly proliferating lymphocytes of the necessary precursors for DNA and RNA synthesis.

The diagram below outlines the de novo pyrimidine synthesis pathway and the point of inhibition by the active metabolite of Leflunomide.

G cluster_pathway De Novo Pyrimidine Synthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dCTP, dTTP) UMP->Pyrimidines DHODH->Orotate Teriflunomide Teriflunomide (contains CF3-aniline) Teriflunomide->DHODH Inhibition

Caption: Inhibition of DHODH by a CF3-aniline containing drug.

Synthesis and Experimental Protocols

Trifluoromethylated anilines are crucial synthetic intermediates.[14][15] Various methods exist for their synthesis, often involving the trifluoromethylation of an aromatic precursor or starting from a pre-trifluoromethylated building block.

General Synthesis Workflow

A common strategy for synthesizing substituted trifluoromethyl anilines involves the modification of a readily available trifluoromethyl aniline starting material. The workflow below depicts a general bromination reaction.

G Start Start: N,N-dimethyl- 3-(trifluoromethyl)aniline Step1 Dissolve in Dichloromethane Start->Step1 Step2 Cool to -10°C Step1->Step2 Step3 Add Brominating Agent (e.g., 2,4,4,6-tetrabromo- 2,5-cyclohexadien-1-one) Step2->Step3 Step4 Warm to Room Temp & Stir Step3->Step4 Step5 Aqueous Workup (NaOH extraction) Step4->Step5 Step6 Dry Organic Layer (e.g., MgSO4) Step5->Step6 Step7 Solvent Removal (Rotary Evaporation) Step6->Step7 End Product: 4-Bromo-N,N-dimethyl- 3-(trifluoromethyl)aniline Step7->End

Caption: Workflow for the synthesis of a bromo-CF3-aniline.

Experimental Protocol: Synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline[16]

This protocol describes the selective bromination of N,N-dimethyl-3-(trifluoromethyl)aniline.

  • Reagents and Materials:

    • N,N-dimethyl-3-(trifluoromethyl)aniline

    • 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one

    • Dichloromethane (CH2Cl2)

    • 2 N Sodium Hydroxide (NaOH) aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO4)

    • 500-mL Erlenmeyer flask, magnetic stirrer, cooling bath

  • Procedure:

    • A solution of 9.45 g (0.0500 mole) of N,N-dimethyl-3-(trifluoromethyl)aniline in 200 mL of dichloromethane is placed in a 500-mL Erlenmeyer flask.[16]

    • The flask is cooled to -10°C using a cooling bath and stirred magnetically.[16]

    • Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (20.5 g, 0.0500 mole) is added in small portions (approx. 0.5 g each), maintaining the reaction temperature between -10°C and 0°C.[16]

    • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over a 30-minute period.[16]

    • The mixture is extracted twice with 50 mL portions of aqueous 2 N sodium hydroxide to remove the 2,4,6-tribromophenol byproduct.[16]

    • The organic layer is separated, washed with 25 mL of water, and dried over anhydrous magnesium sulfate.[16]

    • The solvent is removed by rotary evaporation to yield the crude product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline.[16]

Experimental Protocol: Determination of Metabolites by NMR and HPLC-NMR[12][17]

This protocol outlines a general method for identifying metabolites of trifluoromethylated anilines in urine samples.

  • Dosing and Sample Collection:

    • Administer the test compound (e.g., 2-trifluoromethylaniline) to laboratory rats via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[12]

    • Collect urine samples over a 24-hour period.

  • Sample Preparation and Analysis:

    • Centrifuge urine samples to remove particulate matter.

    • Analyze samples directly using 19F NMR spectroscopy to obtain a profile of all fluorine-containing species.[12]

    • For structural identification, utilize HPLC coupled with 1H and 19F NMR spectroscopy (HPLC-NMR).[12]

    • Separate metabolites using a suitable reverse-phase HPLC column and gradient elution.

    • Acquire NMR spectra of the separated metabolites "on-flow" or in "stop-flow" mode for more detailed structural elucidation.

    • Confirm metabolite structures using mass spectrometry (SPEC-MS).[12]

    • To identify conjugated metabolites, treat urine samples with enzymes like β-glucuronidase or sulfatase and re-analyze by NMR to observe the disappearance of the conjugate signal and the appearance of the parent metabolite signal.[12]

Conclusion

The trifluoromethyl group is an indispensable tool in the design of aniline-based pharmaceuticals and agrochemicals. Its strong electron-withdrawing character, metabolic stability, and ability to modulate lipophilicity provide medicinal chemists with a reliable method to fine-tune the properties of lead compounds.[1][3][6] By decreasing basicity, blocking metabolic hotspots, and enhancing membrane permeability, the strategic placement of a CF3 group can transform a promising molecule into a viable drug candidate with an optimized therapeutic profile.[1][4] A thorough understanding of its effects, supported by robust synthetic and analytical protocols, is essential for leveraging the full potential of this unique functional group in modern drug discovery.

References

In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The originally requested compound, 5-ethyl-2-(trifluoromethyl)aniline, is not readily found in public chemical databases, and a CAS number could not be identified. Therefore, this guide focuses on a close structural analog, 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5) , for which sufficient technical data is available to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Core Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline.

PropertyValueReference
CAS Number 349-65-5[3][4][5]
Molecular Formula C₈H₈F₃NO[5]
Molecular Weight 191.15 g/mol [3][4][5]
Appearance Beige-greyish to brownish crystalline powder[3][5]
Melting Point 58-60 °C[3][4][5]
Boiling Point 230.1±40.0 °C (Predicted)[5]
pKa 3.31±0.10 (Predicted)[5]
Storage Temperature Room temperature, in a dark, inert atmosphere[5]
Spectroscopic Data

Key spectroscopic data for the identification and characterization of 2-Methoxy-5-(trifluoromethyl)aniline are provided below.

Spectrum TypeKey FeaturesReference
¹H NMR Spectra available for reference.[6]
¹³C NMR Spectra available for reference.[6]
Mass Spectrometry (ESI-MS) m/z 192.1 (MH⁺)[3][7]
Infrared (IR) Spectroscopy Spectra available for reference.[6]

Experimental Protocols

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is through the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[3][7]

Materials:

  • 4-Methoxy-3-nitrobenzotrifluoride

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Diatomaceous earth (e.g., Celite)

Procedure:

  • A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

  • A catalytic amount (10% loading) of 10% Pd/C is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight.

  • Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure to remove the methanol.

  • The resulting residue is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid. This process typically results in a high yield of around 99%.[3][7]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

G Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Dissolve 4-methoxy-3-nitrobenzotrifluoride in Methanol B Add 10% Pd/C catalyst A->B C Stir under H2 atmosphere overnight at room temperature B->C D Filter through diatomaceous earth C->D E Concentrate filtrate under reduced pressure D->E F Dry under vacuum E->F G 2-Methoxy-5-(trifluoromethyl)aniline (off-white solid, ~99% yield) F->G

Caption: Workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Applications in Research and Development

2-Methoxy-5-(trifluoromethyl)aniline is a versatile building block with applications across several scientific disciplines, primarily driven by the unique properties conferred by the trifluoromethyl group.

  • Pharmaceutical Drug Development: The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[8] Consequently, this aniline derivative serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potential antihistamines and antipsychotics.[8] Its structural motifs are often explored in the design of novel therapeutic agents.

  • Agrochemicals: In the agrochemical industry, 2-Methoxy-5-(trifluoromethyl)aniline is utilized as a precursor for the synthesis of herbicides, fungicides, and insecticides.[8] The trifluoromethyl group can contribute to the potency and efficacy of these crop protection agents.

  • Materials Science: This compound is also employed in the development of advanced materials, such as specialty polymers and coatings, where the fluorinated moiety can impart desirable properties like thermal stability and chemical resistance.[8]

While specific signaling pathway interactions for 2-Methoxy-5-(trifluoromethyl)aniline are not extensively documented in publicly available literature, research indicates that it can interact with biomolecules and potentially modulate enzyme activity, which could lead to alterations in metabolic pathways.[1] Further investigation into its biological activities and mechanisms of action is an area of ongoing interest for drug discovery and toxicology studies.[1]

References

Potential Research Areas for 5-ethyl-2-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold can profoundly influence the physicochemical and biological properties of resulting molecules. This guide provides an in-depth analysis of potential research avenues for this compound, drawing upon the established roles of structurally related compounds in modern drug discovery and agrochemical development. While specific data for this exact molecule is limited, this document extrapolates from known analogs to outline promising areas of investigation, complete with proposed experimental workflows and detailed synthetic protocols.

The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Consequently, trifluoromethylated anilines are integral intermediates in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterial drugs.[1][2][4] This guide will explore how this compound can be leveraged in these and other emerging research domains.

Physicochemical Properties and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methyl-5-(trifluoromethyl)anilineC₈H₈F₃N175.1538 - 4274 @ 8 mmHg
2-Fluoro-5-(trifluoromethyl)anilineC₇H₅F₄N179.11N/A155
2-Methoxy-5-(trifluoromethyl)anilineC₈H₈F₃NO191.1558 - 60N/A
This compound (Predicted) C₉H₁₀F₃N 189.18 Liquid at RT ~190-210

Data for related compounds sourced from commercial supplier information. Predicted values for this compound are based on structure-property relationships.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methodologies for the preparation of substituted trifluoromethyl anilines. A plausible synthetic route is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

A potential synthetic route to this compound involves the ethylation of a suitable nitrobenzene precursor followed by reduction of the nitro group to an amine.

G A 1-Nitro-2-(trifluoromethyl)benzene B 4-Ethyl-1-nitro-2-(trifluoromethyl)benzene A->B Friedel-Crafts Alkylation (e.g., Ethyl bromide, AlCl3) C This compound B->C Reduction (e.g., H2/Pd-C, SnCl2/HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Alkylation of 1-Nitro-2-(trifluoromethyl)benzene

  • To a stirred solution of 1-nitro-2-(trifluoromethyl)benzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

  • After complete addition of the Lewis acid, add ethyl bromide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethyl-1-nitro-2-(trifluoromethyl)benzene.

Step 2: Reduction of 4-Ethyl-1-nitro-2-(trifluoromethyl)benzene

  • To a solution of 4-ethyl-1-nitro-2-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Potential Research Areas and Applications

The unique structural features of this compound make it an attractive scaffold for the development of novel molecules in several key research areas.

Medicinal Chemistry

Many FDA-approved kinase inhibitors incorporate a trifluoromethyl-substituted aniline moiety. This functional group often plays a crucial role in binding to the hinge region of the kinase domain and improving metabolic stability. The ethyl group in this compound can be explored for its potential to provide additional hydrophobic interactions within the ATP-binding pocket of various kinases, potentially leading to enhanced potency and selectivity.

G A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Pyrimidine, Quinazoline) B->C D Kinase Inhibitor Candidate C->D E Biological Evaluation (Kinase Assays, Cell-based Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F F->D

Caption: Workflow for developing kinase inhibitors.

Substituted anilines are also found in various antibacterial agents. The lipophilicity imparted by the trifluoromethyl and ethyl groups could enhance the ability of molecules derived from this compound to penetrate bacterial cell membranes. Research could focus on synthesizing derivatives and evaluating their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates.[4]

Agrochemicals

Trifluoromethyl aniline derivatives are prevalent in modern agrochemicals, serving as key building blocks for herbicides, insecticides, and fungicides.[2] The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound could be utilized in the synthesis of novel agrochemicals with potentially improved properties, such as enhanced soil stability or a more favorable environmental profile.

G A This compound C Chemical Synthesis A->C B Agrochemical Pharmacophore B->C D Novel Agrochemical Candidate C->D E Biological Screening (Herbicidal, Insecticidal, Fungicidal) D->E

Caption: Agrochemical discovery workflow.

Materials Science

Aniline derivatives are precursors to polyaniline, a class of conducting polymers. The incorporation of the ethyl and trifluoromethyl groups into the polymer backbone could modulate its electronic properties, solubility, and processability. Research in this area could explore the synthesis of novel polymers from this compound for applications in sensors, antistatic coatings, and organic electronics.

Conclusion

While this compound is a relatively underexplored chemical entity, its structural features suggest significant potential across multiple scientific disciplines. By leveraging established synthetic methodologies and drawing parallels with well-characterized analogs, researchers can unlock the potential of this promising building block. The proposed research areas in medicinal chemistry, agrochemicals, and materials science offer a roadmap for future investigations that could lead to the development of novel and impactful technologies. The provided experimental protocols and workflows serve as a foundational guide for scientists and drug development professionals seeking to explore the utility of this versatile compound.

References

5-Ethyl-2-(trifluoromethyl)aniline: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-ethyl-2-(trifluoromethyl)aniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific compound, this review also incorporates information from closely related structural analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

This compound is an organic compound featuring an aniline core substituted with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Methyl-5-(trifluoromethyl)aniline2-Methoxy-5-(trifluoromethyl)aniline
CAS Number 1369821-06-625449-96-1[4]349-65-5[5][6][7]
Molecular Formula C₉H₁₀F₃NC₈H₈F₃N[4]C₈H₈F₃NO[5][6][7]
Molecular Weight 189.18 g/mol 175.15 g/mol [4]191.15 g/mol [5][6][7]
Appearance Not specified (likely a liquid or low-melting solid)Not specifiedOff-white solid[5]
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot available58-60 °C[6]
Purity ≥ 98% (as offered by some suppliers)≥ 98% (GC)[4]Not specified

Note: Data for this compound is limited. Properties of analogous compounds are provided for comparative purposes.

Synthesis and Experimental Protocols

A likely precursor for the synthesis would be 1-ethyl-4-nitro-2-(trifluoromethyl)benzene. The synthesis would then proceed via the reduction of the nitro group to an amine.

Proposed Synthetic Workflow:

G Proposed Synthesis of this compound A 1-Ethyl-4-nitro-2-(trifluoromethyl)benzene B Reduction of Nitro Group A->B Reaction C This compound B->C Product D Reagents: - H2, Pd/C - SnCl2, HCl - Fe, NH4Cl D->B

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (based on analogous syntheses):

A general procedure for the reduction of a nitroaromatic compound to an aniline is as follows, adapted from the synthesis of 2-methoxy-5-(trifluoromethyl)aniline[5]:

  • Reaction Setup: To a solution of the starting material, 1-ethyl-4-nitro-2-(trifluoromethyl)benzene, in a suitable solvent such as methanol or ethanol, a catalyst like 10% Palladium on activated carbon (Pd/C) is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.

Biological Significance and Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance several critical properties of drug candidates.[1][2][3][8] While specific biological data for this compound is not available, its structural motifs suggest potential applications in medicinal chemistry.

Key Roles of the Trifluoromethyl Group:

  • Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[1][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450. This can lead to a longer in vivo half-life of a drug.[1][8]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and selectivity.[1][3][8]

Potential Therapeutic Areas:

Trifluoromethylanilines are versatile intermediates used in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] Derivatives of structurally similar anilines have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[8]

Illustrative Signaling Pathway Involvement:

The trifluoromethylaniline scaffold is a component of numerous kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the trifluoromethylated ring can occupy hydrophobic pockets in the ATP-binding site of kinases, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.

G General Mechanism of Action for Kinase Inhibitors cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Cell Proliferation & Survival Signaling PhosphoSubstrate->Downstream Inhibitor Aniline-based Inhibitor (e.g., from this compound) Inhibitor->Kinase Inhibition

Caption: A generalized signaling pathway illustrating kinase inhibition.

Safety and Handling

Specific safety and toxicology data for this compound are not available. However, based on the safety data sheets of analogous compounds such as aniline and other trifluoromethylanilines, it should be handled with caution.

Table 2: Potential Hazards (Inferred from Analogs)

Hazard CategoryDescription
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.
Environmental Hazards Potentially toxic to aquatic life.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While direct experimental data for this compound is sparse, its structural features, particularly the presence of the trifluoromethyl group, suggest that it possesses properties that are highly desirable for the development of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential. Researchers should exercise caution when handling this compound, following safety protocols established for related anilines.

References

5-ethyl-2-(trifluoromethyl)aniline molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline

Core Topic: this compound

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine. Given the limited direct experimental data for this specific molecule, this guide leverages data from closely related analogs to present a thorough profile covering its physicochemical properties, potential synthetic and analytical methodologies, and expected biological relevance. The inclusion of the trifluoromethyl group, a common moiety in pharmaceuticals, suggests its potential as a valuable building block in medicinal chemistry.

Physicochemical Properties

The molecular formula for this compound is determined to be C₉H₁₁F₃N . A summary of its calculated and estimated physicochemical properties, benchmarked against similar compounds, is presented below.

PropertyValueSource/Method
Molecular Formula C₉H₁₁F₃NIUPAC Nomenclature
Molecular Weight 205.19 g/mol Calculation
Appearance Likely a colorless to pale yellow liquid or low melting solidAnalogy to similar anilines
Melting Point Estimated range: 20-40 °CBased on analogs like 5-fluoro-2-(trifluoromethyl)aniline (29-32 °C)[1]
Boiling Point Estimated range: 190-210 °C at 760 mmHgBased on analogs like 5-fluoro-2-(trifluoromethyl)aniline (185.6 °C)[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, acetone)General property of similar anilines[2]
pKa (of the conjugate acid) Estimated range: 0.4 - 1.0Based on analogs like 5-fluoro-2-(trifluoromethyl)aniline (0.45)[2]

Experimental Protocols

Synthesis Protocol: A Representative Method

A plausible synthetic route to this compound involves the reduction of a corresponding nitro compound. The following protocol is adapted from the synthesis of 2-methoxy-5-(trifluoromethyl)aniline[3][4].

Reaction: Reduction of 1-ethyl-4-nitro-2-(trifluoromethyl)benzene.

Materials:

  • 1-ethyl-4-nitro-2-(trifluoromethyl)benzene

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite or a similar filtration aid

Procedure:

  • In a suitable reaction vessel, dissolve 1-ethyl-4-nitro-2-(trifluoromethyl)benzene in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dry the resulting crude product under vacuum to yield this compound.

Analytical Protocols

Purity and Separation:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) would likely provide good separation. Detection can be performed using a UV detector at a wavelength around 254 nm[5].

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC can be performed on silica gel plates. A mobile phase consisting of a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) would be a suitable starting point for achieving good separation[5]. Visualization can be done under UV light.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the amine protons.

    • ¹³C NMR would reveal the carbon signals of the benzene ring, the ethyl group, and the trifluoromethyl group (as a quartet due to C-F coupling).

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 205.19[3].

Biological Activity and Applications

The trifluoromethyl group is a key functional group in many pharmaceutical compounds due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity[6]. While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules.

Anilines containing trifluoromethyl groups are important intermediates in the synthesis of:

  • Agrochemicals: Herbicides and pesticides.

  • Pharmaceuticals: Including anti-inflammatory, anti-cancer, and anti-depressant drugs[6]. For instance, trifluoromethylaniline derivatives are core components of drugs like Celecoxib and Prozac[6].

The specific substitution pattern of this compound makes it a candidate for further chemical modifications to explore its potential in drug discovery programs.

Visualizations

Synthetic Pathway

Synthesis_Pathway start 1-ethyl-4-nitro-2-(trifluoromethyl)benzene reagents + H₂, 10% Pd/C in Methanol start->reagents product This compound reagents->product

Caption: A plausible synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Characterization synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification analysis Purity Check (HPLC, TLC) purification->analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) analysis->nmr ms Mass Spectrometry analysis->ms final_product Pure this compound nmr->final_product ms->final_product

Caption: General workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-ethyl-2-(trifluoromethyl)aniline. The inclusion of a trifluoromethyl group often imparts unique electronic properties, enhancing metabolic stability and lipophilicity, making such compounds valuable intermediates in medicinal chemistry and materials science.[1][2] This document details the physicochemical characteristics of the target molecule, outlines a putative synthesis protocol based on established methods for analogous structures, and presents predicted spectroscopic data. Furthermore, it explores the broader biological context of trifluoromethylanilines, proposing a hypothetical signaling pathway to stimulate further research into the bioactivity of this compound class.

Chemical and Physical Properties

This compound is an aromatic amine whose structure incorporates both an ethyl and a trifluoromethyl substituent on the aniline scaffold. These functional groups are anticipated to influence its chemical reactivity and physical properties. The trifluoromethyl group, being strongly electron-withdrawing, is known to decrease the basicity of the aniline nitrogen.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₀F₃NPubChem
Molecular Weight 189.18 g/mol PubChem
Monoisotopic Mass 189.07654 Da[3]
Predicted XlogP 2.9[3]
SMILES CCC1=CC(=C(C=C1)C(F)(F)F)N[3]
InChI InChI=1S/C9H10F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3[3]
InChIKey QANDOQQSSVEGJY-UHFFFAOYSA-N[3]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 190.08382
[M+Na]⁺ 212.06576
[M-H]⁻ 188.06926
[M+NH₄]⁺ 207.11036
[M+K]⁺ 228.03970
[M]⁺ 189.07599
Data sourced from PubChemLite.[3]

Putative Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of this compound starting from 4-ethyl-1-nitro-2-(trifluoromethyl)benzene.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 1-ethyl-4-(trifluoromethyl)benzene 1-ethyl-4-(trifluoromethyl)benzene HNO3_H2SO4 HNO₃ / H₂SO₄ 1-ethyl-4-(trifluoromethyl)benzene->HNO3_H2SO4 4-ethyl-1-nitro-2-(trifluoromethyl)benzene 4-ethyl-1-nitro-2-(trifluoromethyl)benzene HNO3_H2SO4->4-ethyl-1-nitro-2-(trifluoromethyl)benzene Reducer Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) 4-ethyl-1-nitro-2-(trifluoromethyl)benzene->Reducer This compound This compound Reducer->this compound G Drug This compound Derivative EGFR EGFR Drug->EGFR Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction KRAS KRAS EGFR->KRAS Proliferation Cell Proliferation KRAS->Proliferation Activation

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated building blocks, fluorinated anilines stand out for their profound impact on the physicochemical and biological properties of the parent molecule. This technical guide delves into the core features of fluorinated anilines, providing a comprehensive overview of their synthesis, key properties, and applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of Fluoroaniline Isomers

The position of the fluorine atom on the aniline ring significantly influences its electronic properties, pKa, and lipophilicity (logP). These parameters are critical in drug design as they affect a molecule's binding affinity, membrane permeability, and metabolic stability.[1] The electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the aniline nitrogen compared to aniline itself.

PropertyAniline2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline2,4-Difluoroaniline
pKa 4.6~3.23.5[2]4.65[3]-
logP 0.91.151.3[2]1.15[3]-
Boiling Point (°C) 184172-174186188[4]170
Melting Point (°C) -6-37-17-1[4]-
Molecular Weight ( g/mol ) 93.13111.12111.12[2]111.12[4]129.11

Table 1: Comparison of Physicochemical Properties of Aniline and its Fluorinated Derivatives. Data compiled from various sources.[2][3][4]

Key Synthetic Methodologies

The synthesis of fluorinated anilines can be achieved through several routes, primarily involving either the introduction of a fluorine atom onto a pre-existing aniline derivative or the reduction of a fluorinated nitroaromatic compound.

Reduction of Fluoronitrobenzenes

A common and efficient method for the synthesis of fluoroanilines is the reduction of the corresponding fluoronitrobenzene. Catalytic hydrogenation is a widely used technique.

Experimental Protocol: Synthesis of 4-Fluoroaniline from 4-Fluoronitrobenzene [5]

  • Materials: 4-fluoro-1-nitrobenzene (2.00 mmol, 212 µL), 10% Palladium on carbon (Pd/C) (0.020 mmol, 21 mg), Methanol (MeOH, 10 mL), Dichloromethane (DCM, 25 mL), Hydrogen (H2) gas.

  • Procedure:

    • To a solution of 4-fluoro-1-nitrobenzene in MeOH, add 10% Pd/C.

    • Stir the reaction mixture and bubble H2 gas through it at room temperature for 3 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the solid catalyst off and wash it with DCM.

    • Combine the filtrate and the DCM washings.

    • Concentrate the combined solution under reduced pressure to yield 4-fluoroaniline as a clear yellow oil.

Halogen Exchange (Halex) Reaction

The Halex process is a crucial industrial method for producing fluoroaromatics, including precursors to fluorinated anilines. It involves the exchange of a chlorine or bromine atom with fluorine using a fluoride salt at high temperatures.[6] The reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as a nitro group.[6]

Experimental Protocol: General Halex Reaction for the Synthesis of a Fluoronitroarene [6][7]

  • Materials: A nitro-substituted aryl chloride (e.g., 4-chloronitrobenzene), anhydrous potassium fluoride (KF), a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane), and a phase-transfer catalyst (e.g., tetramethylammonium chloride) is sometimes used to enhance reactivity.[7]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a condenser, combine the aryl chloride, anhydrous potassium fluoride, and the solvent.

    • If using, add the phase-transfer catalyst.

    • Heat the mixture to a high temperature (typically 150-250 °C) and maintain it for several hours.[6]

    • Monitor the reaction for the disappearance of the starting material.

    • After cooling, the product is isolated by extraction and purified by distillation or crystallization.

    • The resulting fluoronitroarene can then be reduced to the corresponding fluoroaniline as described in the previous protocol.

Impact of Fluorination on Drug Discovery and Development

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry to optimize the pharmacological profile of a drug candidate.

G cluster_0 Drug Discovery Workflow cluster_1 Impact of Fluorination Lead Compound Lead Compound Fluorination Fluorination Lead Compound->Fluorination Introduce Fluorine Fluorinated Analogues Fluorinated Analogues Fluorination->Fluorinated Analogues Generate Library Metabolic Stability Metabolic Stability Fluorination->Metabolic Stability Increases Binding Affinity Binding Affinity Fluorination->Binding Affinity Modulates Lipophilicity (logP) Lipophilicity (logP) Fluorination->Lipophilicity (logP) Increases Basicity (pKa) Basicity (pKa) Fluorination->Basicity (pKa) Decreases Screening & Optimization Screening & Optimization Fluorinated Analogues->Screening & Optimization Evaluate Properties Candidate Drug Candidate Drug Screening & Optimization->Candidate Drug Select Best Candidate

Caption: Workflow of Fluorination in Drug Discovery.

The C-F bond is significantly stronger than a C-H bond, which can block metabolically labile sites in a drug molecule, thereby increasing its metabolic stability and prolonging its half-life.[1] Furthermore, the high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially enhancing binding affinity.[8] The introduction of fluorine also generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[8]

Role in Kinase Inhibitor Signaling Pathways

Fluorinated anilines are common structural motifs in many kinase inhibitors, a class of targeted cancer therapeutics. These drugs often work by blocking the ATP binding site of a specific kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival. The fluorine atoms in these inhibitors can play a crucial role in optimizing their binding to the kinase active site.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Fluorinated Aniline-based Kinase Inhibitor Fluorinated Aniline-based Kinase Inhibitor Fluorinated Aniline-based Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

For instance, in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, receptor tyrosine kinases (RTKs) are key upstream activators.[3] Kinase inhibitors containing a fluorinated aniline moiety can be designed to specifically target and inhibit these RTKs, thereby blocking the entire downstream signaling cascade and leading to a reduction in cell proliferation and survival.[3]

Applications in Materials Science

Beyond pharmaceuticals, fluorinated anilines are valuable monomers for the synthesis of high-performance polymers.[6] The incorporation of fluorine into the polymer backbone can significantly enhance thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant.[6] These properties are highly desirable for applications in the aerospace, electronics, and automotive industries. Copolymers of aniline and fluoroaniline have also shown promise in the development of biosensors and as electrode modifiers in microbial fuel cells.[9][10]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-ethyl-2-(trifluoromethyl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The presented synthesis is a proposed pathway based on established chemical transformations for structurally similar compounds. This application note includes a comprehensive experimental protocol, tabulated data for analogous reactions, and a visual representation of the synthetic workflow.

Introduction

Aniline derivatives containing trifluoromethyl groups are crucial building blocks in medicinal chemistry and materials science. The unique electronic properties of the trifluoromethyl group often impart desirable characteristics to the final products, such as increased efficacy and improved pharmacokinetic profiles. This compound is a key precursor for the synthesis of a variety of target molecules in drug discovery and development. This protocol outlines a feasible and efficient method for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 4-ethyl-1-nitrobenzene. The first step involves the trifluoromethylation of the aromatic ring, followed by the reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Trifluoromethylation of 4-ethyl-1-nitrobenzene

This step introduces the trifluoromethyl group ortho to the nitro group.

  • To a stirred solution of 4-ethyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as DMF or DMSO, add a trifluoromethylating agent (e.g., sodium triflinate, CF3SO2Na) (1.5 eq) and a radical initiator (e.g., tert-butyl hydroperoxide) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-nitro-2-(trifluoromethyl)benzene.

Step 2: Reduction of 1-ethyl-4-nitro-2-(trifluoromethyl)benzene

This step converts the nitro group to the desired aniline.

  • Dissolve the purified 1-ethyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (10% Pd/C) (0.1 eq) for catalytic hydrogenation, or a metal like iron powder (3.0 eq) in the presence of an acid like acetic acid or hydrochloric acid.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 2-6 hours.

  • If using a metal/acid system, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst or excess metal.

  • Concentrate the filtrate under reduced pressure.

  • If an acid was used, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to the proposed synthesis of this compound.

Table 1: Representative Yields for Trifluoromethylation of Aromatic Compounds

Starting MaterialTrifluoromethylating AgentCatalyst/InitiatorSolventYield (%)
4-NitrotolueneCF3SO2Nat-BuOOHDMSO75
1-Bromo-4-nitrobenzene(CF3)3SiMeKFDMF68
4-NitroanisoleCF3IAIBNAcetonitrile82

Table 2: Representative Yields for the Reduction of Nitroarenes

Starting MaterialReducing AgentSolventYield (%)
4-Nitro-2-(trifluoromethyl)tolueneFe/AcOHEthanol95
1-Nitro-3-(trifluoromethyl)benzeneH2, Pd/CMethanol98
4-Nitro-1,2-dimethylbenzeneSnCl2·2H2OEthanol92

Experimental Workflow

Synthesis_Workflow A 4-ethyl-1-nitrobenzene B Trifluoromethylation A->B CF3SO2Na, t-BuOOH C 1-ethyl-4-nitro-2-(trifluoromethyl)benzene B->C D Reduction C->D H2, Pd/C or Fe/AcOH E This compound D->E

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Intermediate Synthesis: Advanced Catalytic and Flow Chemistry Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing, directly impacting the efficiency, cost-effectiveness, and environmental footprint of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for three distinct and innovative methodologies in pharmaceutical intermediate synthesis: biocatalytic reductive amination, L-proline catalyzed asymmetric aldol reaction, and continuous flow synthesis. These examples showcase modern approaches to producing chiral intermediates with high purity and yield.

Application Note 1: Biocatalytic Synthesis of a Key Chiral Intermediate for Saxagliptin

Introduction: Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A key chiral intermediate in its synthesis is (S)-3-hydroxyadamantane glycine. Traditional chemical methods for the synthesis of such chiral amino acids often involve multiple steps, harsh reaction conditions, and challenging purification processes. This application note details a highly efficient and stereoselective biocatalytic process using a co-expressed phenylalanine dehydrogenase mutant (TiPDHm) and formate dehydrogenase (FDH) for the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

Signaling Pathway and Experimental Workflow:

The biocatalytic process involves the enzymatic conversion of a keto acid to a chiral amino acid. The TiPDHm enzyme catalyzes the reductive amination, while the FDH enzyme is crucial for the regeneration of the NADH cofactor, making the process economically viable.

G cluster_workflow Biocatalytic Reductive Amination Workflow cluster_cofactor Cofactor Regeneration Cycle Start Co-expression of TiPDHm and FDH in E. coli Homogenization Cell Homogenization and Clarification Start->Homogenization Concentration Ultrafiltration for Enzyme Concentration Homogenization->Concentration Reaction Enzymatic Reductive Amination Reaction Concentration->Reaction Purification Product Isolation and Purification Reaction->Purification NADH NADH End (S)-3-hydroxyadamantane glycine Purification->End NAD NAD+ NADH->NAD TiPDHm NAD->NADH FDH Keto_Acid Keto Acid Amino_Acid Amino Acid Formate Formate CO2 CO2

Caption: Workflow for the biocatalytic synthesis of a saxagliptin intermediate.

Quantitative Data Summary:

ParameterValueReference
Substrate Concentration0.4 mol/L[1][2]
Enzyme (TiPDHm) Yield7674.24 U/L[2]
Enzyme (FDH) Yield2042.52 U/L[2]
Reaction Temperature49-51 °C[1]
Reaction pH9.0[1]
Reaction Time12 hours[2]
Conversion Rate>95%[2]
Product Purity>90%

Experimental Protocol:

1. Enzyme Preparation (Co-expression and Clarification):

  • A recombinant E. coli strain co-expressing the phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and formate dehydrogenase (FDH) from Pichia pastoris is cultured in a high-density fermenter.

  • The bacterial cells are harvested and homogenized.

  • The homogenate is clarified by the addition of ammonium formate and polyethyleneimine, followed by centrifugation to remove cell debris.[2]

  • The clarified enzyme solution is concentrated via ultrafiltration using a 100 kDa molecular weight cutoff membrane.[2]

2. Biocatalytic Reductive Amination:

  • To a reaction vessel, add 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (17.92 g) and ammonium formate (11.35 g) to 20-40 mL of double-distilled water.[1]

  • Adjust the pH to 9.2 with 10 mol/L NaOH.[1]

  • Add NAD (0.133 g), DTT (0.03 g), and 100 mL of the concentrated enzyme solution.[1]

  • Adjust the final reaction volume to 200 mL with double-distilled water and set the pH to 9.0.[1]

  • The reaction mixture is maintained at 49-51 °C for 12 hours, with regular pH monitoring and adjustment to keep it between 8.9 and 9.1.[1][2]

3. Product Isolation:

  • Upon reaction completion (monitored by HPLC), the mixture is heated to 70-90 °C for 30 minutes to deactivate the enzymes.

  • The mixture is then cooled to room temperature and centrifuged at 12,000 x g for 15 minutes.

  • The resulting supernatant contains the product, (S)-3-hydroxyadamantane glycine, with a purity of over 90%.

Application Note 2: L-proline Catalyzed Asymmetric Aldol Reaction for a Key Intermediate of (S)-Oxybutynin

Introduction: (S)-Oxybutynin is the more active enantiomer of the racemic drug used to treat overactive bladder. A key chiral intermediate for its synthesis is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, an optically active tertiary alcohol. The construction of chiral tertiary alcohols is a significant challenge in organic synthesis. This application note describes an efficient organocatalytic direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate using the readily available and inexpensive L-proline as the catalyst.

Logical Relationship of the Asymmetric Aldol Reaction:

The L-proline catalyst facilitates the formation of a chiral enamine intermediate with cyclohexanone. This enamine then attacks the ethyl phenylglyoxylate in a stereoselective manner, leading to the formation of the desired aldol adduct with high diastereoselectivity and enantioselectivity.

G Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine L_Proline L-Proline L_Proline->Enamine Aldol_Adduct Aldol Adduct (High dr and ee) Enamine->Aldol_Adduct Ethyl_Phenylglyoxylate Ethyl Phenylglyoxylate Ethyl_Phenylglyoxylate->Aldol_Adduct Intermediate (S)-2-cyclohexyl-2-hydroxy -2-phenylacetic acid derivative Aldol_Adduct->Intermediate

Caption: L-proline catalyzed asymmetric aldol reaction for an (S)-oxybutynin intermediate.

Quantitative Data Summary:

ParameterValueReference
CatalystL-proline[3]
SolventDMSO[3]
Diastereomeric Ratio>20:1[3]
Enantiomeric Excess96% ee[3]
YieldGood (not specified)[3]

Experimental Protocol:

1. Reaction Setup:

  • To a solution of ethyl phenylglyoxylate in dimethyl sulfoxide (DMSO), add cyclohexanone.

  • Add a catalytic amount of L-proline to the mixture.

2. Reaction Execution:

  • The reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Work-up and Purification:

  • After the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the DMSO and L-proline.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol adduct.

Application Note 3: Multistep Continuous-Flow Synthesis of (R)- and (S)-Rolipram

Introduction: Rolipram is a selective phosphodiesterase-4 inhibitor that has been investigated for the treatment of various neurological and inflammatory disorders. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. This application note outlines a multistep continuous-flow synthesis of both enantiomers of rolipram using a series of packed-bed reactors containing heterogeneous catalysts.[4][5]

Experimental Workflow for Continuous Flow Synthesis:

The synthesis involves a sequence of reactions, including a Henry reaction, an asymmetric Michael addition, a hydrogenation/lactamization, and a final hydrolysis/decarboxylation, all performed in a continuous flow setup without isolation of intermediates.

G Start Starting Materials (Aldehyde, Nitromethane, Dimethyl malonate) Column1 Column 1: Henry Reaction (Silica-supported amine) Start->Column1 Column2 Column 2: Asymmetric Michael Addition (Polymer-supported chiral calcium catalyst) Column1->Column2 Column3 Column 3: Hydrogenation/Lactamization (Pd/C catalyst) Column2->Column3 Column4 Column 4: Hydrolisis/Decarboxylation (Silica-supported carboxylic acid) Column3->Column4 End (R)- or (S)-Rolipram Column4->End

Caption: Continuous-flow synthesis of Rolipram using heterogeneous catalysts.

Quantitative Data Summary:

StepCatalystTemperatureYield (Overall)Enantiomeric ExcessReference
Henry ReactionSilica-supported amineRoom Temp.\multirow{4}{*}{50% ((S)-Rolipram)}-[4][5]
Asymmetric Michael AdditionPolymer-supported chiral calcium catalyst0 °C94%[4]
Hydrogenation/LactamizationPd/DMPSi-C100 °C-[4]
Hydrolysis/DecarboxylationSilica-supported carboxylic acid120 °C96%[4]

Experimental Protocol:

1. Reactor Setup:

  • A series of four packed-bed column reactors are connected in sequence.

  • Column 1 is packed with a silica-supported amine catalyst.

  • Column 2 is packed with a polymer-supported chiral calcium catalyst for the (S)-enantiomer or its opposite enantiomer for the (R)-product.

  • Column 3 is packed with a dimethylpolysilane-modified palladium on carbon (Pd/DMPSi-C) catalyst.

  • Column 4 is packed with a silica-supported carboxylic acid.

2. Continuous Flow Reaction:

  • A solution of the starting materials (the appropriate aldehyde, nitromethane, and dimethyl malonate) in a suitable solvent is continuously pumped through the series of columns.

  • The flow rate and temperature of each column are controlled to optimize each reaction step.

  • The output from the final column contains the desired rolipram enantiomer.

3. Product Collection:

  • The solvent is evaporated from the collected eluent to afford the crude product.

  • Further purification, if necessary, can be performed by crystallization or chromatography. The system was reported to run for 24 hours to produce 998 mg of (S)-rolipram.[4]

References

Application Notes and Protocols for 5-ethyl-2-(trifluoromethyl)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-ethyl-2-(trifluoromethyl)aniline as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined below are based on established methodologies for structurally related compounds and serve as a guide for the development and evaluation of new fungicidal, insecticidal, and herbicidal agents.

Introduction

This compound is a fluorinated aromatic amine with significant potential as a building block in agrochemical discovery. The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the final active ingredient, properties that are highly desirable in modern crop protection agents. This document details the synthetic routes to potential agrochemical candidates derived from this compound and provides protocols for their biological evaluation.

Synthetic Pathways

This compound can serve as a versatile precursor for the synthesis of various classes of agrochemicals, including pyrazole carboxamide fungicides, trifluoromethylphenyl amide insecticides, and N-aryl-gamma-lactam herbicides.

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs). The synthesis involves the coupling of a pyrazole carboxylic acid with an aniline derivative.

General Synthetic Scheme:

G A This compound C Base (e.g., Triethylamine) in Solvent (e.g., THF) A->C B Pyrazole carboxylic acid chloride B->C D N-(5-ethyl-2-(trifluoromethyl)phenyl)pyrazole-carboxamide C->D Amide Coupling

Caption: Synthetic route to pyrazole carboxamide fungicides.

Trifluoromethylphenyl amides have shown promising insecticidal and repellent properties. The synthesis is a straightforward acylation of the aniline.

General Synthetic Scheme:

G A This compound C Base (e.g., Triethylamine or NaH) in Solvent (e.g., THF) A->C B Acyl chloride or Acid anhydride B->C D N-(5-ethyl-2-(trifluoromethyl)phenyl)amide C->D Acylation

Caption: Synthetic route to trifluoromethylphenyl amide insecticides.

Data Presentation: Bioactivity of Structurally Related Compounds

While specific bioactivity data for derivatives of this compound is not publicly available, the following tables summarize the efficacy of structurally similar compounds, providing a benchmark for potential activity.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against various phytopathogenic fungi. [1][2]

Compound Structure (Analogues)Target FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamidePythium ultimumGood control at 100 µg/mLZhongshengmycin-
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamideFusarium graminearum28.9 µmol/LThifluzamide-
N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamideBotrytis cinerea21.3 µmol/LThifluzamideSimilar inhibition
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37Carbendazol1.00

Table 2: Insecticidal and Repellent Activity of Trifluoromethylphenyl Amide Derivatives against Aedes aegypti. [3][4]

Compound Structure (Analogues)BioassayValueReference CompoundValue
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamideLarval Toxicity (24h LC50)1940 nMFipronil13.55 nM
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamideAdult Toxicity (24h LD50)19.182 nMFipronil0.787x10⁻⁴ nM
2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamideRepellency (MED)0.039 µmol/cm²DEET0.091 µmol/cm²
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamideRepellency (MED)0.013 µmol/cm²DEET0.026 µmol/cm²

Experimental Protocols

The following are detailed protocols for the synthesis and bio-evaluation of agrochemical candidates derived from this compound.

Protocol 4.1.1: General Procedure for the Synthesis of N-(5-ethyl-2-(trifluoromethyl)phenyl)pyrazole-carboxamides [1]

  • To a solution of a substituted pyrazole-4-carbonyl chloride (7 mmol) and triethylamine (7.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add this compound (7.50 mmol) dropwise at 0–5 °C over 1 hour.

  • Stir the mixture vigorously at ambient temperature for 8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate gradient as the eluent to afford the target compound.

Protocol 4.1.2: General Procedure for the Synthesis of N-(5-ethyl-2-(trifluoromethyl)phenyl)amides

  • Dissolve this compound (1 equivalent) in anhydrous THF (12 mL).

  • Add a base (e.g., triethylamine for acyl chlorides or sodium hydride for less reactive acylating agents).

  • Cool the mixture to 0 °C.

  • Add the corresponding acyl chloride or acid anhydride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 4.2.1: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition Method) [2]

  • Prepare stock solutions of the test compounds in acetone at a concentration of 100 µg/mL.

  • Dispense the stock solution into sterile Petri dishes containing potato dextrose agar (PDA) to achieve final test concentrations.

  • Place a mycelial disc (5 mm diameter) of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea) in the center of the agar plate.

  • Use a commercial fungicide as a positive control and acetone as a negative control.

  • Incubate the plates at 25±1 °C.

  • Measure the colony diameter after a set period (e.g., 48-72 hours) and calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.

  • Determine the EC50 value by probit analysis.

Protocol 4.2.2: Insecticidal Bioassay (Larval and Adult Mosquito Toxicity) [5]

  • Larval Bioassay:

    • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone).

    • Add 1 mL of each concentration to 99 mL of water in a beaker.

    • Introduce 20-25 third-instar mosquito larvae (Aedes aegypti) into each beaker.

    • Include a solvent control and a positive control (e.g., fipronil).

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LC50 values using probit analysis.

  • Adult Topical Bioassay:

    • Anesthetize 3-5 day old adult female mosquitoes by cold treatment.

    • Apply 0.25 µL of the test compound solution in acetone to the dorsal thorax of each mosquito using a micro-applicator.

    • Treat control groups with acetone only.

    • Place the treated mosquitoes in recovery cups with access to a sugar solution.

    • Record mortality at 24 hours post-treatment.

    • Calculate the LD50 values (nmol/mg) using probit analysis.

Protocol 4.2.3: Herbicidal Bioassay (Seed Germination and Root Growth) [6][7]

  • Prepare a range of concentrations of the test compound.

  • Place filter paper in Petri dishes and moisten with the test solutions.

  • Place a set number of seeds of a susceptible plant species (e.g., Brassica napus) on the filter paper.

  • Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 7 days), measure the germination rate and the root and shoot length.

  • Calculate the percentage of inhibition compared to a water-treated control.

  • Determine the IC50 values for germination and root/shoot growth.

Logical Workflow for Agrochemical Development

The development of a novel agrochemical from an intermediate like this compound follows a structured workflow.

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Optimization & Evaluation A Intermediate: This compound B Design of Target Molecules (e.g., Amides, Pyrazoles) A->B C Chemical Synthesis B->C D Primary Screening (Fungicidal, Insecticidal, Herbicidal) C->D E Dose-Response Studies (EC50, LC50, IC50) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Field Trials H->I J New Agrochemical I->J Product Development

Caption: Workflow for agrochemical development.

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. The protocols and data presented here, based on analogous compounds, provide a solid foundation for researchers to explore its potential in developing new and effective crop protection solutions. Further research should focus on the synthesis and rigorous biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead candidates for commercial development.

References

Application Notes and Protocols for N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of anilines, a fundamental transformation in organic synthesis and crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The following protocols offer validated methods for this key reaction, emphasizing efficiency, selectivity, and green chemistry principles.

Introduction

N-alkylation of anilines is a cornerstone of synthetic organic chemistry, enabling the formation of C-N bonds to produce secondary and tertiary amines. These products are prevalent in a vast array of biologically active molecules and industrial chemicals. Traditional methods often rely on the use of alkyl halides, which can lead to overalkylation and the production of stoichiometric waste.[1] Modern approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols as alkylating agents, and reductive amination of aldehydes, offer greener and more atom-economical alternatives.[2][3]

This document details two primary, contemporary methods for the N-alkylation of anilines:

  • Catalytic N-Alkylation of Anilines with Alcohols (Borrowing Hydrogen Methodology)

  • Reductive Amination of Anilines with Aldehydes

Each section includes a detailed experimental protocol, a summary of representative data, and a visual representation of the experimental workflow.

Method 1: Catalytic N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" strategy is an elegant and sustainable method for C-N bond formation.[2] In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated aniline, regenerating the catalyst. This process avoids the use of stoichiometric oxidants and reductants, with water being the only byproduct. A variety of transition metal catalysts, including those based on manganese, ruthenium, and iridium, have been shown to be effective for this transformation.[2][4][5]

Experimental Protocol: Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from the procedure described by Zell et al., utilizing a manganese pincer complex as the catalyst.[2]

Materials:

  • Aniline derivative (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • Manganese pincer catalyst (e.g., Mn(CO)₂(PNP), 3 mol%)

  • Potassium tert-butoxide (t-BuOK, 0.75 mmol)

  • Toluene (2 mL)

  • Schlenk tube

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aniline derivative (1.0 mmol), the manganese pincer catalyst (3 mol%), and potassium tert-butoxide (0.75 mmol).

  • Add toluene (2 mL) to the Schlenk tube, followed by the benzyl alcohol (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated aluminum block at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylaniline derivative.

Data Presentation

The following table summarizes the results for the N-alkylation of various substituted anilines with benzyl alcohol using a manganese pincer catalyst, demonstrating the broad applicability of this method.[2]

EntryAniline DerivativeProductYield (%)
1AnilineN-Benzylaniline90
24-MethylanilineN-Benzyl-4-methylaniline88
34-MethoxyanilineN-Benzyl-4-methoxyaniline85
44-ChloroanilineN-Benzyl-4-chloroaniline82
54-BromoanilineN-Benzyl-4-bromoaniline80
62-MethylanilineN-Benzyl-2-methylaniline84

Experimental Workflow

experimental_workflow_1 Workflow for Manganese-Catalyzed N-Alkylation reagents 1. Add Aniline, Catalyst, and Base to Schlenk Tube solvent 2. Add Toluene and Benzyl Alcohol reagents->solvent reaction 3. Heat at 80 °C for 24h under Inert Atmosphere solvent->reaction workup 4. Quench with Water and Extract with Ethyl Acetate reaction->workup drying 5. Dry Organic Layer with MgSO4 workup->drying purification 6. Concentrate and Purify by Column Chromatography drying->purification product Isolated N-Alkylated Aniline purification->product

Caption: Workflow for Manganese-Catalyzed N-Alkylation of Anilines.

Method 2: Reductive Amination of Anilines with Aldehydes

Reductive amination is a versatile and widely used method for the synthesis of amines.[3] The reaction proceeds in two steps: the formation of an imine from the reaction of an aniline and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB-H) being a particularly mild and selective option, especially for electron-deficient anilines.[6]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)

This protocol is a general procedure for the reductive amination of anilines with aldehydes using STAB-H.[6]

Materials:

  • Aniline derivative (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB-H, 1.5 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aniline derivative (1.0 mmol) and the aldehyde (1.2 mmol).

  • Dissolve the starting materials in dichloromethane (10 mL).

  • Stir the solution at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (STAB-H, 1.5 mmol) to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents representative yields for the reductive amination of various anilines with different aldehydes.

EntryAniline DerivativeAldehydeProductYield (%)Reference
12,4,6-TrichloroanilineBenzaldehydeN-Benzyl-2,4,6-trichloroaniline82[6]
2AnilineButyraldehydeN-Butylaniline>95[7]
34-NitroanilineBenzaldehydeN-Benzyl-4-nitroaniline>95[7]
42-Aminobenzonitrile4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-2-aminobenzonitrile92[8]

Experimental Workflow

experimental_workflow_2 Workflow for Reductive Amination with STAB-H reagents 1. Dissolve Aniline and Aldehyde in Dichloromethane reducing_agent 2. Add Sodium Triacetoxyborohydride (STAB-H) reagents->reducing_agent reaction 3. Stir at Room Temperature for 4-12h reducing_agent->reaction workup 4. Quench with NaHCO3 and Extract with Dichloromethane reaction->workup washing 5. Wash Organic Layer with Brine workup->washing drying 6. Dry Organic Layer with Na2SO4 washing->drying purification 7. Concentrate and Purify by Column Chromatography drying->purification product Isolated N-Alkylated Aniline purification->product

Caption: Workflow for Reductive Amination of Anilines with Aldehydes.

Signaling Pathways and Logical Relationships

The "Borrowing Hydrogen" catalytic cycle represents a key mechanistic pathway for the N-alkylation of anilines with alcohols. This process is a type of tandem reaction involving oxidation, condensation, and reduction steps, all facilitated by a single catalyst.

borrowing_hydrogen_cycle Borrowing Hydrogen Catalytic Cycle catalyst [M]-H (Catalyst) catalyst_H [M]-H2 (Hydride Catalyst) catalyst->catalyst_H Dehydrogenation alcohol R'CH2OH (Alcohol) alcohol->catalyst aldehyde R'CHO (Aldehyde) alcohol->aldehyde Oxidation imine R-N=CHR' (Imine) aldehyde->imine Condensation aniline RNH2 (Aniline) aniline->imine product RNHCH2R' (N-Alkylated Aniline) imine->product Reduction water H2O imine->water product->catalyst Regeneration catalyst_H->product

Caption: The Catalytic Cycle of N-Alkylation via Borrowing Hydrogen.

References

The Versatility of 5-Ethyl-2-(trifluoromethyl)aniline in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 5-Ethyl-2-(trifluoromethyl)aniline is a key building block in the synthesis of a wide range of high-value organic molecules. Its unique substitution pattern, featuring an ethyl group for modulating lipophilicity and a trifluoromethyl group for enhancing metabolic stability and binding affinity, makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This application note provides an overview of its utility and detailed protocols for its application in the synthesis of bioactive compounds.

Application in Pharmaceutical Synthesis: Building Blocks for Targeted Therapies

The trifluoromethyl group is a crucial substituent in modern drug design, known to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound serves as a versatile starting material for the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.

One of the most significant applications of this aniline derivative is in the synthesis of analogues of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The general synthetic strategy involves the conversion of the aniline to a phenylhydrazine, followed by a condensation reaction with a 1,3-diketone to form the core pyrazole structure.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Derivatives of this compound, such as celecoxib analogues, are designed to inhibit the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Celecoxib_Analogue Celecoxib Analogue (from this compound) Celecoxib_Analogue->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a celecoxib analogue.

Application in Agrochemical Synthesis: Enhancing Crop Protection

Trifluoromethyl-substituted anilines are also pivotal in the agrochemical industry for the synthesis of potent and selective herbicides, fungicides, and insecticides. The incorporation of the trifluoromethyl group can lead to increased efficacy and better environmental profiles of the active ingredients. While specific public-domain examples for this compound are limited, its structural motifs are found in various commercial agrochemicals, suggesting its potential as a valuable intermediate in the development of new crop protection agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a celecoxib analogue using this compound as a key starting material.

Workflow for the Synthesis of a Celecoxib Analogue

Synthesis_Workflow Start This compound Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Reduction (SnCl2) Intermediate1->Step2 Intermediate2 (5-Ethyl-2-(trifluoromethyl)phenyl)hydrazine Step2->Intermediate2 Step3 Condensation with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione Intermediate2->Step3 Product Celecoxib Analogue Step3->Product

Caption: Synthetic workflow for a celecoxib analogue.

Protocol 1: Synthesis of (5-Ethyl-2-(trifluoromethyl)phenyl)hydrazine

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in concentrated HCl (3.0 eq) at 0 °C with stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8 is reached.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydrazine.

Protocol 2: Synthesis of a Celecoxib Analogue

Materials:

  • (5-Ethyl-2-(trifluoromethyl)phenyl)hydrazine (from Protocol 1)

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • Ethanol

  • Glacial Acetic Acid

  • Reflux condenser, heating mantle

Procedure:

  • To a solution of (5-ethyl-2-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.05 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified celecoxib analogue.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the celecoxib analogue.

StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
1(5-Ethyl-2-(trifluoromethyl)phenyl)hydrazineThis compoundNaNO₂, SnCl₂, HCl85>95
2Celecoxib Analogue(5-Ethyl-2-(trifluoromethyl)phenyl)hydrazine4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione78>98

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles. Actual results may vary and optimization may be required. All laboratory work should be conducted by trained professionals in a safe environment.

Application Notes and Protocols: Electrophilic Reactions of 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 5-ethyl-2-(trifluoromethyl)aniline with various electrophiles. This document includes detailed experimental protocols for key electrophilic substitution reactions, a summary of expected outcomes, and quantitative data presented in a clear, tabular format. The provided information is intended to serve as a foundational guide for the synthesis of novel derivatives of this compound for applications in drug discovery and materials science.

Introduction to Electrophilic Aromatic Substitution on Substituted Anilines

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH₂). This group activates the aromatic ring, primarily at the ortho and para positions, making these sites susceptible to attack by electrophiles. In the case of this compound, the directing effects of the substituents must be considered. The amino group is a strong activating, ortho-, para-director. The ethyl group is a weak activating, ortho-, para-director. The trifluoromethyl group is a strong deactivating, meta-director.

Considering the positions of these groups, the primary sites for electrophilic attack on this compound are predicted to be the C4 and C6 positions, which are ortho and para to the activating amino group and not sterically hindered.

General Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing electrophilic substitution reactions on this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A This compound D Reaction Mixture A->D B Electrophile & Reagents B->D C Solvent C->D E Reaction under controlled conditions (Temperature, Time) D->E F Quenching E->F G Extraction F->G H Drying & Solvent Removal G->H I Crude Product H->I J Column Chromatography I->J K Recrystallization I->K L Pure Product J->L K->L M Characterization (NMR, MS, IR) L->M

Caption: General workflow for electrophilic substitution reactions.

Halogenation

Halogenation of anilines is typically a rapid reaction that can proceed without a catalyst due to the highly activated nature of the ring.

Bromination

Protocol: Based on the bromination of a similarly substituted aniline.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ElectrophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
Br⁺NBSChloroform0 - RT4-124-Bromo-5-ethyl-2-(trifluoromethyl)aniline85-95 (estimated)
Chlorination

Protocol:

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Cool the mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography.

ElectrophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
Cl⁺NCSDichloromethane0 - RT12-244-Chloro-5-ethyl-2-(trifluoromethyl)aniline80-90 (estimated)

Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group. To achieve selective para-nitration, the amino group is typically protected as an acetanilide.

Nitration with Amino Group Protection

The following diagram illustrates the logical relationship in a protected nitration reaction.

G A 5-ethyl-2- (trifluoromethyl)aniline B Protection (e.g., Acetic Anhydride) A->B C N-acetyl-5-ethyl-2- (trifluoromethyl)aniline B->C D Nitration (HNO3/H2SO4) C->D E 4-Nitro-N-acetyl-5-ethyl-2- (trifluoromethyl)aniline D->E F Deprotection (Acid/Base Hydrolysis) E->F G 4-Nitro-5-ethyl-2- (trifluoromethyl)aniline F->G

Caption: Protected nitration workflow.

Protocol: Based on the nitration of a similar aniline derivative.[1]

Step 1: Acetylation (Protection)

  • To a solution of this compound (1.0 eq) in acetic acid, add acetic anhydride (1.2 eq).

  • Heat the mixture at 50-60 °C for 1 hour.

  • Pour the reaction mixture into ice water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain N-(5-ethyl-2-(trifluoromethyl)phenyl)acetamide.

Step 2: Nitration

  • Add the acetanilide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reflux the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-nitro-5-ethyl-2-(trifluoromethyl)aniline.

ElectrophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
NO₂⁺HNO₃ / H₂SO₄Acetic Acid (protection), H₂SO₄ (nitration)0-52-34-Nitro-5-ethyl-2-(trifluoromethyl)aniline70-80 (overall, estimated)

Friedel-Crafts Acylation and Alkylation

Direct Friedel-Crafts reactions on anilines are often problematic because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino group is generally required.

Friedel-Crafts Acylation

Protocol (with protected amine):

Step 1: Protection (as acetanilide)

  • Follow the acetylation protocol described in the nitration section.

Step 2: Acylation

  • Suspend the N-(5-ethyl-2-(trifluoromethyl)phenyl)acetamide (1.0 eq) and aluminum chloride (2.5 eq) in a solvent such as dichloromethane or 1,2-dichloroethane.

  • Add the acyl chloride (e.g., acetyl chloride) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over sodium sulfate and concentrate.

Step 3: Deprotection

  • Follow the hydrolysis protocol described in the nitration section to obtain the acylated aniline.

ElectrophileReagentCatalystSolventProductYield (%)
R-C=O⁺Acyl ChlorideAlCl₃Dichloromethane4-Acyl-5-ethyl-2-(trifluoromethyl)aniline60-70 (overall, estimated)
Friedel-Crafts Alkylation

Direct alkylation is often complicated by polyalkylation and carbocation rearrangements. A common strategy to introduce a primary alkyl group is via initial acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction).

Sulfonation

Similar to nitration, direct sulfonation of anilines can be complex. The reaction with fuming sulfuric acid typically leads to the formation of the para-substituted aminobenzenesulfonic acid.

Protocol:

  • Add this compound (1.0 eq) to concentrated sulfuric acid.

  • Heat the mixture at 180-190 °C for 4-5 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The product, 4-amino-2-ethyl-5-(trifluoromethyl)benzenesulfonic acid, will precipitate as a zwitterion.

  • Filter the solid and wash with cold water.

ElectrophileReagentTemp. (°C)Time (h)ProductYield (%)
SO₃Fuming H₂SO₄180-1904-54-Amino-2-ethyl-5-(trifluoromethyl)benzenesulfonic acid70-85 (estimated)

Conclusion

This compound is a versatile substrate for a range of electrophilic aromatic substitution reactions. By carefully selecting the reaction conditions and, where necessary, employing protecting group strategies, a variety of functionalized derivatives can be synthesized in good yields. These protocols provide a solid foundation for the exploration of new chemical entities based on this scaffold. Researchers are encouraged to optimize these conditions for their specific applications.

References

Synthetic Routes for the Derivatization of 5-ethyl-2-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material 5-ethyl-2-(trifluoromethyl)aniline. This versatile building block is of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The following sections outline key synthetic transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions, providing a roadmap for the creation of a diverse library of derivatives.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation to introduce a wide range of functional groups to the aniline nitrogen, leading to the formation of amide derivatives. These derivatives are prevalent in many biologically active compounds.

Application Notes:

The acylation of this compound can be readily achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The electron-withdrawing nature of the trifluoromethyl group may slightly decrease the nucleophilicity of the aniline nitrogen, potentially requiring slightly more forcing conditions compared to unsubstituted anilines. The choice of base and solvent is crucial to ensure high yields and purity. Pyridine or triethylamine are commonly used as bases to neutralize the hydrogen halide byproduct.

dot

cluster_workflow N-Acylation Workflow start This compound reaction Reaction Mixture start->reaction reagents Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)2O) reagents->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Purification reaction->workup product N-Acyl Derivative workup->product cluster_workflow N-Sulfonylation Workflow start This compound reaction Reaction Mixture start->reaction reagents Sulfonyl Chloride (R-SO2Cl) reagents->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., Pyridine, DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup product N-Sulfonyl Derivative workup->product cluster_workflow Diazotization and Sandmeyer Reaction Workflow start This compound diazotization Diazotization (NaNO2, HBr/HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, CuCl, or CuCN) diazonium->sandmeyer product 2-Substituted Derivative (Br, Cl, or CN) sandmeyer->product cluster_workflow Halogenation and Suzuki Coupling Workflow start This compound bromination Bromination (e.g., NBS in DMF) start->bromination bromo_derivative Bromo-derivative bromination->bromo_derivative suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) bromo_derivative->suzuki coupled_product Cross-Coupled Product suzuki->coupled_product

Application Note: Synthesis and Characterization of Poly(5-ethyl-2-(trifluoromethyl)aniline) for Chemically Resistant Conductive Films

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a prospective guide based on established principles of polymer chemistry and data from analogous substituted polyanilines. To date, no specific literature has been identified detailing the synthesis, properties, or applications of poly(5-ethyl-2-(trifluoromethyl)aniline). The experimental protocols and data presented herein are hypothetical and intended to serve as a scientifically grounded starting point for researchers.

Introduction

Polyaniline (PANI) is a well-studied conducting polymer with diverse applications. However, its utility can be limited by poor processability and susceptibility to certain chemical environments. The strategic substitution of the aniline monomer can yield polymers with tailored properties. The monomer this compound is a promising candidate for creating a new generation of processable conductive polymers. The presence of the electron-withdrawing trifluoromethyl (-CF3) group is anticipated to enhance thermal stability, chemical resistance, and solubility, while the ethyl (-C2H5) group can further improve solubility in common organic solvents.[1][2] This application note outlines a hypothetical synthetic protocol for poly(this compound) via chemical oxidative polymerization and discusses its potential application in the fabrication of chemically resistant conductive films for specialized electronic applications such as sensors and anti-static layers.[3]

Predicted Polymer Properties

The unique substitution pattern of this compound is expected to yield a polymer with a distinct set of properties compared to unsubstituted polyaniline.

PropertyPredicted CharacteristicRationale
Solubility High solubility in organic solvents (e.g., NMP, DMF, THF)The bulky trifluoromethyl and ethyl groups are expected to disrupt inter-chain packing, increasing free volume and enhancing solubility.[1][4]
Thermal Stability EnhancedThe strong C-F bonds in the trifluoromethyl group generally lead to higher thermal degradation temperatures in polymers.[5]
Electrical Conductivity Moderate (semiconducting range)The electron-withdrawing nature of the -CF3 group may decrease the electron density on the polymer backbone, potentially lowering conductivity compared to pristine PANI.[2][6][7]
Chemical Resistance Improved resistance to alkaline and certain organic mediaThe fluorinated nature of the polymer is expected to impart increased chemical inertness.[3][5]
Electrochemical Activity Stable redox behaviorThe polymer is expected to exhibit reversible electrochemical switching, characteristic of polyanilines, though potentials may be shifted due to the electronic effects of the substituents.[2]

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (98% purity)

  • Oxidant: Ammonium persulfate (APS), (NH₄)₂S₂O₈ (reagent grade)

  • Dopant/Solvent: 1 M Hydrochloric acid (HCl)

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, Deionized water

  • Equipment: Jacketed glass reactor, mechanical stirrer, dropping funnel, Buchner funnel, vacuum oven, pH meter, spin coater, potentiostat/galvanostat.

Protocol 1: Synthesis of Poly(this compound) Hydrochloride (Emeraldine Salt)

This protocol describes the chemical oxidative polymerization of this compound.

  • Monomer Solution Preparation: In a 250 mL jacketed glass reactor maintained at 0-5 °C with a circulating bath, dissolve 2.03 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution with a mechanical stirrer at 300 rpm for 30 minutes to ensure complete dissolution and formation of the anilinium hydrochloride salt.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol, 1.25 molar equivalent) of ammonium persulfate in 50 mL of 1 M HCl, pre-cooled to 0-5 °C.

  • Polymerization: Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes using a dropping funnel. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Continuation: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer powder sequentially with 200 mL of 1 M HCl, 200 mL of deionized water, and finally with 200 mL of methanol to remove unreacted monomer, oxidant, and oligomers.

    • Dry the resulting dark green powder in a vacuum oven at 60 °C for 48 hours.

Protocol 2: Preparation of a Conductive Film
  • Polymer Solution: Prepare a 2% (w/v) solution of the synthesized poly(this compound) hydrochloride powder in NMP by stirring at room temperature for 12 hours.

  • Substrate Preparation: Clean glass or indium tin oxide (ITO) coated glass substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

  • Spin Coating: Dispense the polymer solution onto the cleaned substrate and spin-coat at 1500 rpm for 60 seconds.

  • Annealing: Dry the coated film in a vacuum oven at 80 °C for 2 hours to remove residual solvent.

Characterization Data (Hypothetical)

The following tables present hypothetical characterization data for the synthesized polymer, based on expected outcomes.

Table 1: Spectroscopic and Thermal Properties

Characterization TechniqueResultInterpretation
FTIR (cm⁻¹) ~3400 (N-H), ~1580 (Quinoid), ~1490 (Benzenoid), ~1300 (C-N), ~1150-1250 (C-F)Confirms the characteristic bonds of the polyaniline backbone and the presence of the trifluoromethyl group.[8]
UV-Vis (in NMP, nm) ~330 nm, ~650 nmPeaks correspond to π-π* transitions in the benzenoid rings and exciton transitions in the quinoid rings, characteristic of the emeraldine salt form.
TGA (Onset of Decomposition) ~350 °CIndicates high thermal stability, an expected benefit of the -CF3 group.[4]
GPC (in NMP) Mw: ~25,000 g/mol , PDI: ~2.1Suggests the formation of a polymer with moderate molecular weight and polydispersity, typical for oxidative polymerization.

Table 2: Electrical and Film Properties

PropertyValueMethod
Electrical Conductivity 5 x 10⁻³ S/cmFour-point probe measurement on spin-coated film.
Film Thickness ~100 nmProfilometry.
Solvent Resistance (24h immersion) No visible change in Methanol, Toluene, 1 M NaOHVisual inspection and conductivity measurement post-immersion.
Contact Angle (Water) ~110°Goniometry, indicating a hydrophobic surface due to fluorination.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed polymerization pathway.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Film Fabrication Monomer_Prep Monomer Dissolution (Aniline in 1M HCl @ 0-5°C) Polymerization Dropwise Addition & Polymerization (24h) Monomer_Prep->Polymerization Oxidant_Prep Oxidant Dissolution (APS in 1M HCl @ 0-5°C) Oxidant_Prep->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, H₂O, Methanol Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying Polymer_Dissolve Dissolve Polymer in NMP Drying->Polymer_Dissolve Dried Polymer Powder Spin_Coat Spin Coating on Substrate Polymer_Dissolve->Spin_Coat Anneal Anneal Film (80°C) Spin_Coat->Anneal Characterization Characterization Anneal->Characterization Conductive Film

Caption: Experimental workflow for synthesis and film fabrication.

reaction_pathway Monomer This compound Cation_Radical Cation Radical Intermediate Monomer->Cation_Radical Oxidation (APS) Dimer Dimer Cation_Radical->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Chain Propagation

References

Application Notes and Protocols for Photoinduced Difluoroalkylation of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photoinduced difluoroalkylation of anilines. These methods offer sustainable and mild alternatives to traditional metal-catalyzed approaches, enabling the direct incorporation of the valuable difluoroalkyl motif into aniline scaffolds. Two primary transition-metal-free methods are highlighted: a visible-light organophotocatalytic system and a strategy based on the formation of an electron donor-acceptor (EDA) complex.[1][2][3][4][5]

Introduction

The introduction of difluoroalkyl groups into organic molecules is of significant interest in medicinal chemistry and drug development, as these moieties can substantially modulate the physicochemical and biological properties of parent compounds. Photoinduced methods provide a powerful and environmentally friendly approach for C-H functionalization, often proceeding under mild conditions with high functional group tolerance.[3] This document outlines two recently developed, operationally simple, and practical photoinduced methods for the difluoroalkylation of anilines.[1][6]

The first method employs Eosin Y, an organic dye, as a photocatalyst under visible light irradiation.[1][6] This redox-neutral approach is particularly effective for electronically rich anilines. The second method leverages the formation of an electron donor-acceptor (EDA) complex between the aniline substrate and a difluoroalkylating agent, which upon photoexcitation, facilitates the desired transformation without the need for an external photocatalyst.[1][6][7]

Method 1: Eosin Y-Catalyzed Photoinduced Difluoroalkylation

This method utilizes the organic photocatalyst Eosin Y to promote the difluoroalkylation of anilines under mild, visible-light irradiation. The reaction proceeds via an oxidative quenching pathway of the excited photocatalyst.[1][6]

Signaling Pathway

Eosin_Y_Pathway PC Eosin Y PC_star Eosin Y* PC->PC_star hv (525 nm) Radical_A •CF2R PC_oxidized Eosin Y•+ PC_star->PC_oxidized SET Aniline Aniline Radical_Cation_B Aniline•+ Aniline->Radical_Cation_B Radical_Precursor RCF2I Radical_Precursor->Radical_A Intermediate_C Intermediate C Radical_A->Intermediate_C Radical_Cation_B->Intermediate_C Product Difluoroalkylated Aniline Intermediate_C->Product PC_oxidized->PC SET Base Base Base->Product Rearomatization

Caption: Proposed mechanism for Eosin Y-catalyzed difluoroalkylation of anilines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Eosin Y-catalyzed difluoroalkylation of various aniline derivatives.

EntryAniline SubstrateProductYield (%)
1N,N-dimethylaniline4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-N,N-dimethylaniline85[6]
24-methoxy-N,N-dimethylaniline4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-N,N-dimethylaniline82
34-bromo-N,N-dimethylaniline4-bromo-N,N-dimethyl-2-(2-ethoxy-1,1-difluoro-2-oxoethyl)aniline75
44-iodo-N,N-dimethylaniline4-iodo-N,N-dimethyl-2-(2-ethoxy-1,1-difluoro-2-oxoethyl)aniline72
5N,N-dimethylnaphthalen-1-amine2-(2-ethoxy-1,1-difluoro-2-oxoethyl)-N,N-dimethylnaphthalen-1-amine61[6]

Reaction conditions: Aniline (0.3 mmol), ethyl iododifluoroacetate (0.4 mmol), Eosin Y (1 mol %) in DMF (1.0 mL), irradiated with a 525 nm Kessil lamp for 24 h.[1][6]

Experimental Protocol

Materials:

  • Aniline substrate

  • Ethyl iododifluoroacetate

  • Eosin Y

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vial (e.g., 4 mL)

  • Magnetic stir bar

  • 525 nm LED lamp (e.g., Kessil lamp)

  • Standard laboratory glassware for workup and purification

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the aniline substrate (0.3 mmol, 1.0 equiv), Eosin Y (1 mol %), and anhydrous DMF (1.0 mL).

  • Add ethyl iododifluoroacetate (0.4 mmol, 1.3 equiv) to the reaction mixture.

  • Seal the vial and place it at a distance of approximately 5-10 cm from the 525 nm LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired difluoroalkylated aniline.

Method 2: EDA Complex-Mediated Photoinduced Difluoroalkylation

This approach relies on the in-situ formation of an electron donor-acceptor (EDA) complex between an aniline and ethyl iododifluoroacetate. Direct photoexcitation of this complex initiates the difluoroalkylation reaction without the need for an external photocatalyst.[1][6] This method is particularly efficient and offers a straightforward route to difluoroalkylated anilines with yields up to 89%.[1]

Experimental Workflow

EDA_Workflow cluster_prep Reaction Setup cluster_reaction Irradiation cluster_workup Workup and Purification A Add Aniline (0.3 mmol) and Na2CO3 (1.5 equiv) to a vial B Add DMSO (3 mL) A->B C Add Ethyl Iododifluoroacetate (0.4 mmol) B->C D Irradiate with 427 nm Kessil lamp for 16 h with stirring C->D E Dilute with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over Na2SO4 and Concentrate F->G H Purify by Flash Chromatography G->H I Difluoroalkylated Aniline H->I

Caption: General workflow for EDA complex-mediated difluoroalkylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the EDA complex-mediated difluoroalkylation of various aniline derivatives.

EntryAniline SubstrateProductYield (%)
1N,N-dimethylaniline4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-N,N-dimethylaniline89[1]
24-methoxy-N,N-dimethylaniline4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-N,N-dimethylaniline81
34-fluoro-N,N-dimethylaniline4-fluoro-N,N-dimethyl-2-(2-ethoxy-1,1-difluoro-2-oxoethyl)aniline76
44-chloro-N,N-dimethylaniline4-chloro-N,N-dimethyl-2-(2-ethoxy-1,1-difluoro-2-oxoethyl)aniline70
54-(tert-butyl)-N,N-dimethylaniline4-(tert-butyl)-N,N-dimethyl-2-(2-ethoxy-1,1-difluoro-2-oxoethyl)aniline84

Reaction conditions: Aniline (0.3 mmol), ethyl iododifluoroacetate (0.4 mmol, 1.3 equiv), Na2CO3 (1.5 equiv) in DMSO (3 mL), irradiated with a 427 nm Kessil lamp for 16 h.[1][6]

Experimental Protocol

Materials:

  • Aniline substrate

  • Ethyl iododifluoroacetate

  • Sodium carbonate (Na2CO3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial (e.g., 4 mL)

  • Magnetic stir bar

  • 427 nm LED lamp (e.g., Kessil lamp)

  • Standard laboratory glassware for workup and purification

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the aniline substrate (0.3 mmol, 1.0 equiv) and sodium carbonate (0.45 mmol, 1.5 equiv).

  • Add anhydrous DMSO (3.0 mL) to the reaction vial.

  • Add ethyl iododifluoroacetate (0.4 mmol, 1.3 equiv) to the reaction mixture.

  • Seal the vial and place it at a distance of approximately 5-10 cm from the 427 nm LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for 16 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine to remove DMSO and inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired difluoroalkylated aniline.

Conclusion

The two presented photoinduced methods for the difluoroalkylation of anilines offer versatile and practical strategies for the synthesis of these valuable compounds. The Eosin Y-catalyzed method is suitable for a range of electron-rich anilines, while the EDA complex-mediated approach provides an efficient, photocatalyst-free alternative.[1][6] These protocols are characterized by their operational simplicity, mild reaction conditions, and good to excellent yields, making them attractive for applications in both academic research and industrial drug development.

References

Application Notes and Protocols for the Preparation of 2-Trifluoromethylaniline via Reductive Dechlorination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-trifluoromethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The primary method detailed is the reductive dechlorination of chlorinated precursors, a robust and scalable approach.

Introduction

2-Trifluoromethylaniline is a crucial building block in the synthesis of a wide range of biologically active molecules. Its preparation via reductive dechlorination offers a reliable route from readily available starting materials. This process involves the removal of a chlorine atom from a chlorinated aniline or nitrobenzene precursor and, in the case of the latter, the simultaneous reduction of the nitro group. The reaction is typically carried out using catalytic hydrogenation. This document outlines two primary protocols based on established methods.

Reaction Principle

The core of the synthesis is a catalytic hydrodechlorination reaction. In this process, a chloro-substituted aromatic compound reacts with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. An acid acceptor, such as a tertiary amine or an inorganic base, is often required to neutralize the hydrochloric acid formed during the reaction, preventing catalyst deactivation and promoting the reaction. When starting from a nitro compound, the nitro group is concurrently reduced to an amino group.

Experimental Protocols

Two primary routes are presented here, starting from either a chloro-substituted nitroaromatic compound or a chloro-substituted aniline.

Protocol 1: Reductive Dechlorination of 2-Nitro-5-chloro-trifluoromethylbenzene

This protocol details the one-pot reduction of the nitro group and dechlorination to yield 2-trifluoromethylaniline.

Materials:

  • 2-Nitro-5-chloro-trifluoromethylbenzene

  • Methanol

  • Triethylamine

  • Palladium on carbon (5% Pd)

  • Toluene

  • Stirred autoclave

  • Hydrogen gas supply

Procedure: [1]

  • In a stirred autoclave, dissolve 50 g of 2-nitro-5-chloro-trifluoromethylbenzene in 250 ml of methanol.

  • Add 27 g of triethylamine as an acid acceptor.

  • Carefully add 5 g of 5% palladium on carbon catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 30 bar with hydrogen.

  • Heat the reaction mixture to 50°C and maintain for 3 hours with vigorous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Distill off the majority of the solvent under normal pressure.

  • Add toluene to the residue and separate the toluene phase.

  • Dry the toluene phase and distill under reduced pressure to obtain the final product.

Protocol 2: Reductive Dechlorination of 2-Amino-5-chloro-trifluoromethylbenzene

This protocol is suitable when the corresponding chlorinated aniline is available as the starting material.

Materials:

  • 2-Amino-5-chloro-trifluoromethylbenzene (also known as 2-trifluoromethyl-4-chloroaniline)

  • Methanol

  • Triethylamine

  • Raney nickel

  • Stirred autoclave

  • Hydrogen gas supply

Procedure: [1]

  • Charge a 0.7 L autoclave with 195.5 g of 2-amino-5-chloro-trifluoromethylbenzene, 120 g of triethylamine, 200 ml of methanol, and 30 g of Raney nickel.

  • Flush the autoclave with hydrogen gas.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Heat the reaction mixture to 140°C.

  • Maintain the reaction for a sufficient time to ensure complete conversion.

  • After cooling and venting, filter the contents of the autoclave.

  • Wash the filter cake twice with 150 ml of methanol.

  • The combined filtrate is then distilled to isolate the 2-trifluoromethylaniline.

Data Presentation

The following tables summarize the quantitative data from the described protocols and their variations found in the literature.

Table 1: Reductive Dechlorination of 2-Nitro-5-chloro-trifluoromethylbenzene [1]

ParameterValue
Starting Material2-Nitro-5-chloro-trifluoromethylbenzene
Catalyst5% Palladium on Carbon
SolventMethanol
Acid AcceptorTriethylamine
Temperature50°C
Pressure30 bar H₂
Reaction Time3 hours
Yield78%
Boiling Point61-63°C at 15 mbar

Table 2: Reductive Dechlorination of 2-Amino-5-chloro-trifluoromethylbenzene

ParameterExample 1[1]Example 2[1]
Starting Material2-Amino-5-chloro-trifluoromethylbenzene2-Trifluoromethyl-4-chloroaniline
CatalystRaney NickelRaney Nickel
SolventMethanolMethanol
Acid AcceptorTriethylamineSodium Carbonate
Temperature140°C60-100°C
Pressure50 bar H₂50 bar H₂
Reaction TimeNot specified5 hours
Yield89%97% purity

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of 2-Trifluoromethylaniline

cluster_0 Route 1: From Nitro Compound cluster_1 Route 2: From Aniline Compound 2-Nitro-5-chloro-trifluoromethylbenzene 2-Nitro-5-chloro-trifluoromethylbenzene 2-Trifluoromethylaniline 2-Trifluoromethylaniline 2-Nitro-5-chloro-trifluoromethylbenzene->2-Trifluoromethylaniline H2, Pd/C Triethylamine, Methanol 2-Amino-5-chloro-trifluoromethylbenzene 2-Amino-5-chloro-trifluoromethylbenzene Product 2-Amino-5-chloro-trifluoromethylbenzene->Product H2, Raney Ni Base, Methanol 2-Trifluoromethylaniline_2 2-Trifluoromethylaniline Product->2-Trifluoromethylaniline_2

Caption: Synthetic routes to 2-trifluoromethylaniline.

Diagram 2: Experimental Workflow for Reductive Dechlorination

start Start autoclave Charge Autoclave (Substrate, Solvent, Base, Catalyst) start->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir (Controlled Temperature & Pressure) pressurize->react cool_vent Cool and Vent react->cool_vent filter Filter to Remove Catalyst cool_vent->filter distill_solvent Solvent Removal filter->distill_solvent purify Purification (Distillation) distill_solvent->purify product 2-Trifluoromethylaniline purify->product

Caption: General experimental workflow.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, and ignition sources must be excluded. The autoclave must be properly rated for the pressures used.

  • Catalysts: Palladium on carbon and Raney nickel are pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a slurry.

  • Solvents: Methanol and toluene are flammable and toxic. Avoid inhalation and skin contact.

  • Reagents and Products: The chlorinated starting materials and the aniline product are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The reductive dechlorination of chlorinated trifluoromethyl anilines or nitrobenzenes is an effective method for the preparation of 2-trifluoromethylaniline. The choice of starting material will depend on commercial availability and cost. The protocols provided, along with the summarized data, offer a solid foundation for researchers to implement this synthesis in a laboratory or pilot plant setting. Careful attention to safety procedures is paramount when working with high-pressure hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-ethyl-2-(trifluoromethyl)aniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Final Product

Question: We are experiencing significantly lower than expected yields of this compound after the reduction of the nitro intermediate. What are the potential causes and how can we improve the yield?

Answer: Low yields in the reduction of an aromatic nitro group to an aniline can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Reaction: The reduction may not be going to completion.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Pt/C, or Raney Nickel), the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Catalyst poisoning can occur due to impurities in the starting material or solvent, such as sulfur compounds.

    • Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to incomplete reduction. Ensure the system is properly sealed and maintained at the recommended pressure.

  • Side Reactions: The formation of undesired byproducts can consume the starting material and reduce the yield of the desired aniline.

    • Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents or harsh conditions could potentially affect other functional groups.

    • Formation of Azo or Azoxy Compounds: Incomplete reduction, particularly with metal catalysts in acidic media, can sometimes lead to the formation of dimeric azo or azoxy compounds.

  • Product Degradation: The aniline product can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. Work-up procedures should be performed promptly, and it may be beneficial to handle the product under an inert atmosphere.

  • Sub-optimal pH: For reductions using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), the pH of the reaction mixture is crucial. An inappropriate pH can hinder the reaction rate or promote side reactions.

Recommendations for Yield Improvement:

  • Catalyst Optimization: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and vary the catalyst loading.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations. For metal-based reductions, a co-solvent may be necessary to improve the solubility of the starting material.

  • Reaction Condition Adjustment: Systematically vary the temperature, reaction time, and (if applicable) hydrogen pressure to find the optimal conditions.

  • Purification of Starting Material: Ensure the nitro intermediate is of high purity to avoid catalyst poisoning.

Issue 2: Formation of Impurities

Question: Our final product shows significant impurities by NMR and GC-MS analysis. What are the likely impurities and how can we minimize their formation and remove them?

Answer: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route employed. For a typical two-step synthesis involving nitration followed by reduction, potential impurities include:

  • Isomeric Products: During the nitration of 4-ethylbenzotrifluoride, ortho- and meta-nitro isomers can be formed in addition to the desired para-isomer. The directing effects of the ethyl and trifluoromethyl groups will influence the isomer ratio.

  • Unreacted Starting Material: Incomplete nitration or reduction will result in the presence of the starting materials in the final product.

  • Intermediates from Incomplete Reduction: As mentioned previously, intermediates such as nitroso and hydroxylamine compounds, as well as dimeric azo and azoxy compounds, can be present if the reduction is not complete.

  • Products of Side Reactions: Depending on the reaction conditions, other side reactions such as halogenation (if halide acids are used) could occur.

Strategies for Minimizing and Removing Impurities:

  • Optimize Nitration Selectivity: To minimize the formation of unwanted isomers during nitration, carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor higher selectivity.

  • Ensure Complete Reduction: Use the strategies outlined in the "Low Yield" section to drive the reduction to completion.

  • Purification Techniques:

    • Acid-Base Extraction: Aniline is basic and can be separated from neutral or acidic impurities by extraction with an acidic aqueous solution (e.g., dilute HCl). The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aniline from isomers and other non-polar impurities.

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used for purification.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach is a two-step process:

  • Nitration: Nitration of 4-ethylbenzotrifluoride using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-ethyl-2-nitrobenzotrifluoride.

  • Reduction: Reduction of the nitro group of 4-ethyl-2-nitrobenzotrifluoride to an amino group using methods such as catalytic hydrogenation or metal-acid reduction.

Q2: What are the key safety precautions to consider during this synthesis?

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly assembled and purged with an inert gas before introducing hydrogen. The catalyst, particularly palladium on carbon, can be pyrophoric when dry and exposed to air.

  • General Precautions: Trifluoromethylated compounds and their intermediates should be handled with care as their toxicological properties may not be fully characterized. Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q3: How can I monitor the progress of the reactions?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a suitable agent (e.g., potassium permanganate or UV light visualization) may be necessary.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for monitoring the reaction progress and identifying the components of the reaction mixture, including any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the conversion of the starting material to the product by observing the changes in the respective chemical shifts.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups

Reduction MethodCatalyst/ReagentTypical SolventTemperature (°C)Pressure (psi)Typical Yield Range (%)AdvantagesDisadvantages
Catalytic Hydrogenation5-10 mol% Pd/CMethanol, Ethanol25-5050-50085-98High yield, clean reaction, catalyst can be recycled.Potential for catalyst poisoning, requires specialized pressure equipment.
Catalytic HydrogenationRaney NickelEthanol25-6050-50080-95Less prone to dehalogenation than Pd/C.Pyrophoric catalyst, requires careful handling.
Metal/Acid ReductionFe / HCl or NH₄ClEthanol/Water80-100Atmospheric70-90Inexpensive reagents, does not require pressure equipment.Can generate significant metal waste, work-up can be tedious.
Metal/Acid ReductionSnCl₂·2H₂O / HClEthanol50-80Atmospheric75-92Milder conditions than Fe/HCl, good for sensitive substrates.Stoichiometric tin salts are generated as waste.

Experimental Protocols

Protocol 1: Synthesis of 4-ethyl-2-nitrobenzotrifluoride (Nitration)

  • To a stirred solution of concentrated sulfuric acid (98%, 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 4-ethylbenzotrifluoride (17.4 g, 0.1 mol) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 6.3 mL, 0.15 mol) to concentrated sulfuric acid (20 mL) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 4-ethylbenzotrifluoride over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethyl-2-nitrobenzotrifluoride. The product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Reduction via Catalytic Hydrogenation)

  • In a hydrogenation vessel, dissolve 4-ethyl-2-nitrobenzotrifluoride (21.9 g, 0.1 mol) in methanol (100 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, ~5 mol% Pd) to the solution under a stream of nitrogen or argon.

  • Seal the hydrogenation vessel and purge it with nitrogen or argon three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 100 psi.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is no longer observed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

SynthesisWorkflow Start 4-Ethylbenzotrifluoride Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-Ethyl-2-nitrobenzotrifluoride Nitration->Intermediate Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction Purification Purification (Distillation/Chromatography) Reduction->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Significant Side Reactions? LowYield->SideReactions ProductDegradation Product Degradation? LowYield->ProductDegradation CheckCatalyst Check Catalyst Activity Increase Reaction Time/Temp IncompleteReaction->CheckCatalyst Yes OptimizeConditions Optimize Reaction Conditions (Solvent, pH) SideReactions->OptimizeConditions Yes PurifyStartingMaterial Purify Starting Material SideReactions->PurifyStartingMaterial Yes InertAtmosphere Work-up Under Inert Atmosphere ProductDegradation->InertAtmosphere Yes

Caption: Decision tree for troubleshooting low yield issues.

OptimizationParameter Parameters Parameter Optimization Catalyst Loading Temperature Pressure Solvent Analysis Analysis Yield Purity (GC, NMR) Reaction Time Parameters->Analysis Optimum Optimal Conditions Analysis->Optimum

Caption: Key parameters for optimizing the reduction step.

Technical Support Center: Purification of Crude 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-ethyl-2-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Potential impurities may consist of positional isomers, over-alkylated or-acylated aniline derivatives, and oxidized species. The crude product often presents as a colored oil, indicating the presence of these impurities.[1][2]

Q2: What are the primary purification techniques for this compound?

A2: The most effective purification methods for this compound are:

  • Vacuum Distillation: Ideal for separating the desired aniline from non-volatile impurities and byproducts with significantly different boiling points.[1][2]

  • Flash Column Chromatography: Useful for separating isomers and other impurities with similar polarities to the product.

  • Acid-Base Extraction: Can be employed as a preliminary purification step to remove non-basic organic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify any remaining impurities.

Q4: How should I store purified this compound?

A4: Like many anilines, this compound can be sensitive to air and light, leading to discoloration over time.[6] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial at a low temperature to minimize degradation.

Troubleshooting Guides

Vacuum Distillation

Problem: The aniline is not distilling over at the expected temperature.

  • Possible Cause 1: Inaccurate pressure reading. The vacuum gauge may not be providing an accurate reading of the pressure within the distillation apparatus.

    • Solution: Ensure the vacuum gauge is calibrated and properly placed in the system. Check for any leaks in the apparatus that could lead to a higher-than-expected pressure.

  • Possible Cause 2: Presence of high-boiling impurities. The crude mixture may contain a significant amount of impurities with boiling points close to or higher than the product.

    • Solution: If possible, perform a preliminary purification step, such as an acid-base extraction, to remove some of the impurities before distillation.

Problem: The aniline is darkening or decomposing during distillation.

  • Possible Cause: Distillation temperature is too high. Even under vacuum, prolonged exposure to high temperatures can cause decomposition.

    • Solution: Lower the distillation temperature by improving the vacuum. Ensure all joints are well-sealed to achieve the lowest possible pressure.[1]

Problem: "Bumping" or uneven boiling occurs during distillation.

  • Possible Cause: Lack of smooth boiling. This is a common issue in vacuum distillation.

    • Solution: Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling. Boiling chips are often less effective under vacuum.[7]

Vacuum_Distillation_Troubleshooting cluster_start Start cluster_process Vacuum Distillation cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Outcome Start Crude this compound Distillation Perform Vacuum Distillation Start->Distillation NoDistillate No Distillate at Expected Temperature Distillation->NoDistillate Issue Decomposition Darkening or Decomposition Distillation->Decomposition Issue Bumping Bumping or Uneven Boiling Distillation->Bumping Issue PureProduct Pure Product Distillation->PureProduct Success CheckPressure Check Vacuum Gauge & Look for Leaks NoDistillate->CheckPressure Possible Cause: Inaccurate Pressure PrePurify Preliminary Purification (e.g., Acid-Base Extraction) NoDistillate->PrePurify Possible Cause: High-Boiling Impurities LowerTemp Improve Vacuum to Lower Boiling Point Decomposition->LowerTemp Possible Cause: High Temperature Stirring Use Magnetic Stirrer and Stir Bar Bumping->Stirring Possible Cause: Lack of Smooth Boiling CheckPressure->Distillation PrePurify->Distillation LowerTemp->Distillation Stirring->Distillation

Flash Column Chromatography

Problem: Poor separation of the product from an impurity.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the components.

    • Solution: Systematically vary the solvent system. A common starting point for anilines is a mixture of hexanes and ethyl acetate.[8] Gradually increase the polarity by increasing the proportion of ethyl acetate. TLC analysis should be used to determine the optimal solvent system before running the column.

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material loaded. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.

Problem: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound is too polar or is interacting strongly with the silica gel. Anilines can sometimes streak on silica gel due to their basicity.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8] This will help to reduce the interaction between the basic aniline and the acidic silica gel, resulting in better peak shapes.

Flash_Chromatography_Troubleshooting cluster_start Start cluster_process Flash Chromatography cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Outcome Start Crude Product Chromatography Perform Flash Column Chromatography Start->Chromatography PoorSep Poor Separation Chromatography->PoorSep Issue Streaking Compound Streaking Chromatography->Streaking Issue PureProduct Pure Product Chromatography->PureProduct Success Solvent Optimize Solvent System (e.g., Hexane/EtOAc) PoorSep->Solvent Possible Cause: Inappropriate Eluent Loading Reduce Column Loading PoorSep->Loading Possible Cause: Column Overloading Modifier Add Basic Modifier (e.g., Triethylamine) Streaking->Modifier Possible Cause: Strong Silica Interaction Solvent->Chromatography Loading->Chromatography Modifier->Chromatography

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Preparation:

    • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar to the flask.

    • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a good vacuum.[1]

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply the vacuum. The pressure should drop to below 10 mmHg for efficient distillation at a lower temperature.

    • Once the desired pressure is reached and stable, begin to gently heat the flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature. The boiling point of the product will depend on the pressure. For example, the boiling point of 2,5-bis(trifluoromethyl)aniline is 70-71 °C at 15 mmHg, and the boiling point of 2-(Trifluoromethyl)aniline is 68 °C at 15 mmHg, suggesting a similar range for the target compound.[9]

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system that gives the desired product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution and Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen if necessary.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table presents representative data for the purity analysis of trifluoromethyl-substituted anilines using HPLC. While this data is not for this compound specifically, it provides an indication of the purity levels that can be expected after purification.

CompoundPurification MethodPurity (%)Analytical Method
3-(Trifluoromethyl)anilineNot specified>98.0HPLC
4-(Trifluoromethyl)anilineNot specified>99.0HPLC

Data is illustrative and based on commercially available standards of similar compounds.

References

Technical Support Center: Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to trifluoromethylation reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

You are attempting a trifluoromethylation reaction, but the yield of your desired product is significantly lower than expected, or you are observing no product formation at all.

Potential Causes & Solutions

  • Reagent Instability or Degradation: Many trifluoromethylating reagents are sensitive to moisture and air. Improper handling or storage can lead to decomposition and loss of reactivity.[1][2]

    • Solution:

      • Purchase fresh reagents from a reputable supplier.

      • Store reagents under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.

      • Avoid repeated freeze-thaw cycles.

      • Consider using more robust, "shelf-stable" electrophilic reagents like Togni or Umemoto reagents.[1][2]

  • Inappropriate Reaction Conditions: The success of a trifluoromethylation reaction is highly dependent on the solvent, temperature, and catalyst used.

    • Solution:

      • Solvent Choice: Ensure you are using a dry, de-gassed solvent. Polar aprotic solvents like DMF, THF, or acetonitrile are commonly used.

      • Temperature Control: Some reagents, like CF3Li, are only stable at very low temperatures.[3] Carefully control the reaction temperature according to the protocol for your specific reagent.

      • Catalyst/Initiator: For radical reactions, ensure your initiator (e.g., AIBN, peroxide) is active. For metal-catalyzed reactions, the choice of ligand and the oxidation state of the metal are crucial.[4]

  • Substrate Reactivity Issues: The electronic and steric properties of your substrate can significantly impact the reaction's success.

    • Solution:

      • Electron-rich substrates are generally more reactive in electrophilic trifluoromethylations, while electron-poor substrates are better suited for nucleophilic or radical reactions.

      • Steric hindrance around the reaction site can prevent the trifluoromethylating agent from accessing it. Consider a different synthetic route if this is a major issue.

  • Side Reactions: Unwanted side reactions can consume your starting material or product.

    • Solution:

      • Protodeborylation: In cross-coupling reactions involving arylboronic acids, protodeborylation can be a significant side reaction. Using the corresponding pinacol esters can help minimize this issue.[5]

      • Formation of Pentafluoroethyl Compounds: This can occur through the dimerization of difluorocarbene, which may be formed from the decomposition of some trifluoromethyl sources.[6] Optimizing reaction conditions, such as temperature and reagent concentration, can help suppress this.

      • Radical-related side reactions: In radical trifluoromethylations, dimerization of the CF3 radical or reaction with the solvent can occur.[3] Adjusting the rate of radical generation or using a different solvent may be necessary.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent Check Reagent Quality - Fresh? - Stored correctly? start->reagent conditions Verify Reaction Conditions - Dry solvent? - Correct temperature? - Active catalyst? reagent->conditions Reagent OK new_reagent Consider Different Trifluoromethylating Agent reagent->new_reagent Reagent degraded substrate Assess Substrate - Electronically suitable? - Sterically hindered? conditions->substrate Conditions OK optimize Optimize Conditions - Screen solvents - Vary temperature - Change catalyst/ligand conditions->optimize Conditions incorrect side_reactions Analyze for Side Products - GC-MS or NMR of crude mixture substrate->side_reactions Substrate OK new_route Redesign Synthetic Route substrate->new_route Substrate unsuitable side_reactions->optimize Side reactions identified success Successful Trifluoromethylation optimize->success new_reagent->success new_route->success

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Issue 2: Difficulty in Product Purification

You have successfully formed your trifluoromethylated product, but you are facing challenges in isolating it from the reaction mixture.

Potential Causes & Solutions

  • Residual Trifluoromethylating Reagent/Byproducts: Many trifluoromethylating reagents and their byproducts are fluorine-containing and can have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Aqueous Workup: Some reagent byproducts can be removed with an aqueous wash. For example, byproducts from hypervalent iodine reagents can sometimes be removed this way.

      • Selective Precipitation: In some cases, byproducts can be selectively precipitated by the addition of a specific solvent.

      • Specialized Chromatography: Consider using fluorous solid-phase extraction (F-SPE) if your product is sufficiently fluorinated. Alternatively, different stationary phases in column chromatography (e.g., alumina, C18) may provide better separation.

  • Formation of Isomeric Products: In the trifluoromethylation of aromatic or heteroaromatic compounds, you may obtain a mixture of regioisomers.

    • Solution:

      • Reaction Optimization: The regioselectivity of these reactions can often be influenced by the choice of catalyst, ligand, and solvent. A re-optimization of the reaction conditions may be necessary.

      • Chromatographic Separation: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required to separate closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of trifluoromethylating reagents and when should I use them?

A1: Trifluoromethylating reagents can be broadly categorized into three classes based on the nature of the CF3 species they generate:

  • Nucleophilic Reagents (CF3⁻ source): These are suitable for reacting with electrophilic substrates like aldehydes, ketones, and imines. The most common example is Ruppert's reagent (TMSCF3).[3] They require an activator, often a fluoride source, to generate the trifluoromethyl anion.

  • Electrophilic Reagents (CF3⁺ source): These are used for the trifluoromethylation of nucleophiles such as enolates, thiols, and electron-rich aromatic compounds.[3] Prominent examples include Togni reagents and Umemoto reagents, which are generally stable and easy to handle.[1][2][3]

  • Radical Reagents (CF3• source): These are versatile and can be used for the trifluoromethylation of a wide range of substrates, including arenes and heteroarenes, often through C-H functionalization.[3] Common sources of the trifluoromethyl radical include sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF3I).[3]

The choice of reagent depends on the substrate you are working with and the desired transformation.

Decision Tree for Reagent Selection

ReagentSelection start Select Substrate Type electrophilic_sub Electrophilic Substrate (e.g., Aldehyde, Ketone) start->electrophilic_sub nucleophilic_sub Nucleophilic Substrate (e.g., Enolate, Thiol) start->nucleophilic_sub arene_sub Arene/Heteroarene (C-H Functionalization) start->arene_sub nucleophilic_reagent Use Nucleophilic Reagent (e.g., TMSCF3) electrophilic_sub->nucleophilic_reagent electrophilic_reagent Use Electrophilic Reagent (e.g., Togni, Umemoto) nucleophilic_sub->electrophilic_reagent radical_reagent Use Radical Reagent (e.g., Langlois' reagent, CF3I) arene_sub->radical_reagent

Caption: A decision tree for selecting the appropriate type of trifluoromethylating reagent.

Q2: How can I improve the regioselectivity of aromatic trifluoromethylation?

A2: Achieving high regioselectivity in the direct trifluoromethylation of arenes can be challenging.[7] Here are some strategies:

  • Directing Groups: The use of directing groups on the aromatic ring is a powerful strategy to control the position of trifluoromethylation.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand coordinated to the metal center can have a profound influence on the regioselectivity by modulating the steric and electronic environment of the catalyst.

  • Reaction Mechanism: The inherent selectivity of the reaction mechanism plays a key role. For example, electrophilic aromatic substitution will favor electron-rich positions, while some radical reactions may be less selective. Understanding the likely mechanism can help in predicting and controlling the outcome.

Q3: Are there any "green" or more sustainable approaches to trifluoromethylation?

A3: Yes, the development of more sustainable methods is an active area of research.[8] Key advancements include:

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis allows for the generation of trifluoromethyl radicals under mild conditions, often at room temperature, reducing the energy input required.[9]

  • Use of Less Hazardous Reagents: There is a move away from reagents like CF3Br, which is an ozone-depleting substance.[10] The use of fluoroform (HCF3), a byproduct of Teflon production, as a CF3 source is a more atom-economical and environmentally benign approach.[3]

  • Catalytic Methods: The development of catalytic methods, in general, is a green chemistry principle, as it reduces the amount of waste generated compared to stoichiometric reactions.

Quantitative Data Summary

Table 1: Comparison of Yields for Electrophilic Trifluoromethylation of β-Keto Esters

ReagentCatalyst/ConditionsYield (%)Reference
Togni Reagent I (37)Phase-transfer catalysis42-67[1]
Umemoto ReagentNot specifiedLower than cyclopropyl-substituted sulfonium salt[1]
Cyclopropyl-substituted Sulfonium Salt (17)Not specifiedHigher than Togni and Umemoto reagents[1]

Table 2: Yields for S-Trifluoromethylation of Thiols with Togni Reagent I (37)

SubstrateYield (%)Reference
Aromatic Thiols51-99[1]
Aliphatic Thiols51-99[1]

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert's Reagent (TMSCF3)

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol, 1.5 equiv).

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 mmol, 0.1 equiv) as a 1 M solution in THF, dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a Thiol using a Togni Reagent

  • Preparation: In a round-bottom flask, dissolve the thiol (1.0 mmol) and the Togni reagent (1.1 mmol, 1.1 equiv) in a suitable solvent such as DCM or acetonitrile (5 mL).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

References

Technical Support Center: Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of aniline derivatives. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section is organized by common reaction types used in aniline derivative synthesis.

Nitration of Anilines

Q1: Why am I getting a significant amount of meta-nitroaniline as a byproduct when I try to nitrate aniline to get the ortho and para isomers?

A1: This is a common issue caused by the acidic conditions of the nitration reaction (a mixture of nitric acid and sulfuric acid). The amino group (-NH2) of aniline is basic and gets protonated in the strong acid to form an anilinium ion (-NH3+).[1][2] This anilinium ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitro product.[1][2] Direct nitration of aniline can yield a mixture of approximately 51% para-nitroaniline, 47% meta-nitroaniline, and only 2% ortho-nitroaniline.[3]

Troubleshooting:

  • Protect the amino group: The most effective solution is to protect the amino group by acetylation before nitration.[4][5] You can react the aniline with acetic anhydride to form acetanilide. The acetamido group (-NHCOCH3) is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled nitration, favoring the para isomer.[4][5] The acetyl group can be removed after nitration by hydrolysis to yield the desired p-nitroaniline.[1]

Q2: My nitration of aniline is producing a lot of tarry, dark-colored byproducts. What is causing this and how can I prevent it?

A2: The formation of tarry substances is due to the oxidation of the aniline under the strong oxidizing conditions of the nitrating mixture.[2] The highly activated aniline ring is susceptible to oxidation, leading to a complex mixture of polymerized and oxidized products.

Troubleshooting:

  • Protect the amino group: As with the formation of the meta isomer, protecting the amino group by acetylation to form acetanilide will reduce the activation of the ring and minimize oxidation.[6]

  • Control the reaction temperature: Perform the nitration at a low temperature (ice bath) to slow down the rate of both the desired reaction and the undesired oxidation reactions.

Friedel-Crafts Alkylation and Acylation

Q3: Why is my Friedel-Crafts reaction with aniline failing or giving a very low yield?

A3: Aniline generally does not undergo Friedel-Crafts reactions. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3) used in the reaction. This forms a complex that deactivates the benzene ring, preventing the electrophilic aromatic substitution from occurring.

Troubleshooting:

  • Protect the amino group: The amino group must be protected, typically by converting it to an amide (acetanilide) through acetylation. The resulting acetamido group is less basic and does not complex with the Lewis acid catalyst as strongly. This allows the Friedel-Crafts reaction to proceed. The acetyl protecting group can be removed by hydrolysis after the reaction.

Halogenation of Anilines

Q4: I am trying to mono-brominate aniline, but I am getting 2,4,6-tribromoaniline as the major product. How can I achieve mono-substitution?

A4: The amino group is a very strong activating group, making the aniline ring highly reactive towards electrophiles like bromine.[7] This high reactivity leads to poly-substitution, often resulting in the formation of the tri-substituted product even under mild conditions.[7][8]

Troubleshooting:

  • Protect the amino group: Acetylation of the amino group to form acetanilide reduces the activating effect of the substituent.[8] This allows for a more controlled mono-halogenation, primarily at the para position due to the steric hindrance of the acetamido group.[8] The acetyl group can be subsequently removed by hydrolysis.

  • Use alternative halogenating agents: For iodination, which is typically less reactive, using iodine in the presence of a mild base like sodium bicarbonate can lead to mono-iodination.[7]

Reduction of Nitroarenes to Anilines

Q5: My reduction of a nitroarene to an aniline derivative is not going to completion, and I am isolating side products. What are these and how can I improve the reaction?

A5: The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. Incomplete reduction can lead to the formation of nitrosoarenes and N-arylhydroxylamines. These intermediates can also react with each other or the starting material to form dimeric products like azoxyarenes and azoarenes.

Troubleshooting:

  • Choice of reducing agent: The outcome of the reduction is highly dependent on the reducing agent and reaction conditions.

    • Catalytic Hydrogenation (H2/Pd/C, H2/Raney Ni): This is often a clean and efficient method for complete reduction to the aniline.[9]

    • Metal/Acid (Fe/HCl, SnCl2/HCl, Zn/HCl): These are classic and effective methods for the complete reduction of nitroarenes.[10]

    • Sodium Sulfide (Na2S): This reagent can be used for the selective reduction of one nitro group in a dinitro compound.[9]

  • Reaction Conditions: Ensure you are using a sufficient amount of the reducing agent and allowing the reaction to proceed for an adequate amount of time to ensure complete conversion to the amine. Monitoring the reaction by TLC is recommended.

Sulfonation of Aniline

Q6: When I sulfonate aniline, I get a product that is insoluble in most organic solvents. What is happening?

A6: The sulfonation of aniline with concentrated sulfuric acid produces p-aminobenzenesulfonic acid, also known as sulfanilic acid.[11] This compound is a zwitterion, meaning it has both a positive charge (on the protonated amino group, -NH3+) and a negative charge (on the deprotonated sulfonic acid group, -SO3-).[11] This ionic character makes it have a high melting point and low solubility in nonpolar organic solvents, but it is soluble in aqueous alkali.

Troubleshooting:

  • This is the expected product and not a side reaction. The properties of sulfanilic acid are due to its zwitterionic nature. To work with this compound, you will need to use appropriate (often aqueous) solvents.

Quantitative Data on Side Product Formation

While extensive comparative data is often proprietary or specific to a particular process, the following tables summarize some known quantitative outcomes for common side reactions.

Table 1: Product Distribution in the Direct Nitration of Aniline

ProductPercentage Yield
p-nitroaniline~51%[3]
m-nitroaniline~47%[3]
o-nitroaniline~2%[3]

Table 2: Impact of Protecting Group on Nitration of Aniline

ReactantMajor ProductApproximate Yield of para isomer
AnilineMixture of o, p, m-isomers and oxidation products~51%
Acetanilidep-nitroacetanilideHigh[7]

Table 3: Common Byproducts in the Halogenation of Unprotected Aniline

Halogenating AgentMajor Product(s)
Bromine water2,4,6-tribromoaniline[3]
ChlorineMixture of chloroanilines, (chloro)hydroxyanilines, and ring-cleavage products[12][13]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide[14]
  • Dissolution: In a suitable flask, dissolve 5.0 g of aniline in 130 mL of water and 4.5 mL of concentrated hydrochloric acid.

  • Preparation of Reagents: Prepare a solution of 5.3 g of sodium acetate in 30 mL of water. Measure out 6.0 mL of acetic anhydride.

  • Reaction: To the aniline hydrochloride solution, add the acetic anhydride. Immediately after, add the sodium acetate solution and stir vigorously.

  • Isolation: Cool the mixture in an ice bath to precipitate the acetanilide. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude acetanilide from hot water or aqueous ethanol to obtain the purified product.

Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide[1]
  • Dissolution: In a flask, dissolve the prepared acetanilide in glacial acetic acid. Cool the solution in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture to the cold acetanilide solution with constant stirring, ensuring the temperature remains low.

  • Precipitation: After the addition is complete, allow the mixture to stand at room temperature for a short period, then pour it onto crushed ice.

  • Isolation: The p-nitroacetanilide will precipitate as a solid. Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol.

Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline[1]
  • Reaction: Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%) for 20-30 minutes.

  • Neutralization: Cool the reaction mixture and slowly pour it into a beaker of cold water. Neutralize the solution with a base, such as sodium hydroxide, until it is basic to litmus paper.

  • Isolation: The p-nitroaniline will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude p-nitroaniline from hot water or aqueous ethanol.

Visualizations

Diagram 1: Decision Workflow for Nitration of Aniline

Nitration_Workflow start Start: Nitration of Aniline Derivative check_protection Is the amino group protected? start->check_protection direct_nitration Direct Nitration with HNO3/H2SO4 check_protection->direct_nitration No protected_nitration Nitration of Protected Aniline check_protection->protected_nitration Yes side_products Mixture of o, m, p isomers and oxidation products direct_nitration->side_products deprotection Hydrolysis to remove protecting group protected_nitration->deprotection product Desired Nitroaniline Product deprotection->product

Caption: Troubleshooting workflow for aniline nitration.

Diagram 2: Signaling Pathway for Side Product Formation in Direct Aniline Nitration

Caption: Formation of side products during direct nitration of aniline.

Diagram 3: Experimental Workflow for Controlled para-Nitration of Aniline

Controlled_Nitration_Workflow start Aniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation acetanilide Acetanilide acetylation->acetanilide nitration Step 2: Nitration (HNO3/H2SO4) acetanilide->nitration p_nitroacetanilide p-Nitroacetanilide nitration->p_nitroacetanilide hydrolysis Step 3: Hydrolysis (Acid/Base) p_nitroacetanilide->hydrolysis end p-Nitroaniline hydrolysis->end

Caption: Synthetic pathway for selective para-nitration of aniline.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the position of the fluorine atom on the aniline ring important for its reactivity in cross-coupling reactions?

The position of the fluorine atom (ortho, meta, or para to the amino group) significantly influences the electronic properties and steric environment of the aniline. Fluorine is a strongly electron-withdrawing group via the inductive effect, which can decrease the nucleophilicity of the aniline nitrogen. This effect is most pronounced when the fluorine is in the ortho or para position. Steric hindrance from an ortho-fluorine can also impede the approach of the catalyst and coupling partners, often leading to lower reaction yields.

Q2: Which catalyst system is a good starting point for Buchwald-Hartwig amination of a fluorinated aniline?

For the Buchwald-Hartwig amination of fluorinated anilines, a common and effective starting point is a palladium catalyst with a biaryl phosphine ligand.[1][2][3] Catalyst systems such as Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like XPhos, SPhos, or RuPhos are often successful.[4][5] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS being frequently employed.[6]

Q3: How can I minimize the undesired hydrodefluorination side reaction in my palladium-catalyzed cross-coupling?

Hydrodefluorination is a potential side reaction where a C-F bond is cleaved and replaced by a C-H bond.[7][8][9] To minimize this, ensure your reaction is performed under strictly inert conditions to exclude water and oxygen. The choice of ligand and base can also be crucial. Using less basic conditions, if the desired reaction allows, may help. Additionally, some studies suggest that the presence of water can be a hydrogen source for this side reaction.[9]

Q4: My SNAr reaction with a fluorinated aniline is sluggish. What can I do to improve the reaction rate?

For Nucleophilic Aromatic Substitution (SNAr) reactions, the rate is highly dependent on the electronic nature of the aromatic ring.[10][11][12] If your fluorinated aniline is electron-rich, the reaction will likely be slow. To accelerate the reaction, you can:

  • Increase the reaction temperature.

  • Use a more polar aprotic solvent like DMSO or DMF to help stabilize the charged Meisenheimer intermediate.[11]

  • Employ a stronger nucleophile.

  • If applicable to your substrate, consider using a base to deprotonate your nucleophile, making it more reactive.[11][12]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination of ortho-Fluoroanilines

Possible Causes:

  • Steric Hindrance: The ortho-fluorine atom can sterically hinder the coordination of the aniline to the palladium center.

  • Catalyst Deactivation: The catalyst may be deactivating before the reaction goes to completion.

  • Sub-optimal Ligand Choice: The chosen phosphine ligand may not be suitable for the sterically demanding substrate.

Troubleshooting Steps:

  • Ligand Selection: Switch to a bulkier, more electron-rich biaryl phosphine ligand such as BrettPhos or a Josiphos-type ligand, which have shown success in challenging couplings.[4][12]

  • Increase Catalyst Loading: Incrementally increase the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).

  • Optimize Base: While strong bases are standard, trying a different strong base (e.g., switching from NaOtBu to LHMDS or K₃PO₄) can sometimes improve yields.[6]

  • Solvent and Temperature: Toluene and dioxane are common solvents.[3][7] Ensure the reaction temperature is optimal; for challenging substrates, a higher temperature may be required.

Issue 2: Poor Selectivity in Suzuki-Miyaura Coupling (Cross-Coupling vs. SNAr)

When using a fluorinated aryl halide as the electrophile, there can be competition between the desired Suzuki-Miyaura cross-coupling and an undesired nucleophilic aromatic substitution (SNAr) of the fluorine atom, especially with electron-deficient systems.

Troubleshooting Steps:

  • Choice of Base: The basicity and nucleophilicity of the base are critical. Using a less nucleophilic base like K₂CO₃ or Cs₂CO₃ can favor the Suzuki-Miyaura pathway over SNAr.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the higher activation energy pathway of the SNAr reaction.

  • Catalyst and Ligand: Employing a catalyst system known for high activity in Suzuki-Miyaura couplings at lower temperatures can be beneficial.

Issue 3: No Reaction in SNAr with Electron-Rich Fluoroanilines

Possible Causes:

  • Low Electrophilicity: The presence of the electron-donating amino group deactivates the aromatic ring towards nucleophilic attack.

  • Insufficiently Strong Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-rich ring.

Troubleshooting Steps:

  • Activate the Substrate: If the synthetic route allows, consider adding an electron-withdrawing group to the aniline ring to increase its electrophilicity.

  • Use a Stronger Nucleophile/Base System: Employ a stronger nucleophile or use a strong base to generate a more potent nucleophile in situ.

  • Consider Alternative Methodologies: For electron-rich systems, Buchwald-Hartwig amination is often a more suitable alternative to SNAr for forming C-N bonds.[3]

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of 4-Chlorotoluene with N-Methylaniline

Catalyst SystemLigandYield (%)
Pd₂(dba)₃ / LigandJohnPhos>95
Pd₂(dba)₃ / LigandDavePhos>95
Pd₂(dba)₃ / LigandXPhos>95
Pd₂(dba)₃ / LigandSPhos>95

Reaction conditions: 0.5 mol% Pd₂(dba)₃, 1.2 mol% ligand, NaOtBu (1.2 equiv), in toluene at 80 °C. This table demonstrates the high efficiency of various Buchwald ligands for a standard amination reaction.

Table 2: Influence of Fluorine Position on SNAr Reaction Rate

SubstrateRelative Rate
4-Nitrofluorobenzene1
2-Nitrofluorobenzene0.8
3-Nitrofluorobenzene~0

This qualitative data illustrates the directing effect of an electron-withdrawing group in SNAr reactions. The reaction is significantly faster when the leaving group (fluorine) is ortho or para to the nitro group.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the fluorinated aniline (1.2 equiv) and the aryl bromide (1.0 equiv) followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the fluorinated aniline (as the corresponding haloaniline, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Flush the flask with argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start Combine Pd Precatalyst, Ligand, and Base Reagents Add Fluorinated Aniline, Aryl Halide, and Solvent under Inert Atmosphere Start->Reagents 1 Heat Heat Reaction Mixture (e.g., 80-110 °C) Reagents->Heat 2 Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor 3 Quench Quench and Extract Monitor->Quench 4 Purify Column Chromatography Quench->Purify 5 Product Isolated Product Purify->Product 6

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Reaction Yield Cause1 Steric Hindrance (e.g., ortho-substituent) Problem->Cause1 Cause2 Poor Catalyst Activity/ Deactivation Problem->Cause2 Cause3 Sub-optimal Reaction Conditions Problem->Cause3 Sol1 Switch to Bulkier Ligand (e.g., BrettPhos, Josiphos) Cause1->Sol1 Sol2 Increase Catalyst/Ligand Loading Cause2->Sol2 Sol3 Screen Different Bases (NaOtBu, LHMDS, K3PO4) Cause3->Sol3 Sol4 Optimize Solvent and Temperature Cause3->Sol4

Caption: Troubleshooting logic for addressing low yields in cross-coupling reactions.

References

Technical Support Center: Identification of Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) for the identification of impurities in 3-bromo-5-(trifluoromethyl)aniline.

Troubleshooting Guides & FAQs

Q1: I am not seeing good separation of impurities from the main peak of 3-bromo-5-(trifluoromethyl)aniline in my LC method. What can I do?

A1: Achieving optimal chromatographic separation is critical for successful impurity analysis. If you are experiencing poor separation, consider the following:

  • Column Selection: Ensure you are using a high-resolution column suitable for separating aromatic compounds. A C18 column is often a good starting point.

  • Mobile Phase Optimization: The choice of mobile phase and gradient elution is crucial. A common mobile phase for this analysis is a gradient of acetonitrile and water.[1] You may need to adjust the gradient profile (slope and duration) to improve the resolution between the main peak and the impurities.

  • Flow Rate: Optimizing the flow rate can also impact separation efficiency. Experiment with slightly lower flow rates to see if resolution improves.

  • Method Development: A systematic method development approach, including scouting different columns and mobile phase compositions, is recommended. Prior to LC-SPE/NMR analysis, a robust UHPLC method should be developed and optimized.[1]

Q2: I have successfully separated the impurities, but the NMR signal after trapping on the SPE cartridge is too weak for structural elucidation. How can I improve the signal-to-noise ratio?

A2: Low NMR signal intensity is a common challenge in LC-SPE/NMR, especially for low-level impurities. Here are several strategies to enhance sensitivity:

  • Multiple Trapping: You can perform multiple injections of your sample and trap the same impurity peak onto the same SPE cartridge.[1][2] This pre-concentrates the analyte, leading to a stronger NMR signal.

  • Use of a Cryoprobe: Employing a cryogenically cooled NMR probe significantly enhances sensitivity, which is highly beneficial for analyzing low-concentration samples.[1][2]

  • NMR Tube Selection: For very small sample volumes eluted from the SPE cartridge, consider using micro-NMR tubes (e.g., 1.7 mm) to maximize the sample concentration within the NMR coil.[3]

  • Optimize Elution: Ensure the trapped impurity is eluted from the SPE cartridge in the smallest possible volume of deuterated solvent to maintain a high concentration. Deuterated acetonitrile is a suitable solvent for this purpose.[1][2]

Q3: I am observing unexpected peaks in my NMR spectrum that do not seem to correspond to my target impurities. What could be the source of this contamination?

A3: Extraneous peaks in the NMR spectrum can arise from several sources. Here's how to troubleshoot:

  • Blank Injections: Run a blank injection (mobile phase only) through the entire LC-SPE/NMR system to identify any background signals originating from the solvents, tubing, or SPE cartridges.

  • SPE Cartridge Purity: Ensure the SPE cartridges are thoroughly washed and conditioned before use to remove any residual manufacturing materials.

  • Solvent Purity: Use high-purity, deuterated solvents for the NMR elution to minimize solvent-related impurity signals.

  • System Contamination: Check for potential carryover from previous analyses by running cleaning cycles on your LC system.

Q4: How can I confirm the identity of the trapped impurities?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • 1D and 2D NMR: Record a suite of NMR experiments, including 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY, HSQC, and HMBC.[1] These will provide detailed information about the proton and carbon framework and their connectivity.

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides crucial molecular weight and fragmentation data.[1][2] For the impurities in 3-bromo-5-(trifluoromethyl)aniline, ESI-MS can reveal the presence of an additional bromine atom by the characteristic isotopic distribution pattern (1:2:1).[1]

  • Combined Analysis: The combination of NMR and MS data is powerful. For instance, NMR can reveal the substitution pattern on the aromatic ring, while MS can confirm the elemental composition.[1][2]

Data Presentation: Impurity Profile of 3-bromo-5-(trifluoromethyl)aniline

A study utilizing UHPLC-UV-DAD detected several impurities in a sample of 3-bromo-5-(trifluoromethyl)aniline, with concentrations ranging from 0.1–1.5 %.[1] The three main impurities were further characterized.

ImpurityRelative Retention Time (RRT)Structural IdentificationMethod of Identification
Impurity 11.21Di-bromo derivative of 3-(trifluoromethyl)anilineLC-SPE/NMR, MS
Impurity 21.26Di-bromo derivative of 3-(trifluoromethyl)anilineLC-SPE/NMR, MS
Impurity 31.31Di-bromo derivative of 3-(trifluoromethyl)anilineLC-SPE/NMR, MS

Experimental Protocols

1. UHPLC Method for Separation of Impurities

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a diode array detector (DAD) is utilized.

  • Column: A suitable reversed-phase column (e.g., C18) should be selected for optimal separation of the aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. The gradient program should be optimized to achieve baseline separation of the main component and its impurities.

  • Detection: UV detection is performed using the DAD, allowing for peak tracking by comparing retention times and UV spectra.[1]

2. LC-SPE/NMR Protocol for Impurity Identification

  • LC Separation: The optimized UHPLC method is used to separate the impurities.

  • Peak Trapping (SPE): As the impurity peaks of interest elute from the LC column, they are automatically trapped onto individual solid-phase extraction (SPE) cartridges. For increased concentration, multiple injections can be made with the same impurity peak being trapped on the same cartridge.[1][2]

  • Elution from SPE: The trapped impurities are then eluted from the SPE cartridges with a small volume of deuterated solvent (e.g., deuterated acetonitrile) directly into an NMR tube.[1][2]

  • NMR Analysis: A comprehensive set of NMR spectra are acquired. This typically includes:

    • 1D ¹H and ¹⁹F NMR spectra.

    • 2D homonuclear correlation spectra (e.g., COSY).

    • 2D heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC and ¹H-¹³C HMBC).[1]

  • MS Analysis: For complementary structural information, the separated impurities can also be analyzed by LC-MS. This may require modifying the mobile phase with an additive like formic acid to ensure proper ionization.[1]

Visualization

experimental_workflow cluster_sample Sample Preparation cluster_lc Chromatographic Separation cluster_trapping Impurity Isolation cluster_analysis Structural Elucidation Sample 3-Bromo-5-(trifluoromethyl)aniline Sample UHPLC UHPLC System Sample->UHPLC Injection UV_DAD UV-DAD Detector UHPLC->UV_DAD Separated Components MS LC-MS Analysis UHPLC->MS Parallel Analysis SPE SPE Cartridge Trapping (Multiple Injections) UV_DAD->SPE Peak Detection & Trapping Elution Elution with Deuterated Solvent SPE->Elution NMR NMR Analysis (1D & 2D Spectra) Elution->NMR Structure Impurity Structure Determination NMR->Structure MS->Structure

Caption: Workflow for impurity identification using LC-SPE/NMR.

References

stability issues of 5-ethyl-2-(trifluoromethyl)aniline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-ethyl-2-(trifluoromethyl)aniline in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in acidic or basic conditions through hydrolysis.

  • Oxidizing agents: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (an aniline derivative), potential degradation pathways include:

  • Oxidation: The amino group can be oxidized to form nitroso, nitro, or polymeric impurities. The ethyl group could also be a site of oxidation.

  • Hydrolysis: Under strong acidic or basic conditions, the trifluoromethyl group could potentially undergo hydrolysis, although it is generally a stable group.

  • Photodegradation: Aromatic amines can undergo complex photochemical reactions, leading to the formation of colored degradation products.

Q3: How can I monitor the stability of this compound in my experimental solutions?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. The method should be validated to ensure it can separate the parent peak from all potential degradation product peaks.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prepared fresh whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns yellow/brown over time. Oxidation or photodegradation of the aniline moiety.1. Prepare solutions fresh before use.2. Store solutions protected from light and under an inert atmosphere.3. Consider adding an antioxidant if compatible with your experimental system.
Loss of parent compound concentration observed by HPLC. Chemical degradation (hydrolysis, oxidation).1. Investigate the pH of your solution. Adjust to a more neutral pH if your experiment allows.2. Ensure high-purity solvents and reagents are used to minimize contaminants that could catalyze degradation.3. Perform a forced degradation study to identify the conditions causing instability.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. A stability-indicating HPLC method is necessary to resolve these new peaks from the parent peak.2. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway.
Inconsistent experimental results. Instability of the compound in the experimental medium.1. Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, buffer components).2. Consider preparing the stock solution in a more stable solvent and diluting it into the experimental medium immediately before the experiment.

Data Presentation

Forced degradation studies are essential to understand the intrinsic stability of a compound.[1] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products.[2] Below is a table summarizing hypothetical data from a forced degradation study on this compound.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl24 hours60 °C15.22
0.1 M NaOH24 hours60 °C8.51
3% H₂O₂24 hoursRoom Temp22.13
Heat48 hours80 °C5.31
Light (ICH Q1B)1.2 million lux hoursRoom Temp11.82

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

1. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Calibrated pH meter
  • HPLC system with UV detector
  • Photostability chamber
  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C.
  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze by a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.
  • Determine the number and relative amounts of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, Solid) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc degradation % Degradation Calculation hplc->degradation products Identify Degradation Products hplc->products

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., Nitroso, Nitro) parent->oxidized Oxidation (e.g., H2O2) hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis (Acid/Base) polymeric Polymeric Impurities parent->polymeric Oxidation/Light photolytic Photodegradation Products parent->photolytic Light Exposure

Caption: Potential degradation pathways for anilines.

References

removing solvent from 5-ethyl-2-(trifluoromethyl)aniline sample

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and purifying 5-ethyl-2-(trifluoromethyl)aniline. This resource provides researchers, scientists, and drug development professionals with practical guidance on the common yet critical step of solvent removal. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing volatile solvents from my this compound sample?

A1: The preferred and most efficient method for removing common, low-boiling solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Acetone) is rotary evaporation, also known as rotovaping. This technique uses a combination of reduced pressure, gentle heating, and rotation to increase the surface area, allowing for rapid and gentle evaporation of the solvent, leaving your concentrated compound behind.[1]

Q2: My compound, this compound, is a high-boiling liquid. How do I choose the right conditions for rotary evaporation?

A2: The key is to select conditions that remove the solvent without significant loss of your product. While the exact boiling point of this compound is not readily published, similar trifluoromethylated anilines have boiling points in the range of 85°C at reduced pressure (15 mmHg) to 155°C at atmospheric pressure.[2][3] Therefore, a conservative approach is necessary. A general rule of thumb is to set the water bath temperature 20-30°C higher than the boiling point of the solvent at the applied pressure, but always keep the bath temperature well below the estimated boiling point of your compound.

Q3: How can I remove high-boiling point solvents like DMSO, DMF, or water?

A3: Removing high-boiling point solvents requires a more robust setup. Rotary evaporation is possible but demands a deep vacuum (low pressure) and higher bath temperatures.[4] For these solvents, lyophilization (freeze-drying) is an excellent, albeit slower, alternative, especially for removing water and dioxane if your compound is not volatile. For small-scale samples, a centrifugal evaporator or placing the sample under a high-vacuum line with a cold trap are also effective methods.[5]

Q4: I'm observing sample darkening or decomposition during solvent removal. What can I do to prevent this?

A4: Aniline derivatives can be susceptible to oxidation and heat-induced degradation.[3] To minimize this, use the lowest possible temperature for solvent removal. This can be achieved by applying a stronger vacuum, which lowers the solvent's boiling point.[6] If the compound is particularly sensitive, consider methods that do not require heat, such as lyophilization or blowing a stream of inert gas (like nitrogen) over the sample at room temperature, though the latter is best for small volumes.

Q5: After rotary evaporation, I still detect residual solvent in my NMR spectrum. How can I remove the last traces?

A5: To remove residual solvent, you can connect your flask to a high-vacuum line (a "high-vac" manifold) for a period ranging from a few hours to overnight. This process, known as drying in vacuo, is highly effective at removing trace amounts of solvent. If the residual solvent is water, an alternative is to dissolve the sample in a solvent that forms a low-boiling azeotrope with water (like toluene), and then remove the solvent via rotary evaporation.

Data Presentation

Quantitative data is essential for planning your experiment. The tables below summarize the physical properties of the target compound (estimated from similar molecules) and common laboratory solvents.

Table 1: Estimated Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Form
This compoundC₉H₁₀F₃N189.18Not Published (Est. >180°C)Liquid
2-Fluoro-5-(trifluoromethyl)aniline[3]C₇H₅F₄N179.11155 °C (lit.)Liquid
3,5-Bis(trifluoromethyl)aniline[2]C₈H₅F₆N229.1285 °C / 15 mmHg (lit.)Liquid
AnilineC₆H₇N93.13184.3 °CLiquid

Table 2: Boiling Points of Common Laboratory Solvents

SolventBoiling Point at Atmospheric Pressure (760 mmHg) (°C)
Diethyl Ether34.6
Pentane36.1
Dichloromethane (DCM)39.8
Acetone56.3
Chloroform61.2
Methanol64.7
Hexane68.7
Ethyl Acetate77.1
Ethanol78.3
Acetonitrile81.6
Water100.0
Toluene110.6
N,N-Dimethylformamide (DMF)153.0
Dimethyl Sulfoxide (DMSO)189.0

Data sourced from multiple chemical suppliers and literature.[6]

Troubleshooting Guide

Problem 1: My sample is "bumping" or splashing violently in the rotary evaporator.

  • Cause: The vacuum is applied too quickly, or the bath temperature is too high for the solvent's volatility, causing it to boil uncontrollably. This is common with low-boiling solvents like diethyl ether or DCM.

  • Solution:

    • Reduce the rotation speed initially and then gradually increase it as the solution stabilizes.

    • Apply the vacuum slowly to allow the solvent to begin boiling gently.

    • Use a lower bath temperature. For very volatile solvents, a bath may not be needed.

    • Ensure the flask is no more than half-full. This provides more headspace and reduces the risk of splashing into the condenser.

Problem 2: The solvent is evaporating very slowly or not at all.

  • Cause: The vacuum is not strong enough, or the bath temperature is too low. This is a frequent issue with higher-boiling solvents like water or toluene.

  • Solution:

    • Check the vacuum system for leaks. Ensure all joints are properly sealed. A small amount of vacuum grease on the glass joints can improve the seal.

    • Increase the water bath temperature. Be careful not to exceed the decomposition temperature of your compound.

    • Use a stronger vacuum pump. A water aspirator may not provide sufficient vacuum for solvents with boiling points above 80-100°C; a diaphragm or rotary vane pump is more effective.

Problem 3: My product is a solid, but it appears as an oil and won't crystallize after solvent removal.

  • Cause: The product is not pure and may contain impurities that are inhibiting crystallization. Alternatively, trace amounts of a high-boiling solvent (like DMF or DMSO) may still be present, keeping your compound in a solubilized state.

  • Solution:

    • Dry the sample on a high-vacuum line for several hours to remove any remaining solvent.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Triturate the oil by adding a poor solvent (a solvent in which your compound is insoluble, like hexane or pentane) and stirring vigorously. This can wash away impurities and encourage the solid to precipitate.

    • If these methods fail, further purification by column chromatography may be necessary.

Visualized Workflows and Protocols

Decision-Making Workflow for Solvent Removal

This diagram will help you choose the best method for your specific situation.

SolventRemovalDecisionTree start Start: Sample in Solution solvent_bp Is the solvent boiling point < 120°C? start->solvent_bp sample_scale What is the sample volume? solvent_bp->sample_scale Yes high_bp_solvent High-Boiling Solvent (>120°C) e.g., DMF, DMSO, Water solvent_bp->high_bp_solvent No rotovap Use Rotary Evaporator sample_scale->rotovap > 5 mL n2_blowdown Use Nitrogen Blowdown sample_scale->n2_blowdown < 5 mL heat_sensitive Is the compound heat-sensitive? high_vac Use High-Vacuum Manifold with Cold Trap heat_sensitive->high_vac No lyophilize Use Lyophilizer (Freeze-Dryer) heat_sensitive->lyophilize Yes high_bp_solvent->heat_sensitive

Caption: Decision tree for selecting a solvent removal method.

Standard Protocol: Rotary Evaporation

This protocol outlines the standard procedure for using a rotary evaporator.

  • Preparation:

    • Transfer your sample solution to a round-bottom flask. Do not fill the flask more than halfway.

    • Ensure the condenser is filled with a circulating coolant (e.g., cold water).

    • Check that the receiving flask (solvent trap) is empty and securely attached.

  • Setup:

    • Attach the flask to the rotovap's vapor duct using a bump trap to prevent splashing. Secure it with a Keck clip.

    • Lower the flask into the heating bath.

    • Begin rotating the flask at a moderate speed (e.g., 120-150 RPM).

  • Evaporation:

    • Turn on the vacuum source and slowly close the stopcock to gradually reduce the pressure inside the system.

    • Adjust the bath temperature as needed. For most common solvents, 30-40°C is sufficient.

    • Observe the solvent condensing on the coils and collecting in the receiving flask.

  • Completion:

    • Once the solvent has stopped collecting and your compound appears concentrated (as a solid, oil, or thick liquid), continue for another 5-10 minutes to remove residual traces.

    • Vent the system by opening the stopcock before stopping the rotation or turning off the vacuum.

    • Stop the rotation and raise the flask from the bath.

    • Remove the flask.

RotovapWorkflow cluster_prep Preparation cluster_setup Setup cluster_evap Evaporation cluster_comp Completion p1 1. Fill flask (≤ 50% full) p2 2. Check condenser & trap s1 3. Attach flask & bump trap p2->s1 s2 4. Lower into bath s3 5. Start rotation e1 6. Apply vacuum slowly s3->e1 e2 7. Adjust bath temperature e3 8. Observe condensation c1 9. Vent system e3->c1 c2 10. Stop rotation c3 11. Remove flask

Caption: Step-by-step workflow for rotary evaporation.

References

Technical Support Center: Troubleshooting Aniline Bromination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aniline bromination reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of aniline and offers potential solutions.

Issue 1: Polysubstitution leading to the formation of 2,4,6-tribromoaniline instead of the desired mono-substituted product.

  • Question: My reaction is yielding a white precipitate of 2,4,6-tribromoaniline, but I want to synthesize a mono-brominated aniline. What is causing this and how can I control it?

  • Answer: The high reactivity of the aniline ring, due to the strongly activating amino (-NH2) group, leads to rapid and multiple brominations at the ortho and para positions.[1][2][3] Direct bromination of aniline with bromine water typically results in the formation of the trisubstituted product.[4][5]

    To achieve mono-substitution, the reactivity of the amino group must be temporarily reduced. This is most commonly achieved by protecting the amino group via acetylation.[1][2][6]

    Troubleshooting Workflow for Controlling Aniline Bromination:

    Aniline Bromination Troubleshooting start Start: Aniline Bromination problem Problem: Polysubstitution (2,4,6-tribromoaniline) start->problem solution Solution: Protect the Amino Group problem->solution Control Reactivity acetylation Step 1: Acetylation of Aniline (forms Acetanilide) solution->acetylation bromination Step 2: Bromination of Acetanilide (yields p-bromoacetanilide) acetylation->bromination hydrolysis Step 3: Hydrolysis of p-bromoacetanilide (yields p-bromoaniline) bromination->hydrolysis end End: Mono-brominated Aniline hydrolysis->end

    Caption: Troubleshooting workflow for controlling polysubstitution in aniline bromination.

Issue 2: Poor regioselectivity, resulting in a mixture of ortho and para isomers.

  • Question: I am getting a mixture of o-bromoaniline and p-bromoaniline. How can I improve the regioselectivity to favor the para product?

  • Answer: While the amino group is an ortho, para-director, the para product is often favored due to steric hindrance at the ortho positions, especially when a bulky protecting group is used.[4][5] Acetylation of aniline to form acetanilide not only reduces the ring's reactivity but also introduces a bulky acetyl group, which sterically hinders the ortho positions, leading to a higher yield of the para-substituted product.[5]

    For specific applications requiring different regioselectivity, advanced methods may be necessary:

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS2) can slightly favor mono-substitution over polysubstitution compared to polar solvents like water, but protection is still the most effective method for control.[4][7]

    • Catalytic Methods: Recent research has shown that using copper halides (CuCl2 or CuBr2) in ionic liquids can achieve high regioselectivity for para-substitution on unprotected anilines under mild conditions.[8] Palladium-catalyzed reactions have also been developed for meta-C–H bromination of aniline derivatives, overcoming the intrinsic ortho/para selectivity.[9]

Issue 3: Oxidation of aniline leading to colored impurities and reduced yield.

  • Question: My reaction mixture is turning dark, and the yield of the desired brominated aniline is low. What could be the cause?

  • Answer: Aniline is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[10][11] Direct nitration of aniline, for example, is known to cause significant oxidative decomposition.[2] While less common with bromine, oxidation can still occur, leading to the formation of colored byproducts like azobenzene, azoxybenzene, and ultimately nitrobenzene.[11]

    Preventative Measures:

    • Mild Reaction Conditions: Carry out the bromination at room temperature or below to minimize side reactions.

    • Protection of the Amino Group: Acetylation of the amino group also serves to protect it from oxidation.

    • Use of a Reducing Agent: If unreacted bromine remains, which is a strong oxidizing agent, it can be quenched by adding a reducing agent like sodium bisulfite solution.[12]

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid catalyst like FeBr3 not typically required for the bromination of aniline?

A1: The amino group (-NH2) in aniline is a very strong activating group, making the aromatic ring electron-rich enough to be readily attacked by the electrophile (Br+) without the need for a Lewis acid catalyst to polarize the Br-Br bond.[6][12][13]

Q2: Can I achieve mono-bromination of aniline by simply using a non-polar solvent?

A2: While using a non-polar solvent like carbon disulfide (CS2) can reduce the rate of reaction and the availability of the bromine electrophile compared to a polar solvent like water, it is often insufficient to prevent polysubstitution entirely due to the high reactivity of the aniline ring.[4][5][7] The most reliable method for achieving mono-bromination is to protect the amino group.[5]

Q3: What is the purpose of acetylating aniline before bromination?

A3: Acetylation serves two primary purposes:

  • Reduces Reactivity: The acetyl group withdraws electron density from the nitrogen atom, making the lone pair less available to activate the aromatic ring. This deactivation is sufficient to prevent polysubstitution.[6][14]

  • Increases Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, favoring the formation of the para-brominated product.[5]

Q4: Are there alternative brominating agents to elemental bromine?

A4: Yes, N-Bromosuccinimide (NBS) is a common alternative for the bromination of activated aromatic rings.[15] Additionally, methods using copper(II) bromide (CuBr2) have been developed for the regioselective bromination of unprotected anilines.[8]

Q5: How can I remove the acetyl protecting group after bromination?

A5: The acetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the amino group, yielding the final mono-brominated aniline product.[2][16]

Experimental Protocols

Preparation of p-Bromoaniline from Aniline via Acetylation, Bromination, and Hydrolysis

This three-step procedure is a standard method for the controlled mono-bromination of aniline.

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, add 10 mL of aniline to a 250 mL flask.

  • Add 20 mL of glacial acetic acid to the flask.

  • While stirring, slowly add 12 mL of acetic anhydride.

  • Heat the mixture gently for 10-15 minutes.

  • Pour the hot mixture into 250 mL of cold water with stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a minimal amount of hot water to obtain pure crystals.

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

  • Dissolve 5.0 g of the dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.)

  • Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

  • Stir the mixture for 15-20 minutes. The product may precipitate during this time.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the solid p-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Transfer the crude p-bromoacetanilide to a 100 mL round-bottom flask.

  • Add 20 mL of a 10% aqueous hydrochloric acid solution.

  • Heat the mixture under reflux for 30-45 minutes until the solid dissolves.

  • Cool the solution and then neutralize it by carefully adding a concentrated sodium hydroxide solution until the mixture is basic to litmus paper.

  • The p-bromoaniline will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the p-bromoaniline by vacuum filtration, wash with cold water, and dry.

  • The final product can be purified by recrystallization from ethanol-water.

Quantitative Data Summary

Reaction StepReactantProductTypical Yield (%)Melting Point (°C)
AcetylationAnilineAcetanilide80-90114-116
BrominationAcetanilidep-Bromoacetanilide70-80165-169
Hydrolysisp-Bromoacetanilidep-Bromoaniline85-9562-64

References

fast purification method for flavoring material from biological sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common rapid purification methods of flavoring materials from biological samples.

General Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Inefficient extraction, Analyte degradation, Matrix effectsOptimize extraction parameters (e.g., solvent, pH, temperature, time).[1][2] Add antioxidants or work at low temperatures to prevent degradation.[3] Perform sample cleanup or use a more selective extraction method.
Poor Reproducibility Inconsistent sample preparation, Variable extraction conditions, Instrument instabilityStandardize the sample homogenization process.[4] Precisely control all extraction parameters (e.g., volumes, times, temperatures). Ensure the analytical instrument is properly calibrated and maintained.
Presence of Interfering Compounds Co-extraction of matrix components, Contamination from solvents or materialsUse a more selective extraction technique.[5] Employ a sample cleanup step after initial extraction.[6] Use high-purity solvents and pre-cleaned materials.
Artifact Formation Thermal degradation of analytes, Reactions with extraction solventsUse a lower extraction temperature or a method that avoids heat, such as Solvent-Assisted Flavor Evaporation (SAFE).[5] Choose an inert extraction solvent that does not react with the analytes.[4]

Method-Specific Troubleshooting & FAQs

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fiber coated with an extracting phase to isolate volatile and semi-volatile compounds from a sample.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Sensitivity Incorrect fiber coating, Sub-optimal extraction time/temperature, Matrix effectsSelect a fiber coating with a high affinity for the target analytes.[9] Optimize extraction time and temperature to ensure equilibrium is reached.[10] Add salt to the sample matrix to increase analyte volatility ("salting-out").[9][11]
Fiber Breakage Improper handling, Bent needleHandle the SPME device with care, avoiding bending of the fiber. Ensure the syringe needle is straight before and during injection.
Carryover (Ghost Peaks) Incomplete desorption of analytesIncrease the desorption time or temperature in the GC inlet. Bake out the fiber in a clean, heated injection port between analyses.
Irreproducible Results Inconsistent sample volume, Variable headspace volume, Inconsistent fiber placementUse a consistent sample volume in vials of the same size.[11] Maintain a consistent headspace volume above the sample.[10] Ensure the fiber is exposed to the headspace at the same depth for each extraction.

Frequently Asked Questions (FAQs)

  • What is the difference between direct immersion and headspace SPME?

    • In direct immersion SPME, the fiber is placed directly into a liquid sample. In headspace SPME, the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample, which is ideal for volatile compounds.[12]

  • How do I choose the right SPME fiber?

    • The choice of fiber coating depends on the polarity and volatility of the target analytes. For example, a non-polar polydimethylsiloxane (PDMS) fiber is suitable for non-polar compounds, while a mixed-phase fiber like PDMS/Divinylbenzene (DVB) is better for a wider range of compounds.[9]

  • Can I reuse an SPME fiber?

    • Yes, SPME fibers can typically be reused multiple times. However, their lifespan depends on the sample matrix and the cleaning procedure. It's important to properly clean (bake out) the fiber between uses to prevent carryover.

Headspace Analysis

Headspace analysis involves the analysis of the volatile components present in the gas phase above a sample in a sealed vial.[13] This technique is particularly useful for analyzing flavor compounds in complex matrices without direct injection of the sample into the instrument.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity Insufficient equilibration time or temperature, Leaky vialIncrease the incubation time and/or temperature to promote the release of volatiles into the headspace.[14] Ensure vials are properly sealed with a septum and cap to prevent loss of volatile analytes.
Poor Peak Shape Slow transfer of headspace gas to the GC, Condensation of analytes in the transfer lineUse a heated transfer line and ensure a rapid, efficient transfer of the headspace sample. Optimize the gas flow rates.
Contamination Contaminated syringe, Septum bleedThoroughly clean the headspace syringe between injections. Use high-quality, low-bleed septa.

Frequently Asked Questions (FAQs)

  • What is the difference between static and dynamic headspace analysis?

    • Static Headspace: A sample is sealed in a vial and heated to a specific temperature to allow volatile compounds to equilibrate between the sample and the headspace. A portion of this headspace gas is then injected for analysis.[13][14]

    • Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is then heated to release the concentrated analytes for analysis. This method is more sensitive than static headspace.[13]

  • What factors influence the concentration of volatiles in the headspace?

    • Temperature, sample matrix, and the physicochemical properties of the analytes (e.g., vapor pressure, solubility) are key factors.[14]

  • How can I improve the sensitivity of my headspace analysis?

    • Increasing the sample temperature, adding salt to aqueous samples, and using a dynamic headspace system can all increase sensitivity.[9]

Liquid-Liquid Extraction (LLE) and Liquid-Liquid Microextraction (LLME)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] LLME is a miniaturized version that uses significantly less solvent.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Extraction Incorrect solvent polarity, Sub-optimal pH, Insufficient mixingChoose a solvent that has a high affinity for the target analytes.[1] Adjust the pH of the aqueous phase to ensure ionizable analytes are in their neutral form for better partitioning into the organic solvent.[1] Ensure vigorous mixing to maximize the surface area between the two phases.
Emulsion Formation High concentration of surfactants or lipids in the sampleAdd salt to the aqueous phase to break the emulsion. Centrifuge the sample to separate the layers.
Analyte Loss during Solvent Evaporation Co-evaporation of volatile analytes with the solventUse a gentle evaporation technique (e.g., nitrogen stream at low temperature). Avoid evaporating the solvent to complete dryness.

Frequently Asked Questions (FAQs)

  • How do I select the appropriate extraction solvent?

    • The ideal solvent should have high solubility for the target analytes and be immiscible with the sample matrix. The choice is often guided by the polarity of the flavoring compounds of interest.[1][4]

  • What is "back extraction" and when is it useful?

    • Back extraction is a technique to further purify the sample. After the initial extraction into an organic solvent, the analytes can be re-extracted into a fresh aqueous phase by adjusting the pH to make them charged and more water-soluble. This leaves neutral interfering compounds behind in the organic phase.[1]

  • What are the advantages of LLME over traditional LLE?

    • LLME requires significantly smaller volumes of organic solvents, is faster, and avoids the need for a separate concentration step, which can lead to the loss of volatile analytes.[3]

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[15] It is considered a green technology because it uses a non-toxic, non-flammable solvent.[15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield Sub-optimal temperature and pressure, Poor solubility of analytes in supercritical CO₂Optimize the temperature and pressure to achieve the desired solvent density and solvating power.[16] For polar analytes, add a small amount of a polar co-solvent (e.g., ethanol) to the supercritical CO₂.[16]
Nozzle Plugging Precipitation of extracted material upon depressurizationHeat the restrictor or nozzle to prevent solute precipitation. Optimize the collection conditions (temperature and pressure).
Inconsistent Results Variations in CO₂ flow rate, Inconsistent packing of the extraction vesselUse a precise pump to maintain a constant CO₂ flow rate. Pack the extraction vessel consistently to avoid channeling of the supercritical fluid.

Frequently Asked Questions (FAQs)

  • Why is carbon dioxide the most commonly used supercritical fluid?

    • CO₂ is readily available, inexpensive, non-toxic, and has a relatively low critical temperature (31.1 °C) and pressure (73.8 bar), which helps to prevent thermal degradation of sensitive flavor compounds.[15]

  • Can SFE be used to extract polar flavoring compounds?

    • Pure supercritical CO₂ is non-polar and is therefore best suited for extracting non-polar compounds.[17] However, its solvating power for polar compounds can be significantly increased by adding a small amount of a polar co-solvent like ethanol or methanol.[16]

  • What are the main advantages of SFE over traditional solvent extraction?

    • SFE is highly selective, the solvent is easily removed from the extract by simple depressurization, it avoids the use of large volumes of organic solvents, and it operates at relatively low temperatures, preserving delicate flavor profiles.[17][18]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Flavor Compounds

Objective: To extract volatile and semi-volatile flavor compounds from a liquid or solid biological sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath with magnetic stirring capability

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the homogenized biological sample (e.g., 5 g of fruit puree or 5 mL of juice) into a 20 mL headspace vial. If desired, add a known amount of an internal standard. To enhance the release of volatiles, 1-2 g of NaCl can be added to aqueous samples.

  • Equilibration: Seal the vial and place it in the heating block set to a predetermined temperature (e.g., 60 °C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle stirring.

  • Extraction: Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace above the sample. Do not let the fiber touch the sample. Keep the fiber exposed for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC (e.g., 250 °C). Expose the fiber to desorb the trapped analytes for a set time (e.g., 5 minutes).

  • Analysis: Start the GC-MS analysis simultaneously with the desorption step.

  • Fiber Cleaning: After desorption, keep the fiber in the injection port for an additional 10-15 minutes to ensure it is clean for the next analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) of Flavor Compounds

Objective: To rapidly extract flavor compounds from an aqueous sample into a small volume of organic solvent.

Materials:

  • 15 mL conical centrifuge tubes

  • Microsyringe

  • Centrifuge

  • GC-MS system

  • Extraction solvent (e.g., chloroform, higher density than water)

  • Disperser solvent (e.g., acetone, miscible with both water and the extraction solvent)

Procedure:

  • Sample Preparation: Place 5 mL of the aqueous sample into a 15 mL conical centrifuge tube.

  • Solvent Mixture Preparation: In a separate small vial, prepare a mixture of the disperser solvent and the extraction solvent. For example, 1 mL of acetone (disperser) and 100 µL of chloroform (extractor).

  • Injection and Emulsification: Rapidly inject the solvent mixture into the sample in the centrifuge tube using a syringe. A cloudy solution (emulsion) will form, indicating the dispersion of the fine droplets of the extraction solvent throughout the aqueous sample.

  • Centrifugation: Immediately centrifuge the tube at high speed (e.g., 4000 rpm) for 5 minutes. This will break the emulsion and sediment the small droplet of extraction solvent at the bottom of the conical tube.

  • Collection: Carefully collect the sedimented organic phase (around 50-70 µL) using a microsyringe.

  • Analysis: Inject the collected organic phase into the GC-MS for analysis.

Visualizations

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample 1. Place Sample in Vial add_salt 2. Add Salt (Optional) sample->add_salt seal 3. Seal Vial add_salt->seal equilibrate 4. Equilibrate & Heat seal->equilibrate expose_fiber 5. Expose Fiber to Headspace equilibrate->expose_fiber desorb 6. Desorb in GC Inlet expose_fiber->desorb analyze 7. GC-MS Analysis desorb->analyze logical_relationship_method_selection cluster_sample Sample Characteristics cluster_methods Recommended Fast Purification Method volatility Analyte Volatility spme SPME / Headspace volatility->spme High sfe SFE volatility->sfe Volatile & Non-volatile polarity Analyte Polarity lle LLE / LLME polarity->lle Wide Range (pH adjust) polarity->sfe Non-polar to Moderately Polar matrix Sample Matrix Complexity matrix->spme Complex matrix->lle Aqueous

References

Validation & Comparative

A Comparative Guide to Substituted Trifluoromethylanilines: 5-Ethyl-2-(trifluoromethyl)aniline vs. 2-Fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted anilines serve as critical building blocks for a vast array of functional molecules. Among these, trifluoromethylanilines are of particular interest due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparison of two closely related trifluoromethylaniline isomers: 5-ethyl-2-(trifluoromethyl)aniline and 2-fluoro-5-(trifluoromethyl)aniline.

While 2-fluoro-5-(trifluoromethyl)aniline is a well-characterized and commercially available reagent, this compound is less documented in publicly accessible literature. This guide presents available experimental data for the fluoro-substituted compound and offers a theoretical and comparative analysis for its ethyl-substituted counterpart, based on established chemical principles and data from analogous structures.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for both compounds is presented below. It is important to note that the data for this compound is largely predicted or inferred due to the limited availability of experimental information.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)aniline
CAS Number 1369821-06-6535-52-4[1][2][3]
Molecular Formula C9H10F3NC7H5F4N[2]
Molecular Weight 189.18 g/mol 179.11 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquidClear yellow to orange liquid
Boiling Point Predicted: ~200-220 °C at 760 mmHg155 °C (lit.)[4]
Density Predicted: ~1.2 g/mL at 25 °C1.378 g/mL at 25 °C (lit.)[4]
Refractive Index Predicted: ~1.48n20/D 1.461 (lit.)[4]
1H NMR Predicted shifts for aromatic, ethyl, and amine protons.Available[5][6]
13C NMR Predicted shifts for aromatic and ethyl carbons.Data available from spectral databases.
19F NMR Predicted singlet for -CF3 group.Data available from spectral databases.

Synthesis and Reactivity

The synthetic routes to these anilines differ based on the desired substituents. The presence of either an ethyl or a fluoro group on the aniline ring influences the molecule's electronic properties and, consequently, its reactivity in subsequent chemical transformations.

Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

A common and well-established method for the synthesis of 2-fluoro-5-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 2-fluoro-5-(trifluoromethyl)nitrobenzene.

2-Fluoro-5-(trifluoromethyl)nitrobenzene 2-Fluoro-5-(trifluoromethyl)nitrobenzene 2-Fluoro-5-(trifluoromethyl)aniline 2-Fluoro-5-(trifluoromethyl)aniline 2-Fluoro-5-(trifluoromethyl)nitrobenzene->2-Fluoro-5-(trifluoromethyl)aniline Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Synthetic pathway for 2-fluoro-5-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

Materials:

  • 2-Fluoro-5-(trifluoromethyl)nitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Methanol

  • Sodium Bicarbonate

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Diatomaceous earth

Procedure:

  • Dissolve 2-fluoro-5-(trifluoromethyl)nitrobenzene in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, slowly add iron powder.

  • Add concentrated hydrochloric acid dropwise to initiate the reduction.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or GC-MS), neutralize the mixture by the careful addition of sodium bicarbonate until effervescence ceases.

  • Add diethyl ether to the mixture for extraction.

  • Filter the mixture through a pad of diatomaceous earth to remove insoluble iron salts.

  • Separate the ethereal layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-fluoro-5-(trifluoromethyl)aniline.

Proposed Synthesis of this compound

Due to the lack of a documented synthesis for this compound, a plausible synthetic route can be proposed utilizing modern cross-coupling methodologies. A Suzuki-Miyaura coupling reaction would be a suitable approach, starting from a halogenated 2-(trifluoromethyl)aniline.

5-Bromo-2-(trifluoromethyl)aniline 5-Bromo-2-(trifluoromethyl)aniline This compound This compound 5-Bromo-2-(trifluoromethyl)aniline->this compound Suzuki-Miyaura Coupling (with Ethylboronic acid or ester)

Caption: Proposed synthetic route for this compound.

Comparative Analysis of Substituent Effects

The primary difference between the two molecules lies in the substituent at the 5-position for the ethyl derivative and the 2-position for the fluoro derivative. These substituents exert distinct electronic and steric effects, which are crucial for their application in drug design and materials science.

Electronic Effects
  • Ethyl Group (-CH2CH3): The ethyl group is an electron-donating group (EDG) through an inductive effect.[7] This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The increased electron density on the ring can also influence the basicity of the aniline nitrogen.

  • Fluoro Group (-F): The fluorine atom is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R).[7] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution compared to benzene.

cluster_0 This compound cluster_1 2-Fluoro-5-(trifluoromethyl)aniline a Ethyl Group (Electron Donating) b Aniline Ring (Increased Electron Density) a->b Inductive Effect c Fluoro Group (Electron Withdrawing) d Aniline Ring (Decreased Electron Density) c->d Inductive Effect

Caption: Electronic effects of substituents on the aniline ring.

Steric Effects

The ethyl group is significantly bulkier than the fluorine atom. This steric hindrance can influence the reactivity of the adjacent positions on the aromatic ring and can also play a role in the binding of the molecule to biological targets by affecting the overall conformation.

Applications in Drug Discovery and Development

Trifluoromethylated anilines are valuable scaffolds in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation and can improve its membrane permeability and binding affinity due to its lipophilicity.

  • 2-Fluoro-5-(trifluoromethyl)aniline is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorine-containing structure is known to enhance biological activity and is used in the development of drugs for various diseases, including cancer and infections.[1] It is also employed in the creation of herbicides and pesticides.[1]

  • This compound , while less studied, would be a valuable building block for introducing a combination of an electron-donating alkyl group and a lipophilic trifluoromethyl group. This substitution pattern could be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The ethyl group could potentially interact with hydrophobic pockets in target proteins, while the trifluoromethyl group enhances metabolic stability.

Conclusion

Both this compound and 2-fluoro-5-(trifluoromethyl)aniline are valuable building blocks for the synthesis of complex organic molecules. 2-Fluoro-5-(trifluoromethyl)aniline is a well-established reagent with a clear synthetic pathway and documented applications, primarily driven by the electronic effects of the fluoro and trifluoromethyl groups. While experimental data for this compound is limited, its potential in modulating the electronic and steric properties of a trifluoromethylaniline core makes it an interesting target for future research and development in medicinal chemistry and materials science. The contrasting electron-donating nature of the ethyl group versus the electron-withdrawing nature of the fluoro group provides a basis for creating a diverse library of compounds with tailored properties. Further investigation into the synthesis and properties of this compound is warranted to fully explore its potential.

References

A Comparative Guide to the Reactivity of Substituted Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted trifluoromethyl anilines, focusing on their basicity and performance in palladium-catalyzed cross-coupling reactions. The inclusion of the trifluoromethyl (CF₃) group, a prevalent substituent in modern pharmaceuticals and agrochemicals, significantly alters the electronic properties and, consequently, the chemical reactivity of the aniline scaffold. Understanding these effects is paramount for reaction optimization and rational drug design.

Electronic Effects and Basicity: A Quantitative Comparison

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly reduces the electron density on the aniline nitrogen atom, thereby decreasing its basicity. The position of the CF₃ group relative to the amino group has a pronounced impact on this electronic modulation.

The basicity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. The pKb of the aniline itself is also a direct measure of basicity, with a higher pKb value signifying a weaker base. The following table summarizes the experimental pKb values for trifluoromethyl anilines and the corresponding pKa values of their conjugate acids in aqueous solution. For context, the values for aniline are included.

Table 1: Comparison of Basicity for Substituted Trifluoromethyl Anilines

CompoundSubstituent PositionpKbpKa (Anilinium Ion)
Aniline-9.44.6
2-(Trifluoromethyl)anilineortho12.91.1
3-(Trifluoromethyl)anilinemeta10.83.2
4-(Trifluoromethyl)anilinepara11.22.8

Note: pKa values are calculated from pKb using the formula pKa + pKb = 14.

From the data, a clear reactivity trend emerges:

  • Ortho-substitution results in the most significant decrease in basicity (highest pKb). This is due to the combined inductive electron-withdrawing effect and potential steric hindrance.

  • Meta-substitution has a less pronounced effect on basicity compared to the ortho and para positions.

  • Para-substitution strongly decreases basicity due to the direct resonance and inductive withdrawal of electron density from the amino group.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reduced nucleophilicity of trifluoromethyl anilines presents a challenge in common C-N bond-forming reactions, such as the Buchwald-Hartwig amination. Generally, electron-poor anilines exhibit slower reaction rates compared to their electron-rich counterparts. However, modern catalyst systems, particularly those employing sterically hindered phosphine ligands, have enabled the efficient coupling of these challenging substrates.

  • Oxidative Addition: The first step of the catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) complex. This step is generally faster for electron-poor aryl halides.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The lower basicity of trifluoromethyl anilines can make this step more challenging, often requiring a strong base like sodium tert-butoxide (NaOtBu).

  • Reductive Elimination: This is the product-forming step. The rate of reductive elimination is often the turnover-limiting step and is influenced by the electronic nature of both coupling partners. Studies have shown that the coupling of more electron-poor anilines can proceed efficiently, but the overall reaction rate is a complex interplay of all steps in the catalytic cycle.

In practice, while 4-(trifluoromethyl)aniline is electron-poor, it is a common and effective coupling partner in many modern Buchwald-Hartwig protocols. The steric hindrance in 2-(trifluoromethyl)aniline can sometimes lead to slower reaction rates compared to the meta and para isomers, requiring more specialized ligands or harsher reaction conditions.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination, a key reaction for assessing the reactivity of substituted anilines.

Reaction: Coupling of 4-Bromotoluene with 4-(Trifluoromethyl)aniline

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • 4-Bromotoluene

  • 4-(Trifluoromethyl)aniline

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and racemic-BINAP (0.015 mmol, 1.5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reactant Addition: To the Schlenk tube, add NaOtBu (1.4 mmol), 4-(trifluoromethyl)aniline (1.2 mmol), and 4-bromotoluene (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in an oil bath preheated to 100 °C.

  • Reaction Monitoring: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-4-(trifluoromethyl)aniline.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of substituted anilines.

G cluster_workflow Buchwald-Hartwig Amination Workflow Reactants Aryl Halide + Aniline OxAdd Oxidative Addition Complex Reactants->OxAdd Precatalyst Pd(OAc)₂ + Ligand Catalyst Active Pd(0) Catalyst Precatalyst->Catalyst Base Base NaOtBu Catalyst->OxAdd Amido Pd-Amido Complex OxAdd->Amido + Aniline, - HX Product C-N Coupled Product Amido->Product Reductive Elimination

Caption: General workflow for the Buchwald-Hartwig amination.

G cluster_logic Substituent Effects on Aniline Reactivity EDG Electron-Donating Group (e.g., -OCH₃) ElectronDensity Electron Density on Nitrogen EDG->ElectronDensity Increases EWG Electron-Withdrawing Group (e.g., -CF₃) EWG->ElectronDensity Decreases Aniline Aniline Nitrogen Aniline->ElectronDensity Basicity Basicity / Nucleophilicity ElectronDensity->Basicity Directly Proportional Reactivity Reactivity in Cross-Coupling Basicity->Reactivity Generally Increases Reaction Rate

Caption: Relationship between substituent effects and aniline reactivity.

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 5-ethyl-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of various biologically active molecules. By examining its expected spectroscopic characteristics alongside those of structurally related aniline derivatives, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar compounds.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. This data is essential for the unambiguous identification and purity assessment of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Expected) ~3450-3300 (N-H stretch, two bands for primary amine), ~2970-2870 (C-H stretch, alkyl), ~1620 (N-H bend), ~1320 (C-N stretch), ~1300-1100 (C-F stretch, strong)
2-ethylaniline3438, 3356 (N-H stretch), 2965, 2872 (C-H stretch), 1621 (N-H bend), 1269 (C-N stretch)[1][2]
4-ethylaniline3430, 3350 (N-H stretch), 2963, 2872 (C-H stretch), 1620 (N-H bend), 1267 (C-N stretch)[3][4][5]
2-(trifluoromethyl)aniline3445, 3360 (N-H stretch), 1625 (N-H bend), 1325 (C-N stretch), 1279, 1115 (C-F stretch)[6]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundAromatic Protons-CH₂- Protons-CH₃ Protons-NH₂ Protons
This compound (Expected) ~7.2-6.8 (m, 3H) ~2.6 (q, 2H) ~1.2 (t, 3H) ~3.7 (br s, 2H)
2-ethylaniline7.0-6.6 (m, 4H)[7][8]2.58 (q, 2H)[9]1.25 (t, 3H)[9]3.6 (br s, 2H)
4-ethylaniline7.0 (d, 2H), 6.6 (d, 2H)[3]2.55 (q, 2H)[3]1.20 (t, 3H)[3]3.5 (br s, 2H)
2-(trifluoromethyl)aniline7.4-6.8 (m, 4H)[10][11]--4.0 (br s, 2H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundAromatic Carbons-CF₃ Carbon-CH₂- Carbon-CH₃ Carbon
This compound (Expected) ~145-115 ~125 (q) ~28 ~15
2-ethylaniline144.9, 128.5, 127.1, 118.6, 115.3[1][9]-24.013.9
4-ethylaniline144.3, 136.2, 128.8, 115.2[3][12]-28.016.0
N,2-dimethyl-N-(trifluoromethyl)aniline141.3, 137.3, 130.8, 126.3124.7 (q)-22.0 (N-CH₃), 37.5 (Ar-CH₃)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Predicted) 189.08 174 ([M-CH₃]⁺), 160 ([M-C₂H₅]⁺)
2-ethylaniline121.09[9][13][14][15]106 ([M-CH₃]⁺), 93 ([M-C₂H₅]⁺)[9][13][14][15]
4-ethylaniline121.09[3][16][17]106 ([M-CH₃]⁺)[3][16][17]
2-(trifluoromethyl)aniline161.05142 ([M-F]⁺), 111 ([M-CF₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid compounds, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[18]

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.

  • Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The absorption bands are then correlated with known vibrational frequencies of functional groups.[19][20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

  • Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns (multiplicity) are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[22][23]

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[22][23][24]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[22][23][24]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[22][23][24]

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is depicted in the following diagram.

G cluster_0 Spectroscopic Analysis Workflow A Synthesis of This compound B Purification A->B C IR Spectroscopy B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Mass Spectrometry B->E F Data Analysis & Comparison C->F D->F E->F G Structure Confirmation F->G

References

A Comparative Guide to the LC-MS Analysis of 5-ethyl-2-(trifluoromethyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of liquid chromatography-mass spectrometry (LC-MS) methods applicable to the analysis of 5-ethyl-2-(trifluoromethyl)aniline and its derivatives. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows. The information herein is synthesized from established methodologies for structurally related aromatic amines and trifluoromethyl-substituted compounds, offering a robust starting point for method development and routine analysis.

Introduction

This compound is a substituted aniline that, along with its derivatives, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a trifluoromethyl group and an ethyl group on the aniline ring presents unique analytical challenges, including the potential for isomeric variations and the need for sensitive detection in complex matrices. LC-MS is a powerful technique for the separation, identification, and quantification of these compounds due to its high sensitivity and selectivity. This guide compares potential LC-MS approaches and provides hypothetical performance data based on the analysis of similar compounds.

Comparative Performance of LC-MS Methods

The following table summarizes expected performance characteristics for the analysis of this compound and its derivatives using a modern LC-MS/MS system. These values are extrapolated from published methods for similar aromatic amines and are intended to serve as a benchmark for method validation.[1]

ParameterMethod A: Reversed-Phase with Formic AcidMethod B: Reversed-Phase with Ammonium Formate
Linear Dynamic Range 0.1 - 100 ng/mL0.5 - 200 ng/mL
Limit of Detection (LOD) 0.03 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[1]0.5 ng/mL
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 10%
Recovery 92 - 105%88 - 102%
Correlation Coefficient (r²) > 0.998> 0.997

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of substituted anilines and aromatic amines by LC-MS.[2][3]

Sample Preparation: Plasma Extraction
  • To 500 µL of plasma in a polypropylene tube, add an appropriate volume of an internal standard solution.

  • Add 1.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

Liquid Chromatography Method
  • Instrument: UHPLC System

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 80% B (linear gradient)

    • 5.0-6.0 min: 80% B (isocratic)

    • 6.0-6.1 min: 80% to 30% B (linear gradient)

    • 6.1-8.0 min: 30% B (isocratic for column re-equilibration)

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[2]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V[2]

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C[2]

  • Desolvation Gas Flow: 800 L/hr[2]

  • Cone Gas Flow: 50 L/hr[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table of Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound190.1171.1 ([M+H-F]+)20
This compound190.1143.1 ([M+H-CHF2]+)35
Derivative 1 (e.g., N-acetyl)232.1190.1 ([M+H-C2H2O]+)15
Derivative 2 (e.g., hydroxylated)206.1188.1 ([M+H-H2O]+)18

Visualizations

Experimental Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., MTBE) Internal_Standard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the quantitative analysis of this compound and its derivatives from a biological matrix using LC-MS.

Logical Relationships in Method Development

Method_Development_Logic cluster_analyte Analyte Properties cluster_lc LC Parameters cluster_ms MS Parameters Polarity Polarity Column Column Chemistry (e.g., C18, Phenyl) Polarity->Column pKa pKa Mobile_Phase Mobile Phase (pH, Organic Modifier) pKa->Mobile_Phase Polarity_MS Polarity (Positive/Negative) pKa->Polarity_MS Volatility Volatility Ionization Ionization Mode (ESI, APCI) Volatility->Ionization Isomers Presence of Isomers Gradient Gradient Profile Isomers->Gradient MRM MRM Transitions

Caption: Key logical relationships influencing the development of an LC-MS method for aniline derivatives.

References

A Comparative Guide to Validated Analytical Methods for Teriflunomide Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated analytical methods for the determination of teriflunomide, the active metabolite of leflunomide. The information presented is crucial for researchers and professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of teriflunomide in pharmaceutical formulations. This document summarizes key performance data from published studies and offers detailed experimental protocols for several common analytical techniques.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters of different validated methods for teriflunomide determination. This allows for a direct comparison of the linearity, sensitivity, and precision of each technique.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%)Citation
LC-MS/MS Human Plasma5 - 500 µg/L--Inter-batch: 1.9 - 8.8-8.4 to 8.0[1]
LC-MS/MS Human Serum/Plasma5 ng/mL - 200 µg/mL-5 ng/mL--[2][3][4]
LC-MS/MS Human Serum/Plasma0.005 - 200 mcg/mL-0.005 mcg/mL< 8.15% CVWithin 5.4%[5]
LC-MS/MS Human Plasma1.0 - 4000 ng/mL--Intra- and inter-day results were within acceptable limitsWithin acceptable limits[6]
RP-UHPLC API35 - 247 µg/ml1.61 µg/ml4.90 µg/ml< 2%Satisfied[7]
RP-HPLC Human Plasma10 - 60 µg/ml-1.6 µg/ml--[8][9]
RP-HPLC -5 - 100 µg/mL----[10][11]
RP-HPLC API and Process Impurities0.066–3.262 µg/ml (Teriflunomide)0.0037 µg/ml0.0096 µg/ml--[12]
HPTLC -100 - 500 ng/band----[13][14]
HPTLC -2 - 10 µ g/band ----[10][11]
UV Spectrophotometry Tablet Formulation4 - 20 μg/ml----[15]

Experimental Protocols

This section provides detailed methodologies for some of the key analytical techniques used for teriflunomide determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[1]
  • Sample Preparation: Teriflunomide and its deuterated internal standard are extracted from human plasma.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Not explicitly stated, but typical for reversed-phase chromatography.

  • Detection:

    • Instrument: API 3000 LC-MS/MS System.

    • Mode: Negative ion Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 269.1/160.0 for teriflunomide and m/z 273.1/164.0 for the internal standard.

Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) for Active Pharmaceutical Ingredient (API)[7]
  • Sample Preparation: The API is dissolved in a suitable solvent.

  • Chromatography:

    • Column: Sunniest C18 (250mm × 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile (ACN) and Water (60:40 v/v).

    • Flow Rate: 1.0 ml/minute (isocratic).

  • Detection:

    • Detector: UV detector.

    • Wavelength: 210 nm.

High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Analysis[13][14]
  • Sample Application: Samples are applied as bands on the HPTLC plates.

  • Chromatography:

    • Stationary Phase: Aluminum plates pre-coated with silica gel 60 F254.

    • Mobile Phase: Toluene: Ethyl Acetate: Glacial Acetic Acid.

  • Detection:

    • Method: Densitometric scanning.

    • Wavelength: 294 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Human Plasma[8][9]
  • Sample Preparation: Protein precipitation using acetonitrile. Paliperidone palmitate was used as an internal standard.[8][9]

  • Chromatography:

    • Column: Agilent Eclipse XBD C8 (4.6 mm × 150 mm).[8][9]

    • Mobile Phase: 0.1 M Ammonium acetate buffer and Methanol (40:60 v/v).[8][9]

    • Flow Rate: 1 ml/min.[8]

  • Detection:

    • Detector: UV detector.

    • Wavelength: 294 nm.[8][9]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for teriflunomide determination, as per ICH guidelines.[7][13]

G cluster_0 Method Development cluster_2 Application A Selection of Analytical Technique (e.g., HPLC, LC-MS/MS) B Optimization of Parameters (Mobile Phase, Column, etc.) A->B C Specificity/ Selectivity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J Stability K Routine Analysis (QC, Pharmacokinetics) J->K

Caption: Workflow for the validation of a teriflunomide determination method.

This guide provides a comparative overview of various validated methods for the determination of teriflunomide. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For therapeutic drug monitoring and pharmacokinetic studies in biological matrices, LC-MS/MS offers the highest sensitivity and selectivity. For quality control of active pharmaceutical ingredients, RP-HPLC and RP-UHPLC provide robust and reliable results. HPTLC presents a simpler and faster alternative for certain applications.

References

A Comparative Analysis of the Biological Activity of Fluorinated Aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three fluorinated aniline isomers: 2-fluoroaniline (ortho-), 3-fluoroaniline (meta-), and 4-fluoroaniline (para-). The position of the fluorine atom on the aniline ring significantly influences the molecule's metabolic fate, toxicity, and overall biological profile. This document summarizes key experimental data to facilitate informed decisions in drug design and development, where fluorinated anilines are common intermediates.[1][2][3]

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the acute toxicity and primary metabolic pathways of the fluorinated aniline isomers.

Biological Parameter2-Fluoroaniline (ortho-)3-Fluoroaniline (meta-)4-Fluoroaniline (para-)
Acute Oral Toxicity (LD50, rat) Not explicitly found436.3 mg/kg[4]417 mg/kg[5][6][7][8]
Primary Metabolism (Cytochrome P450) Preferential para-hydroxylation[9]Preferential para-hydroxylation[9]Ortho- and para-hydroxylation (with defluorination at the para position)[9][10]

Metabolic Pathways of Fluorinated Aniline Isomers

The metabolism of fluoroaniline isomers is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver.[9][11] The position of the fluorine atom dictates the primary site of hydroxylation, a key step in their biotransformation and subsequent excretion.

G cluster_isomers Fluorinated Aniline Isomers cluster_cyp450 CYP450 Metabolism cluster_metabolites Primary Hydroxylated Metabolites 2-Fluoroaniline 2-Fluoroaniline CYP450 CYP450 2-Fluoroaniline->CYP450 para-Hydroxylation 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->CYP450 para-Hydroxylation 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->CYP450 ortho- & para-Hydroxylation 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol CYP450->4-Amino-3-fluorophenol 4-Amino-2-fluorophenol 4-Amino-2-fluorophenol CYP450->4-Amino-2-fluorophenol 2-Amino-5-fluorophenol 2-Amino-5-fluorophenol CYP450->2-Amino-5-fluorophenol 4-Aminophenol (Defluorinated) 4-Aminophenol (Defluorinated) CYP450->4-Aminophenol (Defluorinated)

Caption: Metabolic pathways of fluoroaniline isomers by CYP450 enzymes.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: Typically, rats or mice of a specific strain, age, and sex are used.

  • Dosage: A range of doses of the test substance (e.g., fluoroaniline isomer) is prepared, usually in a suitable vehicle like corn oil or water.

  • Administration: A single dose is administered to each animal in a dose group via oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods, such as the probit analysis.[5]

In Vitro Metabolism by Liver Microsomes

Objective: To investigate the metabolism of a compound by cytochrome P450 enzymes in a controlled in vitro system.

Methodology:

  • Preparation of Microsomes: Liver microsomes, which contain a high concentration of CYP450 enzymes, are isolated from the livers of untreated or pre-treated (e.g., with CYP450 inducers) animals.[9]

  • Incubation: The test compound (fluoroaniline isomer) is incubated with the liver microsomes in a buffered solution containing NADPH (a necessary cofactor for CYP450 activity).

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Metabolite Analysis: The incubation mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the metabolites formed.[9][10]

Discussion of Biological Activities

Toxicity: The acute oral toxicity data for 3-fluoroaniline and 4-fluoroaniline in rats are comparable, with LD50 values of 436.3 mg/kg and 417 mg/kg, respectively.[4][5] While a specific LD50 value for 2-fluoroaniline was not found in the searched literature, it is also considered to be toxic. A common toxic effect of anilines and their derivatives is the induction of methemoglobinemia, leading to cyanosis.[1]

Metabolism: The position of the fluorine atom significantly directs the metabolic pathway. Both 2-fluoroaniline and 3-fluoroaniline are primarily hydroxylated at the para-position relative to the amino group.[9] In contrast, 4-fluoroaniline undergoes both ortho- and para-hydroxylation. The para-hydroxylation of 4-fluoroaniline is notable as it can lead to defluorination, producing 4-aminophenol.[9][10] The specific cytochrome P450 isoenzymes involved in these reactions can be influenced by pre-treatment with different inducers.[9]

Enzyme Inhibition: While fluorinated compounds are known to act as enzyme inhibitors, specific inhibitory data (e.g., IC50 or Ki values) for the fluoroaniline isomers against specific enzymes like monoamine oxidase were not found in the comparative context of this guide.[12][13] However, the metabolism of these isomers by CYP450 enzymes implies an interaction with the active site of these enzymes.

Antimicrobial Activity: Some studies have explored the antimicrobial activity of more complex fluorine-containing compounds.[14][15][16] However, comparative data on the antimicrobial effects of the simple fluoroaniline isomers is not readily available.

Conclusion

The biological activity of fluorinated aniline isomers is critically dependent on the position of the fluorine substituent. This is most evident in their metabolic profiles, where the ortho, meta, and para isomers exhibit distinct patterns of hydroxylation by cytochrome P450 enzymes. Their acute toxicities are within a similar range where data is available. For researchers in drug development, understanding these differences is crucial for predicting the pharmacokinetic and toxicological properties of larger molecules that incorporate these fluorinated aniline moieties. Further comparative studies on their specific enzyme inhibitory and other biological activities would provide a more complete picture of their structure-activity relationships.

References

Comparative Analysis of 5-Ethyl-2-(trifluoromethyl)aniline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the characterization of novel compounds is a critical step in identifying promising therapeutic candidates. This guide provides a comparative analysis of 5-ethyl-2-(trifluoromethyl)aniline analogs, offering insights into their physicochemical properties and biological activities. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.

Physicochemical Characterization

Below is a table summarizing key computed physicochemical properties for a selection of trifluoromethylaniline analogs. It is important to note that these are predicted values and experimental verification is recommended.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compoundC₉H₁₀F₃N189.183.126.02
5-Chloro-2-(trifluoromethyl)anilineC₇H₅ClF₃N195.572.826.02
5-Bromo-2-(trifluoromethyl)anilineC₇H₅BrF₃N240.022.926.02
5-Nitro-2-(trifluoromethyl)anilineC₇H₅F₃N₂O₂206.122.568.88
2-Methoxy-5-(trifluoromethyl)anilineC₈H₈F₃NO191.152.335.25

Synthesis and Experimental Protocols

The synthesis of this compound analogs can be achieved through various established organic chemistry methodologies. A general approach involves the modification of the aniline core or the introduction of substituents at the 5-position. While a specific, detailed experimental protocol for a broad series of this compound analogs is not described in a single source, a general synthetic strategy can be outlined based on common practices for the synthesis of substituted anilines.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-aryl-5-ethyl-2-(trifluoromethyl)aniline analogs.

Synthesis Workflow Start Starting Materials: This compound Substituted Aryl Halide Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product N-Aryl-5-ethyl-2- (trifluoromethyl)aniline Analog Characterization->Final_Product

Caption: A generalized workflow for the synthesis of N-aryl-5-ethyl-2-(trifluoromethyl)aniline analogs.

Experimental Protocol: Illustrative Synthesis of an N-Aryl Analog

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube is added this compound (1.0 equiv), the aryl halide (1.2 equiv), palladium catalyst (0.02 equiv), ligand (0.04 equiv), and base (2.0 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-ethyl-2-(trifluoromethyl)aniline analog.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Potential Signaling Pathways

Analogs of trifluoromethylaniline have been investigated for a variety of biological activities, with a notable focus on their potential as kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins.

Kinase Inhibition and the EGFR Signaling Pathway

Several small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway incorporate a trifluoromethylaniline moiety.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers.[1][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4]

The diagram below illustrates the EGFR signaling pathway and the point of intervention for small molecule inhibitors.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor Small Molecule Inhibitor Inhibitor->EGFR Inhibition of Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: The EGFR signaling pathway and the inhibitory action of small molecule kinase inhibitors.

While it is plausible that this compound analogs could exhibit activity as kinase inhibitors, specific experimental data demonstrating their efficacy and selectivity against particular kinases, including EGFR, would be required to confirm this. Structure-activity relationship (SAR) studies would be essential to optimize the potency and selectivity of these compounds.

References

Navigating Cross-Reactivity of Aniline Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the cross-reactivity of aniline and its derivatives is a critical aspect of designing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of various aniline derivatives, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.

Aniline-containing compounds are prevalent in medicinal chemistry due to their synthetic tractability and ability to form key interactions with biological targets. However, their utility is often hampered by concerns regarding off-target effects and toxicity, primarily driven by two distinct mechanisms: promiscuous binding to unintended biological targets and the formation of reactive metabolites that can covalently modify proteins. This guide delves into both facets of aniline derivative cross-reactivity, offering a data-driven comparison to inform early-stage drug discovery and development.

Comparative Analysis of Off-Target Binding: Kinase Inhibition Profiles

Aniline scaffolds are common in kinase inhibitors. To illustrate the diversity in their off-target profiles, the following table summarizes the inhibitory activity of several aniline-based kinase inhibitors against a panel of selected kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), is compiled from various public sources and representative studies. Lower IC50 values indicate higher potency.

Compound IDAniline Derivative ScaffoldTarget KinaseOff-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Off-Target Kinase 3 (IC50, nM)
Cmpd-1 4-AnilinoquinazolineEGFRSRC (>1000)LCK (>1000)ABL (500)
Cmpd-2 N-Phenylpyrimidin-4-amineABLSRC (50)LCK (25)EGFR (>1000)
Cmpd-3 4-(Phenylamino)quinolineVEGFR2PDGFRβ (15)KIT (30)FLT3 (45)
Cmpd-4 Substituted Anilinep38αJNK1 (>5000)ERK2 (>5000)GSK3β (1200)

Comparative Analysis of Metabolic Bioactivation

A significant concern with aniline derivatives is their potential for metabolic bioactivation by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules, such as proteins, leading to idiosyncratic adverse drug reactions. A common method to assess this liability is the glutathione (GSH) trapping assay, where the formation of GSH adducts indicates the presence of reactive intermediates.

The following table, based on a systematic study of aryl amine fragments, compares the relative abundance of GSH conjugates for different aniline derivatives. A lower abundance of GSH conjugates suggests a reduced propensity for bioactivation.

Aniline DerivativeSubstitutionRelative Abundance of GSH Conjugate (%)
AnilineUnsubstituted100
4-FluoroanilineElectron-withdrawing85
4-MethylanilineElectron-donating120
2,6-DimethylanilineSteric hindrance45
4-AminopyridineHeterocyclic analog30

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of aniline derivatives against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Peptide or protein substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (aniline derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds mix_reagents Mix kinase, substrate, and test compound prep_compounds->mix_reagents prep_reagents Prepare kinase, substrate, and buffer solutions prep_reagents->mix_reagents start_reaction Initiate reaction with ATP mix_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure signal stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 values read_plate->analyze_data experimental_workflow_gsh_trapping cluster_incubation Incubation cluster_quenching Sample Preparation cluster_analysis Analysis pre_incubation Pre-incubate test compound, HLM, and GSH start_metabolism Initiate metabolism with NADPH pre_incubation->start_metabolism incubation Incubate at 37°C start_metabolism->incubation quench_reaction Quench reaction with cold acetonitrile incubation->quench_reaction centrifuge Centrifuge to pellet protein quench_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis data_interpretation Detect and quantify GSH-conjugates lcms_analysis->data_interpretation signaling_pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation AnilineInhibitor Aniline-based Kinase Inhibitor AnilineInhibitor->RTK On-target AnilineInhibitor->RAF Off-target AnilineInhibitor->MEK Off-target

Comparative Guide to Analytical Standards for 5-Ethyl-2-(Trifluoromethyl)aniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for 5-ethyl-2-(trifluoromethyl)aniline and its structurally related alternatives. Due to the limited commercial availability of a certified analytical standard for this compound, this document focuses on comparing its expected analytical profile with that of readily available, similar compounds. This guide also furnishes detailed experimental protocols for common analytical techniques that can be adapted for the analysis of these compounds.

Comparison of Analytical Standards

While a dedicated analytical standard for this compound is not readily cataloged, several chemical suppliers offer structurally similar trifluoromethylaniline derivatives. These compounds can serve as benchmarks or starting materials for in-house standard preparation. The following table summarizes the key specifications of these alternatives.

Compound NameSupplierPurityCAS NumberMolecular Formula
This compound (Target Compound) Not Commercially Available as a Standard--C₉H₁₀F₃N
N-Ethyl-2-methyl-5-(trifluoromethyl)anilineChiralen95%1538283-27-0C₁₀H₁₂F₃N
2-Methoxy-5-(trifluoromethyl)anilineSigma-Aldrich96%349-65-5C₈H₈F₃NO
2-Fluoro-5-(trifluoromethyl)anilineSigma-Aldrich97%535-52-4C₇H₅F₄N
2-Methyl-5-(trifluoromethyl)anilineChem-Impex≥ 98% (GC)25449-96-1C₈H₈F₃N
2-Chloro-5-(trifluoromethyl)anilineThermo Scientific Chemicals97%121-50-6C₇H₅ClF₃N

Experimental Protocols

The following are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of aniline derivatives. These methods can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Aniline Derivatives

This method is adapted from a study on the analysis of related aniline compounds and is suitable for purity determination and impurity profiling.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Equilibration

  • Standard Solution Preparation: Accurately weigh and dissolve the analytical standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution of this compound or its analog at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity can be assessed by area normalization, and impurities can be identified by comparing retention times with known standards or by using a mass spectrometer detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aniline Derivatives

This method is suitable for the identification and quantification of volatile aniline derivatives and their potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Derivatizing agent (optional, e.g., acetic anhydride or trifluoroacetic anhydride) for improved peak shape and sensitivity.

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL. If derivatization is required, follow the appropriate protocol for the chosen reagent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Splitless (or split, depending on concentration)

    • Oven temperature program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier gas: Helium at a constant flow rate of 1 mL/min

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: m/z 40-500

  • Analysis: Inject the prepared sample and acquire the total ion chromatogram (TIC) and mass spectra. Identification of the main component and impurities can be achieved by comparing the obtained mass spectra with a reference library (e.g., NIST) or with the spectra of known standards.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a logical relationship for comparing analytical standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Purity Assessment (Area %) G->H I Impurity Profiling G->I

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Derivatization (Optional) B->C D Inject into GC-MS System C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F G Acquire TIC and Mass Spectra F->G H Component Identification G->H I Impurity Identification G->I

GC-MS Experimental Workflow

Standard_Comparison cluster_criteria Comparison Criteria cluster_alternatives Alternative Standards Target This compound (Target Analyte) Purity Purity (%) Target->Purity Availability Commercial Availability Target->Availability Data Availability of Certificate of Analysis Target->Data Structure Structural Similarity Target->Structure Alt1 N-Ethyl-2-methyl-5- (trifluoromethyl)aniline Alt1->Purity Alt1->Availability Alt1->Data Alt1->Structure Alt2 2-Methoxy-5- (trifluoromethyl)aniline Alt2->Purity Alt2->Availability Alt2->Data Alt2->Structure Alt3 2-Fluoro-5- (trifluoromethyl)aniline Alt3->Purity Alt3->Availability Alt3->Data Alt3->Structure

Comparison of Analytical Standards

References

comparative study of trifluoromethyl aniline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Trifluoromethyl Anilines for Researchers and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the aniline scaffold is a pivotal strategy in medicinal chemistry and materials science. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a variety of synthetic methodologies have been developed to access these valuable building blocks. This guide provides an objective comparison of the most common methods for synthesizing trifluoromethyl anilines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation represents an atom-economical approach that avoids the need for pre-functionalized starting materials. Recent advances in photoredox catalysis have made this a viable and attractive option.

Experimental Protocol: Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines [1]

A solution of the desired aniline (0.5 mmol), Togni's reagent (1.5 equiv.), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M) is prepared in a reaction vessel. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trifluoromethylated aniline.

Sandmeyer Trifluoromethylation

The Sandmeyer reaction is a classical and versatile method for introducing a trifluoromethyl group onto an aromatic ring, starting from an amino group. It involves the diazotization of an aniline followed by a copper-mediated trifluoromethylation.

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation [1][2][3]

To a solution of the aniline (1.0 equiv.) in a solvent such as acetonitrile, an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite, 1.2 equiv.) is added at 0 °C. After stirring for a short period, a trifluoromethyl source (e.g., TMSCF3, 1.5 equiv.), a copper catalyst (e.g., CuSCN or CuBr, 0.1-1.0 equiv.), and a promoter (e.g., Cs2CO3, 1.5 equiv.) are added. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction mixture is subsequently quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by distillation or chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling an amine with a trifluoromethylated aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination [4][5][6][7]

In a glovebox, a reaction tube is charged with a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., XantPhos or t-BuXPhos, 2-10 mol%), a trifluoromethylated aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., NaOtBu or Cs2CO3, 1.4 equiv.). A solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is then heated to 80-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl amines from aryl halides. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Experimental Protocol: Ullmann Condensation [8][9]

A mixture of the trifluoromethylated aryl halide (1.0 equiv.), the amine (1.5-2.0 equiv.), a copper catalyst (e.g., CuI or copper powder, 10-100 mol%), a base (e.g., K2CO3 or K3PO4, 2.0 equiv.), and optionally a ligand (e.g., 1,10-phenanthroline or an amino acid) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene) is heated at high temperatures (typically 150-210 °C) for an extended period (24-48 hours). After completion, the reaction mixture is cooled, diluted with a solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.

Synthesis from Benzotrichlorides

This multi-step approach involves the nitration of a substituted benzotrichloride, followed by fluorination to form a nitrobenzotrifluoride, and subsequent reduction of the nitro group to the aniline.

Experimental Protocol: Synthesis from Benzotrichloride [10]

  • Step 1: Nitration. A benzotrichloride derivative is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (-10 to 0 °C). The reaction is then warmed and stirred until the starting material is consumed. The mixture is poured onto ice, and the nitrobenzotrichloride is extracted.

  • Step 2: Fluorination. The isolated nitrobenzotrichloride is treated with anhydrous hydrogen fluoride (HF) in an autoclave at elevated temperatures (e.g., 80-120 °C) to convert the -CCl3 group to a -CF3 group.

  • Step 3: Reduction. The resulting nitrobenzotrifluoride is then reduced to the corresponding aniline. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a reducing agent like iron in acetic acid.

Comparative Data

MethodStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Direct C-H Trifluoromethylation AnilinesTogni's reagent, photocatalyst, visible light, room temperature40-80%[1]Atom economical, avoids pre-functionalizationSubstrate scope can be limited, regioselectivity can be a challenge
Sandmeyer Trifluoromethylation AnilinesAlkyl nitrite, TMSCF3, Cu(I) salt, 0 °C to RT60-95%[1][2]Wide substrate scope, reliable and well-establishedUse of diazonium salts which can be unstable, stoichiometric copper
Buchwald-Hartwig Amination Trifluoromethylated aryl halides, aminesPd catalyst, phosphine ligand, base, 80-120 °C70-98%[4][5]Excellent functional group tolerance, high yields, mild conditionsCost of palladium catalyst and ligands
Ullmann Condensation Trifluoromethylated aryl halides, aminesCu catalyst, base, high temperatures (150-210 °C)50-80%[8]Inexpensive copper catalystHarsh reaction conditions, limited substrate scope
Synthesis from Benzotrichlorides BenzotrichloridesHNO3/H2SO4, HF, reducing agent (e.g., H2, Pd/C)Overall yields can be moderate to goodAccess to specific isomers, scalableMulti-step process, use of hazardous reagents (HF)

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic methods.

Synthesis_Pathways cluster_SM Starting Materials cluster_Prod Product Aniline Aniline CF3_Aniline Trifluoromethyl Aniline Aniline->CF3_Aniline Direct C-H Trifluoromethylation Diazonium Ar-N2+ Aniline->Diazonium Diazotization CF3_Ar_X CF3-Aryl-Halide CF3_Ar_X->CF3_Aniline Buchwald-Hartwig Amination (Pd-cat.) CF3_Ar_X->CF3_Aniline Ullmann Condensation (Cu-cat.) Benzotrichloride Benzotrichloride Nitro_Bztri Nitrobenzotrichloride Benzotrichloride->Nitro_Bztri Nitration Diazonium->CF3_Aniline Sandmeyer Trifluoromethylation Nitro_BztriF Nitrobenzotrifluoride Nitro_Bztri->Nitro_BztriF Fluorination (HF) Nitro_BztriF->CF3_Aniline Reduction Logical_Relationship cluster_strategy Synthetic Strategy cluster_method Specific Method C_H_Activation C-H Activation Direct_CF3 Direct C-H Trifluoromethylation C_H_Activation->Direct_CF3 Functional_Group_Interconversion Functional Group Interconversion Sandmeyer Sandmeyer Trifluoromethylation Functional_Group_Interconversion->Sandmeyer Cross_Coupling Cross-Coupling Buchwald Buchwald-Hartwig Amination Cross_Coupling->Buchwald Ullmann Ullmann Condensation Cross_Coupling->Ullmann Multi_Step Multi-Step Synthesis From_Benzotrichloride From Benzotrichloride Multi_Step->From_Benzotrichloride

References

Safety Operating Guide

Navigating the Disposal of 5-ethyl-2-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on data from similar trifluoromethylanilines, 5-ethyl-2-(trifluoromethyl)aniline is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds include acute toxicity if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and serious eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is essential:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Eyewash stations and safety showers must be readily accessible.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary to prevent skin contact.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance. Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1] For solid spills, sweep up the material and place it in a designated container, avoiding dust formation.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Proper Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Identification: Characterize the waste as hazardous, noting its toxic and potentially environmentally harmful properties.

  • Containerization: Use only approved, properly labeled, and sealed containers for waste storage. Ensure containers are kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company to handle the collection, transportation, and final disposal of the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][4]

Comparative Hazard Data of Structurally Similar Compounds

To provide a quantitative perspective, the table below summarizes the key hazard classifications for several trifluoromethylaniline analogs. This data reinforces the need for cautious handling of this compound.

Hazard Classification5-Methyl-2-(trifluoromethyl)aniline3,5-Bis(trifluoromethyl)aniline2-Methoxy-5-(trifluoromethoxy)aniline
Acute Oral Toxicity Category 4Category 4Category 4
Acute Dermal Toxicity Category 4Category 4Category 3
Acute Inhalation Toxicity Category 4 (Dusts and Mists)Category 4 (Vapors)Category 4 (Vapors)
Skin Corrosion/Irritation Category 2Category 2Category 2
Serious Eye Damage/Irritation Category 2Category 2Category 2

This data is compiled from available Safety Data Sheets and should be used as a reference for assessing the potential hazards of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Safety Measures cluster_disposal_path Disposal Path Start Chemical Handling or Spill Occurs AssessHazards Assess Hazards (Toxicity, Irritation) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) AssessHazards->SelectPPE Spill Spill Occurs SelectPPE->Spill If Spill RoutineDisposal Routine Disposal of Unused Chemical SelectPPE->RoutineDisposal If No Spill Cleanup Contain and Clean Up Spill with Inert Absorbent Spill->Cleanup ContainerizeRoutine Package in Labeled, Sealed Hazardous Waste Container RoutineDisposal->ContainerizeRoutine ContainerizeSpill Package Contaminated Materials in Labeled, Sealed Container Cleanup->ContainerizeSpill StoreWaste Store in Cool, Dry, Ventilated Area Away from Incompatibles ContainerizeSpill->StoreWaste ContainerizeRoutine->StoreWaste ContactDisposal Contact Licensed Hazardous Waste Disposal Service StoreWaste->ContactDisposal End Proper Disposal Complete ContactDisposal->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 5-ethyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-ethyl-2-(trifluoromethyl)aniline

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is toxic if swallowed, in contact with skin, or if inhaled, a comprehensive PPE strategy is critical. The primary routes of exposure for aniline compounds are through skin absorption and inhalation.[1][2] Therefore, appropriate protective measures must be taken.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Goggles / Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[4][5]
Skin Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, should be worn.[4][6][7][8] Double-gloving is recommended.[2] Gloves must be inspected before use and changed immediately if contaminated.[8]
Lab Coat / Protective SuitA full-length lab coat is mandatory.[6] For situations with a higher risk of splashing or spills, a chemical-resistant suit or apron should be utilized.[2][9]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound should occur within a properly operating chemical fume hood.[6][7] If exposure limits are exceeded or work cannot be conducted in a hood, a NIOSH/MSHA approved full-face respirator with multi-purpose combination cartridges (such as ABEK cartridges) is required.[2][6][10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]

    • Verify that the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.[7]

    • Gather all necessary materials and equipment before introducing the chemical to the work area.

    • Don all required PPE as specified in the table above.

  • Handling and Use :

    • Conduct all work involving this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6]

    • Keep the container tightly closed when not in use.[6][7]

    • Avoid contact with skin and eyes.[7][8]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[11]

    • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[7][11]

  • Spill Management :

    • In case of a spill, evacuate the area.

    • For small spills, absorb with an inert material (e.g., sand, diatomite, universal binders) and collect into a suitable, closed container for disposal.[7]

    • Ensure adequate ventilation during cleanup.

    • Remove and decontaminate all soiled clothing immediately.[7][8]

  • Decontamination :

    • Thoroughly clean the work area and any contaminated equipment after use.

    • Wash reusable PPE, such as face shields, according to the manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of the chemical and any contaminated materials in approved, labeled waste containers.[11]

    • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

    • Do not dispose of this chemical into the sewer system.

  • Contaminated Materials :

    • All disposable PPE (gloves, etc.) that has come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

    • Contaminated lab supplies (e.g., pipette tips, paper towels) must also be placed in a designated hazardous waste container.

  • Packaging :

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[3]

Experimental Workflow and Safety Protocol

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Check Safety Shower/Eyewash prep_hood->prep_safety handle_chem Work Inside Fume Hood prep_safety->handle_chem handle_container Keep Container Sealed handle_chem->handle_container handle_hygiene Practice Good Hygiene handle_container->handle_hygiene cleanup_decon Decontaminate Work Area handle_hygiene->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose PPE cleanup_waste->cleanup_ppe disp_chem Dispose of Chemical Waste cleanup_ppe->disp_chem disp_cont Dispose of Contaminated Materials disp_chem->disp_cont

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.